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D-glyceraldehyde

Cat. No.: B118911
CAS No.: 453-17-8
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-VKHMYHEASA-N
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Description

D-(+)-Glyceraldehyde is an intermediate in carbohydrate metabolism. It is phosphorylated by triose kinase to produce D-glyceraldehyde 3-phosphate, an intermediate in glycolysis, gluconeogenesis, photosynthesis, and other metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B118911 D-glyceraldehyde CAS No. 453-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1
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InChI Key

MNQZXJOMYWMBOU-VKHMYHEASA-N
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Canonical SMILES

C(C(C=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H](C=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O3
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DSSTOX Substance ID

DTXSID70196464
Record name Glyceraldehyde, D-
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Molecular Weight

90.08 g/mol
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Physical Description

Light brown viscous liquid; [Sigma-Aldrich MSDS]
Record name D-Glyceraldehyde
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CAS No.

453-17-8
Record name (+)-Glyceraldehyde
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Record name GLYCERALDEHYDE, D-
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Foundational & Exploratory

An In-depth Technical Guide on the Structure and Stereochemistry of D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, the simplest of the aldoses, serves as a cornerstone in the study of stereochemistry and carbohydrate metabolism. Its single chiral center provides a fundamental reference point for the D/L notation system, which is pivotal in defining the stereochemical configuration of all other monosaccharides. Beyond its foundational role in stereoisomerism, this compound is a key metabolic intermediate, linking glycolysis, fructose metabolism, and the pentose phosphate pathway. This technical guide provides a comprehensive overview of the structure, stereochemistry, and chemical properties of this compound. It includes detailed experimental protocols for its synthesis and key chemical transformations, a summary of its spectroscopic and physicochemical data, and an exploration of its significant role in biological signaling pathways, particularly in the formation of advanced glycation end products (AGEs).

Structure and Stereochemistry

This compound is a triose monosaccharide with the chemical formula C₃H₆O₃. It possesses a single chiral center at the second carbon atom (C2), giving rise to two enantiomers: this compound and L-glyceraldehyde.

Fischer Projection

The stereochemistry of monosaccharides is commonly represented using Fischer projections. In this convention, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group in this case) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane. For this compound, the hydroxyl group on the chiral carbon (C2) is positioned on the right side.[1][2] This configuration is the basis for the D-series of monosaccharides, where the hydroxyl group on the chiral carbon furthest from the carbonyl group has the same orientation as in this compound.[2][3]

Figure 1: Fischer Projection of this compound.

Haworth Projection and Hemiacetal Formation

In solution, this compound can exist in equilibrium between its open-chain aldehyde form and a cyclic hemiacetal form.[4] The hydroxyl group on C3 can act as a nucleophile and attack the electrophilic carbonyl carbon (C1), forming a five-membered ring (a furanose). This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-D-glyceraldehyde and β-D-glyceraldehyde. The Haworth projection is used to represent these cyclic structures.

G cluster_open Open-Chain Form cluster_cyclic Cyclic Hemiacetal Forms A This compound B α-D-Glyceraldehyde (furanose) A->B Cyclization C β-D-Glyceraldehyde (furanose) A->C Cyclization B->A Ring Opening C->A Ring Opening

Figure 2: Equilibrium between open-chain and cyclic forms.

In concentrated solutions, this compound can also form dimers through intermolecular hemiacetal formation.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a valuable reference for experimental work.

PropertyValueReference(s)
Molecular Formula C₃H₆O₃[5]
Molar Mass 90.08 g/mol [5]
Melting Point 145 °C[5]
Specific Rotation [α]D²⁵ = +8.7° (c=2 in H₂O)[6]
Solubility Slightly soluble in water.[7]
¹H NMR (D₂O, 600 MHz) δ 9.68 (s, 1H, CHO), 4.94 (d, 1H), 3.5-3.8 (m, 2H) (hydrated and non-hydrated forms)[1]
¹³C NMR (D₂O) δ 204.6 (CHO), 92.4, 78.9, 60.5 (hydrated/dimer forms)[8]

Note on Spectroscopic Data: The NMR spectra of this compound in aqueous solution are complex due to the equilibrium between the open-chain aldehyde, its hydrate, and cyclic hemiacetal/dimer forms.[1][4][8]

Experimental Protocols

Synthesis of this compound from D-Mannitol

This protocol describes the synthesis of this compound via the oxidative cleavage of D-mannitol diacetonide.

Materials:

  • D-Mannitol

  • Acetone

  • Anhydrous Copper (II) Sulfate

  • Sodium Periodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: Suspend D-mannitol in dry acetone containing anhydrous copper (II) sulfate and a catalytic amount of sulfuric acid. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid, filter, and evaporate the solvent to obtain the diacetonide.

  • Oxidative Cleavage: Dissolve the 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane and cool to 0 °C. Add a solution of sodium periodate in water dropwise while maintaining the temperature. After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Work-up: Add saturated sodium bicarbonate solution to the reaction mixture. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent under reduced pressure to yield this compound acetonide.

  • Hydrolysis: Hydrolyze the acetonide using a dilute acid (e.g., 0.1 N sulfuric acid) at room temperature. Neutralize the solution with barium carbonate, filter, and concentrate the filtrate under reduced pressure to obtain this compound as a syrup.

G A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B Acetone, H+ C This compound Acetonide B->C NaIO4 D This compound C->D H3O+

Figure 3: Synthesis of this compound from D-Mannitol.

Kiliani-Fischer Synthesis: Chain Elongation

The Kiliani-Fischer synthesis is a method to elongate the carbon chain of an aldose by one carbon. Starting with this compound, a mixture of the two epimeric tetroses, D-erythrose and D-threose, is obtained.[9][10]

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Amalgam (Na/Hg)

Procedure:

  • Cyanohydrin Formation: React this compound with sodium cyanide in an aqueous solution. This reaction forms a mixture of two diastereomeric cyanohydrins.

  • Hydrolysis to Aldonic Acids: Acidify the solution with sulfuric acid and heat to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-erythronic acid and D-threonic acid.

  • Lactonization: Concentrate the solution to promote the formation of the corresponding γ-lactones (D-erythronolactone and D-threonolactone).

  • Reduction to Aldoses: Reduce the separated lactones with sodium amalgam in a slightly acidic solution to yield D-erythrose and D-threose.

G A This compound B Cyanohydrin Intermediates A->B NaCN, H2O C D-Erythronic and D-Threonic Acids B->C H3O+, Heat D D-Erythronolactone and D-Threonolactone C->D Concentration E D-Erythrose and D-Threose D->E Na/Hg, H+

Figure 4: Kiliani-Fischer Synthesis Workflow.

Wohl Degradation: Chain Shortening

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon.[11][12]

Materials:

  • Aldose (e.g., D-Glucose)

  • Hydroxylamine Hydrochloride

  • Sodium Acetate

  • Acetic Anhydride

  • Silver Oxide (Ag₂O)

  • Ammonia

Procedure:

  • Oxime Formation: Treat the aldose with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime.

  • Dehydration to Nitrile: Dehydrate the oxime with acetic anhydride to form the peracetylated nitrile.

  • Elimination: Treat the peracetylated nitrile with ammoniacal silver oxide to eliminate hydrogen cyanide and the acetyl groups, yielding the next lower aldose.

Biological Significance and Signaling Pathways

This compound is a central molecule in carbohydrate metabolism. Its phosphorylated form, this compound-3-phosphate (G3P), is a key intermediate in both glycolysis and gluconeogenesis.[2]

Role in Glycolysis

In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved by aldolase to yield G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P by triosephosphate isomerase. G3P is subsequently oxidized and phosphorylated to 1,3-bisphosphoglycerate in a crucial energy-yielding step of glycolysis.

Formation of Advanced Glycation End Products (AGEs)

This compound is a highly reactive molecule that can non-enzymatically react with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. This leads to the formation of a heterogeneous group of compounds known as advanced glycation end products (AGEs).[13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][13]

Glyceraldehyde-derived AGEs can exert their pathological effects by binding to the Receptor for Advanced Glycation End Products (RAGE). The interaction between AGEs and RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.[13][15]

G cluster_extra Extracellular cluster_intra Intracellular AGE Glyceraldehyde-derived AGEs RAGE RAGE AGE->RAGE Binding ROS ↑ ROS RAGE->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation ROS->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Figure 5: AGE-RAGE Signaling Pathway.

The activation of RAGE by glyceraldehyde-derived AGEs leads to the production of reactive oxygen species (ROS), which in turn activates transcription factors such as NF-κB and signaling cascades like the MAP kinase pathway. This results in the expression of pro-inflammatory cytokines and adhesion molecules, contributing to chronic inflammation and tissue damage.[13][15]

Conclusion

This compound is a molecule of paramount importance in both fundamental and applied sciences. Its simple chiral structure provides the basis for understanding the stereochemistry of carbohydrates, a critical aspect in drug design and development where stereoisomers can exhibit vastly different biological activities. The detailed experimental protocols for its synthesis and modification are essential tools for carbohydrate chemists. Furthermore, its central role in metabolism and its involvement in pathological signaling pathways through the formation of AGEs make it a molecule of significant interest for researchers in biochemistry, medicine, and drug development. A thorough understanding of the chemistry and biology of this compound is crucial for developing novel therapeutic strategies targeting metabolic and age-related diseases.

References

The Pivotal Role of D-Glyceraldehyde in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of D-glyceraldehyde, primarily in its phosphorylated form, this compound-3-phosphate (G3P), within the glycolysis pathway. Glycolysis is a fundamental metabolic process that breaks down glucose to produce energy in the form of ATP. G3P stands as a central intermediate in this pathway, marking the beginning of the energy-yielding phase. This document details its formation, subsequent enzymatic conversions, and overall significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Formation and Significance of this compound-3-Phosphate

This compound-3-phosphate is a critical three-carbon phosphorylated sugar that emerges in the preparatory phase of glycolysis. Its formation is a key step that effectively splits the six-carbon glucose backbone into two three-carbon units, paving the way for the subsequent energy payoff phase.

The primary route to G3P in glycolysis is through the cleavage of fructose-1,6-bisphosphate, a reaction catalyzed by the enzyme aldolase . This reaction yields two triose phosphates: this compound-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] DHAP is then readily isomerized into G3P by the enzyme triosephosphate isomerase (TPI) .[3] This isomerization is highly efficient and ensures that both three-carbon units derived from glucose can proceed through the glycolytic pathway, maximizing the energy yield.[4]

The significance of G3P lies in its role as the substrate for the first energy-yielding reaction in glycolysis. The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation and phosphorylation of G3P to 1,3-bisphosphoglycerate.[5][6] This reaction is a critical control point in glycolysis and is notable for two key reasons:

  • It generates a high-energy acyl phosphate bond in 1,3-bisphosphoglycerate.

  • It reduces NAD+ to NADH, a crucial reducing equivalent that can be used to generate further ATP through oxidative phosphorylation under aerobic conditions.[7][8]

Quantitative Data

The following tables summarize key quantitative data for the enzymatic reactions involving this compound-3-phosphate in glycolysis. These values provide insight into the efficiency and thermodynamic favorability of these crucial steps.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganism/TissueKm (mM)Vmax (µmol/min/mg)Reference
Fructose-Bisphosphate Aldolase Fructose-1,6-bisphosphateRabbit Muscle0.01318.5[9]
Fructose-1,6-bisphosphateE. coli0.00370[9]
Triosephosphate Isomerase This compound-3-phosphateTrypanosoma brucei brucei0.25 ± 0.05-[10]
Dihydroxyacetone phosphateTrypanosoma brucei brucei1.2 ± 0.1-[10]
This compound-3-phosphateRabbit Muscle0.046-[11]
Glyceraldehyde-3-Phosphate Dehydrogenase This compound-3-phosphateXenopus laevis Liver (Control)0.15-[12]
This compound-3-phosphateMycobacterium tuberculosis0.28 ± 0.03-[13]
NAD+Mycobacterium tuberculosis0.04 ± 0.004-[13]

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are not always directly comparable across studies.

Table 2: Thermodynamic Data for Glycolysis Reactions
Reaction No.ReactionEnzymeΔG°' (kJ/mol)ΔG (kJ/mol) (Erythrocyte)
4Fructose-1,6-bisphosphate ⇌ DHAP + G3PAldolase+23.8-1.3
5Dihydroxyacetone phosphate ⇌ G3PTriosephosphate Isomerase+7.5+2.5
6G3P + NAD+ + Pi ⇌ 1,3-Bisphosphoglycerate + NADH + H+Glyceraldehyde-3-Phosphate Dehydrogenase+6.3-1.7

Data sourced from publicly available biochemistry resources. ΔG values in erythrocytes reflect physiological conditions and demonstrate how the cellular environment can drive thermodynamically unfavorable reactions forward.[14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of this compound-3-phosphate in the glycolytic pathway and a typical experimental workflow for assessing enzyme activity.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P This compound-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolytic Pathway Highlighting this compound-3-Phosphate.

Enzyme_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis SamplePrep Prepare Cell/Tissue Lysate or Purified Enzyme Mix Combine Sample and Reagents in Cuvette/Plate SamplePrep->Mix ReagentPrep Prepare Assay Buffer, Substrates, and Cofactors ReagentPrep->Mix Incubate Incubate at Specified Temperature Mix->Incubate Spectro Measure Absorbance Change (e.g., at 340 nm for NADH) Incubate->Spectro Calculate Calculate Initial Velocity and Enzyme Activity Spectro->Calculate

Caption: General Workflow for a Spectrophotometric Enzyme Activity Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzymes involved in this compound-3-phosphate metabolism.

Spectrophotometric Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6

  • 30 mM L-Cysteine solution (freshly prepared)

  • 20 mM Magnesium Sulfate (MgSO4)

  • 10 mM β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • 10 mM Adenosine 5'-Triphosphate (ATP) solution

  • 3-Phosphoglyceric Phosphokinase (PGK) enzyme solution (1000 units/mL)

  • 3-Phosphoglyceric Acid (3-PGA) solution (60 mM)

  • Sample containing GAPDH (e.g., cell lysate, purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette by combining:

    • 2.5 mL Assay Buffer

    • 0.1 mL 30 mM L-Cysteine

    • 0.1 mL 20 mM MgSO4

    • 0.1 mL 10 mM NAD+

    • 0.1 mL 10 mM ATP

    • 0.01 mL PGK enzyme solution

    • 0.1 mL 60 mM 3-PGA

  • Mix by inversion and equilibrate to 25°C in the spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the GAPDH-containing sample to the cuvette.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.[17]

Spectrophotometric Assay for Aldolase Activity

This coupled enzyme assay measures aldolase activity by quantifying the formation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 10 mM Fructose-1,6-bisphosphate solution

  • 1.5 mM NADH solution

  • Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase (GDH/TPI) enzyme mix

  • Sample containing Aldolase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • NADH solution

    • GDH/TPI enzyme mix

  • Add the sample containing aldolase to the cuvette and incubate for a few minutes to allow for the reaction of any endogenous substrates.

  • Initiate the reaction by adding the fructose-1,6-bisphosphate solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the aldolase activity based on the rate of NADH oxidation.[18][19]

Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity

This assay measures the conversion of this compound-3-phosphate to dihydroxyacetone phosphate, which is then reduced by glycerol-3-phosphate dehydrogenase, coupled to the oxidation of NADH.

Materials:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6

  • 10 mM this compound-3-phosphate solution

  • 1.5 mM NADH solution

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Sample containing TPI

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the assay buffer, NADH solution, and GDH.

  • Add the sample containing TPI and incubate to establish a baseline.

  • Start the reaction by adding the this compound-3-phosphate solution.

  • Record the decrease in absorbance at 340 nm.

  • Calculate the TPI activity from the rate of NADH consumption.[4]

Conclusion

This compound, in its phosphorylated form G3P, is a cornerstone of the glycolytic pathway. Its formation from fructose-1,6-bisphosphate and its subsequent oxidation by GAPDH represent a critical juncture in cellular energy metabolism, marking the transition from the energy investment phase to the energy payoff phase of glycolysis. The enzymes involved in its metabolism—aldolase, triosephosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase—are essential for cellular function and are subject to intricate regulatory mechanisms. A thorough understanding of the kinetics and thermodynamics of these reactions, facilitated by the experimental protocols outlined in this guide, is paramount for researchers in metabolic diseases and for professionals in drug development targeting these fundamental pathways.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Glyceraldehyde: The Archetype of Aldose Sugars

Abstract

This compound, a triose monosaccharide, represents the simplest member of the aldose family of carbohydrates.[1][2] Its fundamental structure, comprising a three-carbon backbone with an aldehyde functional group and two hydroxyl groups, establishes it as a cornerstone molecule in the field of stereochemistry and a pivotal intermediate in central metabolic pathways.[3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core chemical, physical, and biological properties of this compound. It details its critical role in glycolysis, its function as the stereochemical standard for the D/L notation system, and its applications in metabolic research through isotopic labeling.[5][6] The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this foundational biomolecule.

Glyceraldehyde is a sweet, colorless crystalline solid with the chemical formula C₃H₆O₃.[1][7] It is highly soluble in water due to its polar aldehyde and hydroxyl groups.[3] In aqueous solutions, the aldehyde group can hydrate, leading to an equilibrium between the aldehyde form and its geminal diol hydrate.[1] At higher concentrations, it can also exist as dimers, specifically hemiacetals.[1]

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Systematic IUPAC Name (2R)-2,3-dihydroxypropanal[1]
Chemical Formula C₃H₆O₃[1][2]
Molar Mass 90.078 g·mol⁻¹[1]
Appearance Sweet, colorless crystalline solid[1][7]
Density 1.455 g/cm³[1]
Melting Point 145 °C (418 K)[1][7]
Boiling Point 140-150 °C at 0.8 mmHg[1]
Water Solubility 17 mg/mL[7]
Optical Rotation Dextrorotatory (+)[2][5]

Stereochemistry and Nomenclature

The significance of this compound in organic chemistry is rooted in its stereochemistry. It contains a single chiral center at the second carbon (C2), giving rise to two enantiomers: this compound and L-glyceraldehyde.[3][8]

  • (R)-glyceraldehyde is designated as This compound .

  • (S)-glyceraldehyde is designated as L-glyceraldehyde .

Historically, this compound was established as the configurational standard for all carbohydrates.[2] Monosaccharides with the same absolute configuration as this compound at the stereocenter farthest from the carbonyl group are assigned the "D" designation.[5] Conversely, those resembling L-glyceraldehyde are given the "L" designation.[5][9] It is critical to note that the D/L designation refers to the stereochemical structure and does not inherently predict the direction of optical rotation ((+)/(-)), which must be determined experimentally. The dextrorotatory nature of (R)-glyceraldehyde was a fortunate coincidence confirmed by X-ray crystallography in 1951.[1]

glycolysis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P This compound-3-Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH (NAD⁺ → NADH) (+ Pi) Pyruvate Pyruvate BPG->Pyruvate Subsequent Steps (ATP produced) workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling cell_culture 1. Cell Culture with Isotope-Labeled This compound extraction 2. Metabolite Extraction cell_culture->extraction lcms 3. LC-MS/MS Analysis extraction->lcms data_proc 4. Data Processing & Isotopologue Quantification lcms->data_proc flux_calc 5. Metabolic Flux Calculation data_proc->flux_calc

References

An In-depth Technical Guide to the Biochemical Properties of D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceraldehyde is the simplest of the aldose monosaccharides, a triose with the chemical formula C₃H₆O₃.[1][2] It is a chiral molecule and exists as two enantiomers, this compound and L-glyceraldehyde.[1][3] this compound holds a central position in carbohydrate metabolism, serving as a critical intermediate that links glycolysis, the pentose phosphate pathway, and fructose metabolism.[4][5] Beyond its metabolic roles, this compound is also implicated in pathological processes, primarily through its non-enzymatic glycation of proteins to form advanced glycation end products (AGEs), which are associated with diabetic complications and neurodegenerative diseases.[6][7][8] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its metabolic fate, enzymatic kinetics, role in signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

This compound is a sweet, colorless crystalline solid.[1] In aqueous solution, it exists in equilibrium between its aldehyde form and a hydrated geminal diol form.[1] Concentrated solutions can form dimers and hemiacetals.[1]

PropertyValueReference
Chemical FormulaC₃H₆O₃[1]
Molar Mass90.078 g·mol⁻¹[1]
Melting Point145 °C[1]
Boiling Point140-150 °C at 0.8 mmHg[1]

Metabolic Pathways of this compound

This compound enters central metabolism through several key enzymatic reactions. The primary route is its phosphorylation to this compound-3-phosphate (G3P), a pivotal intermediate in glycolysis.[4][9]

DGlyceraldehyde This compound Glycerol Glycerol DGlyceraldehyde->Glycerol Alcohol Dehydrogenase / Aldose Reductase DGlycericAcid D-Glyceric Acid DGlyceraldehyde->DGlycericAcid Aldehyde Dehydrogenase G3P This compound-3-Phosphate DGlyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis PentosePhosphatePathway Pentose Phosphate Pathway G3P->PentosePhosphatePathway

Metabolic fate of this compound.
Key Metabolic Conversions:

  • Phosphorylation to this compound-3-Phosphate (G3P): The most significant metabolic entry point for this compound is its phosphorylation by triokinase to form G3P.[4][10] This reaction consumes one molecule of ATP. G3P is a direct intermediate in the glycolytic pathway.[4]

  • Reduction to Glycerol: this compound can be reduced to glycerol by the action of alcohol dehydrogenase or aldose reductase , utilizing NADH or NADPH as a cofactor, respectively.[4][10]

  • Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize this compound to D-glyceric acid.[4][10] D-glyceric acid can then be phosphorylated to enter glycolysis.[4]

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving this compound and its phosphorylated form are critical for cellular metabolism. The following tables summarize the available kinetic parameters for key enzymes.

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound

EnzymeSubstrateOrganismKm (mM)Vmax or kcatReference
GlycerokinaseThis compoundCandida mycoderma0.5Not specified[11]
GlycerokinaseL-GlyceraldehydeCandida mycoderma3.7Not specified[11]

Table 2: Kinetic Parameters of Enzymes Metabolizing this compound-3-Phosphate

EnzymeSubstrateOrganismKm (mM)kcat (min⁻¹)Reference
Triosephosphate IsomeraseThis compound-3-PhosphateChicken Muscle0.472.56 x 10⁵[12]
Glyceraldehyde-3-Phosphate DehydrogenaseThis compound-3-PhosphateMycobacterium tuberculosisNot specifiedNot specified[1][4]
Glyceraldehyde-3-Phosphate DehydrogenaseNAD⁺Mycobacterium tuberculosisSimilar to other GAPDHsNot specified[4]
Glyceraldehyde-3-Phosphate DehydrogenaseInorganic PhosphateMycobacterium tuberculosis~6Not specified[4]

Role in Signaling and Disease

This compound and its metabolic products are implicated in cellular signaling, particularly in the context of metabolic diseases like diabetes.

Advanced Glycation End Products (AGEs) and RAGE Signaling

This compound is a potent precursor for the formation of advanced glycation end products (AGEs).[6][13] AGEs are formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[7] These modifications can alter the structure and function of these macromolecules. Glyceraldehyde-derived AGEs (Glycer-AGEs) are particularly cytotoxic.[11][14]

The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of intracellular signaling events.[3][15] This AGE-RAGE signaling axis is a central mechanism in the pathogenesis of diabetic complications, neurodegenerative diseases, and inflammation.[15][16]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AGEs AGEs (from this compound) RAGE RAGE AGEs->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Activation ROS ROS DIAPH1->ROS NFkB NF-κB DIAPH1->NFkB MAPK MAPKs (p38, JNK) DIAPH1->MAPK ROS->NFkB OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (Cytokines, Chemokines) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

AGE-RAGE Signaling Pathway.

Activation of RAGE by AGEs leads to the recruitment of intracellular adaptors like DIAPH1, which in turn activates downstream pathways including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor upregulates the expression of pro-inflammatory cytokines and chemokines.[3][15]

  • MAPKs (Mitogen-Activated Protein Kinases): Such as p38 and JNK, which are involved in inflammation and apoptosis.[15]

  • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and further cellular damage.[3]

Activation of Protein Kinase C (PKC) and the Hexosamine Pathway

In conditions of hyperglycemia, the increased flux of glucose through glycolysis can lead to an accumulation of this compound-3-phosphate. Inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can occur under oxidative stress, further exacerbates this accumulation.[17][18] The buildup of upstream glycolytic intermediates, including fructose-6-phosphate, can shunt glucose into alternative metabolic pathways, such as the hexosamine biosynthesis pathway (HBP) and the diacylglycerol (DAG)-Protein Kinase C (PKC) pathway.[8][18]

Activation of the HBP leads to increased protein O-GlcNAcylation, which can alter the function of numerous proteins and contribute to insulin resistance.[13][19] The accumulation of dihydroxyacetone phosphate, which is in equilibrium with G3P, can be reduced to glycerol-3-phosphate, a backbone for the synthesis of DAG. DAG is a potent activator of PKC, which is implicated in vascular complications of diabetes.[16][20]

Experimental Protocols

Quantification of this compound and its Metabolites using GC-MS

This protocol describes a general workflow for the analysis of this compound and its metabolites in cell culture experiments using gas chromatography-mass spectrometry (GC-MS).[4][16]

Start Cell Culture with Isotopically Labeled This compound Quenching Metabolism Quenching (e.g., cold methanol) Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (e.g., MSTFA) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Metabolite Identification Analysis->DataProcessing

References

D-Glyceraldehyde as a Stereochemical Reference: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundation of Stereochemical Notation

In the realm of stereochemistry, the assignment of absolute and relative configurations to chiral molecules is paramount for understanding their biological activity and ensuring the efficacy and safety of pharmaceuticals. The D/L notation system, a cornerstone of stereochemical nomenclature, finds its roots in the pioneering work of Emil Fischer around 1891.[1] Faced with the challenge of assigning structures to the plethora of sugar isomers, Fischer proposed the use of the simplest chiral sugar, glyceraldehyde, as the ultimate reference compound.[2] This seemingly arbitrary choice laid the groundwork for a systematic method of relating the configuration of other chiral molecules, particularly carbohydrates and amino acids, back to a single, agreed-upon standard.

Fischer's initial proposal was based on a guess: he assigned the dextrorotatory (+) enantiomer of glyceraldehyde the "D" configuration.[3] This assignment was later confirmed by X-ray crystallography in 1951, a testament to Fischer's remarkable intuition. The D/L system, further refined by Rosanoff, designates the configuration of a chiral molecule based on the arrangement of substituents around the chiral center furthest from the primary functional group when drawn in a Fischer projection. While the more systematic Cahn-Ingold-Prelog (R/S) system is now widely used, the D/L notation remains deeply embedded in the language of biochemistry and is essential for understanding the stereochemistry of biomolecules.[2] This guide provides a comprehensive overview of D-glyceraldehyde's role as a stereochemical standard, the rules governing D/L configuration, and the experimental methods used to determine these configurations.

The D/L Convention: Rules of Assignment

The assignment of D or L configuration to a chiral molecule is based on its structural relationship to D- and L-glyceraldehyde as represented in a Fischer projection.

2.1 Fischer Projections: A 2D Representation of 3D Molecules

A Fischer projection is a standardized two-dimensional representation of a three-dimensional chiral molecule. By convention:

  • The carbon chain is drawn vertically, with the most oxidized carbon (e.g., the aldehyde or carboxyl group) at the top.

  • Vertical lines represent bonds projecting into the page (away from the viewer).

  • Horizontal lines represent bonds projecting out of the page (towards the viewer).

  • The intersection of horizontal and vertical lines represents a chiral carbon.

2.2 Assigning D/L Configuration to Monosaccharides

For a monosaccharide, the D/L designation is determined by the configuration of the stereocenter that is furthest from the carbonyl group (the penultimate carbon).[4]

  • If the hydroxyl (-OH) group on this chiral carbon is on the right in the Fischer projection, the sugar is designated as a D-sugar .[4]

  • If the hydroxyl (-OH) group on this chiral carbon is on the left , it is designated as an L-sugar .[4]

It is crucial to note that the D/L designation does not predict the direction of optical rotation ((+) or (-)). For instance, D-glucose is dextrorotatory (+), while D-fructose is levorotatory (-). The majority of naturally occurring sugars are in the D-configuration.[5]

2.3 Assigning D/L Configuration to Amino Acids

For amino acids, the α-carbon (the carbon adjacent to the carboxyl group) is typically the stereocenter of reference.

  • If the amino (-NH2) group on the α-carbon is on the right in the Fischer projection (with the carboxyl group at the top), the amino acid is a D-amino acid .

  • If the amino (-NH2) group is on the left , it is an L-amino acid .[6]

The vast majority of proteinogenic amino acids found in nature are in the L-configuration.[7]

Quantitative Data: Specific Rotation

Specific rotation ([α]) is a fundamental physical property of chiral compounds and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. It is a characteristic value for a given enantiomer under defined conditions (e.g., temperature and wavelength of light). The enantiomer of a compound will rotate light to an equal but opposite degree.

Table 1: Specific Rotation of Selected Monosaccharides

MonosaccharideSpecific Rotation ([α]D) in Water
This compound+8.7°
L-Glyceraldehyde-8.7°
D-Erythrose-4.3°
L-Erythrose+4.3°
D-Threose-12.2°
L-Threose+12.2°
D-Ribose-23.7°
L-Ribose+23.7°
D-Arabinose-105°
L-Arabinose+105°[8]
D-Glucose+52.7° (equilibrium)[9]
L-Glucose-52.7° (equilibrium)
D-Fructose-92.4° (equilibrium)[9]
L-Fructose+92.4° (equilibrium)
D-Galactose+80.2° (equilibrium)[8]
L-Galactose-80.2° (equilibrium)

Note: The specific rotation of sugars in solution can change over time due to a process called mutarotation, where the cyclic hemiacetal forms are in equilibrium with the open-chain form. The values presented are the equilibrium values.

Table 2: Specific Rotation of Selected Amino Acids

Amino AcidSpecific Rotation ([α]D) in WaterSpecific Rotation ([α]D) in 5M HCl
L-Alanine+1.8°+14.6°
D-Alanine-1.8°-14.6°
L-Leucine-11.0°+15.1°
D-Leucine+11.0°-15.1°
L-Serine-7.5°+15.1°
D-Serine+7.5°-15.1°
L-Valine+5.6°+28.8°
D-Valine-5.6°-28.8°
L-Proline-86.2°-60.4°
D-Proline+86.2°+60.4°

Note: The specific rotation of amino acids can be significantly influenced by the pH of the solution, as it affects the ionization state of the amino and carboxyl groups.

Experimental Protocols for Stereochemical Determination

The determination of the D/L configuration of a compound can be achieved through two primary approaches: determining the relative configuration by chemical correlation to a known standard (like this compound) or determining the absolute configuration directly through physical methods.

4.1 Determination of Relative Configuration by Chemical Correlation

These methods involve chemically transforming the unknown compound into a compound of known configuration, or vice versa, without altering the stereochemistry at the chiral center of interest.

4.1.1 Kiliani-Fischer Synthesis: Ascending the Sugar Series

The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom.[5] This process is instrumental in correlating the stereochemistry of larger sugars to smaller ones.

Protocol Overview:

  • Cyanohydrin Formation: The starting aldose is treated with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN). The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a cyanohydrin. This reaction creates a new chiral center, resulting in a mixture of two epimeric cyanohydrins.

  • Hydrolysis: The nitrile group of the cyanohydrins is hydrolyzed to a carboxylic acid by heating with an aqueous acid or base. This forms a mixture of two epimeric aldonic acids.

  • Lactonization: The aldonic acids are often converted to their corresponding γ-lactones (cyclic esters) by heating, which facilitates purification and subsequent reduction. The two diastereomeric lactones can be separated by physical methods such as fractional crystallization or chromatography.

  • Reduction: The separated lactone is then reduced to the corresponding aldose. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution. This reduction converts the lactone back to a carbonyl group, yielding the chain-lengthened aldose.

4.1.2 Wohl Degradation: Descending the Sugar Series

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon atom, effectively the reverse of the Kiliani-Fischer synthesis.[10]

Protocol Overview:

  • Oxime Formation: The starting aldose is treated with hydroxylamine (NH2OH) to form an aldoxime.

  • Dehydration and Acetylation: The aldoxime is then treated with acetic anhydride and sodium acetate. This dehydrates the oxime to a nitrile and acetylates all the hydroxyl groups, forming a peracetylated aldononitrile.

  • Elimination: The acetylated aldononitrile is then treated with a base, such as sodium methoxide (NaOCH3) in methanol. This promotes an elimination reaction where the cyanide group and the acetyl group on the adjacent carbon are removed, resulting in an aldose with one fewer carbon atom.

4.2 Determination of Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[4] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Protocol Overview:

  • Crystal Growth: A high-quality single crystal of the enantiomerically pure compound must be grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections with varying intensities, is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model is then refined to best fit the experimental data.

  • Absolute Configuration Determination (Anomalous Dispersion): To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these differences, the absolute configuration can be determined. The Flack parameter is a commonly used metric to assess the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct.

Visualizing Stereochemical Relationships

Diagram 1: Fischer Projections of D- and L-Glyceraldehyde

Fischer_Glyceraldehyde cluster_D This compound cluster_L L-Glyceraldehyde d_cho CHO d_c H—C—OH d_ch2oh CH₂OH l_cho CHO l_c HO—C—H l_ch2oh CH₂OH DL_Assignment cluster_AminoAcid L-Alanine cluster_Sugar D-Glucose aa_cooh COOH aa_c H₂N—C—H aa_ch3 CH₃ s_cho CHO s_c2 H—C—OH s_c3 HO—C—H s_c4 H—C—OH s_c5 H—C—OH s_ch2oh CH₂OH Stereochem_Workflow Unknown Unknown Chiral Compound Chem_Corr Chemical Correlation Unknown->Chem_Corr Xray X-ray Crystallography Unknown->Xray Relative_Config Relative Configuration (D/L) Chem_Corr->Relative_Config Known_Standard Known Standard (e.g., this compound) Chem_Corr->Known_Standard Absolute_Config Absolute Configuration (R/S and D/L) Xray->Absolute_Config

References

The Metabolic Crossroads of D-Glyceraldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, a simple triose monosaccharide, occupies a pivotal position in cellular metabolism. As a key intermediate in fructose metabolism, its fate within the cell is intricately linked to central carbon metabolism, including glycolysis and the pentose phosphate pathway. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its phosphorylation, oxidation, and reduction. We present quantitative data on the kinetics of the enzymes involved, summarize intracellular metabolite concentrations, and provide detailed experimental protocols for the study of this compound metabolism. This guide is intended to be a valuable resource for researchers investigating cellular metabolism, metabolic disorders, and for professionals in the field of drug development targeting metabolic pathways.

Introduction

This compound is a crucial metabolic intermediate that arises primarily from the cleavage of fructose-1-phosphate by aldolase B in the liver, a key step in fructose metabolism.[1] Upon its formation, this compound stands at a metabolic crossroads, with several potential fates that have significant implications for cellular bioenergetics and biosynthesis. The primary pathways for this compound metabolism are:

  • Phosphorylation: Conversion to this compound-3-phosphate (G3P), which directly enters the glycolytic pathway.[2]

  • Oxidation: Conversion to D-glyceric acid.

  • Reduction: Conversion to glycerol.[2]

The flux through these pathways is dependent on the cell type, the metabolic state of the cell, and the relative activities of the enzymes involved. Understanding the metabolic fate of this compound is critical for elucidating the mechanisms of fructose-induced metabolic disorders and for the development of therapeutic strategies targeting these pathways.

Metabolic Pathways of this compound

The metabolism of this compound is governed by three main enzymatic reactions, each leading to a distinct metabolic fate.

Phosphorylation to this compound-3-Phosphate

The most direct route for this compound to enter central carbon metabolism is through phosphorylation to this compound-3-phosphate (G3P).[2] This reaction is catalyzed by triokinase (EC 2.7.1.28), an ATP-dependent enzyme.[3] G3P is a key intermediate in the glycolytic pathway, and its formation from this compound allows the carbon skeleton of fructose to be utilized for energy production or biosynthetic processes.[4]

Oxidation to D-Glycerate

This compound can be oxidized to D-glycerate by aldehyde dehydrogenase (ALDH) (EC 1.2.1.3), an NAD+-dependent enzyme.[5] D-glycerate can then be phosphorylated to 2-phosphoglycerate, another glycolytic intermediate, by glycerate kinase. This pathway provides an alternative route for the carbon atoms of this compound to enter glycolysis.

Reduction to Glycerol

In a third pathway, this compound can be reduced to glycerol by NAD(P)H-dependent enzymes such as alcohol dehydrogenase (ADH) (EC 1.1.1.1) and aldose reductase (EC 1.1.1.21).[6] Glycerol can then be phosphorylated by glycerol kinase to glycerol-3-phosphate, which can be converted to dihydroxyacetone phosphate (DHAP), a glycolytic and gluconeogenic intermediate.

Metabolic_Fate_of_D_Glyceraldehyde cluster_phosphorylation Phosphorylation cluster_oxidation Oxidation cluster_reduction Reduction D_Glyceraldehyde This compound G3P This compound-3-Phosphate D_Glyceraldehyde->G3P ATP -> ADP D_Glycerate D-Glycerate D_Glyceraldehyde->D_Glycerate NAD+ -> NADH Glycerol Glycerol D_Glyceraldehyde->Glycerol NAD(P)H -> NAD(P)+ Glycolysis Glycolysis G3P->Glycolysis Triokinase Triokinase Triokinase->G3P 2-Phosphoglycerate 2-Phosphoglycerate D_Glycerate->2-Phosphoglycerate ALDH Aldehyde Dehydrogenase ALDH->D_Glycerate 2-Phosphoglycerate->Glycolysis Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol->Glycerol-3-Phosphate ADH_AR Alcohol Dehydrogenase/ Aldose Reductase ADH_AR->Glycerol DHAP DHAP Glycerol-3-Phosphate->DHAP Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis DHAP->Glycolysis/Gluconeogenesis

Figure 1: The three primary metabolic fates of this compound in cells.

Quantitative Data

The metabolic fate of this compound is quantitatively determined by the kinetic properties of the enzymes involved and the intracellular concentrations of substrates and products.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key enzymes in this compound metabolism are summarized in the table below. These values provide insight into the affinity of the enzymes for their substrates and their catalytic efficiency.

EnzymeSubstrateOrganism/TissueKmVmaxReference(s)
Triokinase This compoundHuman11 µMNot Reported[7]
ATPHuman43.2 µMNot Reported[7]
Aldehyde Dehydrogenase (ALDH1A1) This compoundHuman ErythrocytesNot Specifically Reported for this compoundNot Reported[5]
AcetaldehydeHuman Erythrocytes~µM rangeNot Reported[5]
Alcohol Dehydrogenase (Class I) EthanolHuman Liver49 µM - 36 mM0.6 - 10 U/mg[8]
Other AlcoholsHuman LiverVariesVaries[9]
Aldose Reductase DL-GlyceraldehydeBovine LensNot ReportedNot Reported[10]
Other AldehydesHumanµM rangeNot Reported
Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and its downstream metabolites can vary depending on the cell type and metabolic state.

MetaboliteCell Type/TissueConditionConcentrationReference(s)
This compound Isolated HepatocytesFructose MetabolismTemporary Increase[11]
This compound-3-Phosphate (G3P) Human ErythrocytesNormal15 - 20 µM[12]
Rat LiverFed state30 - 50 µM[12]
Rat LiverFasted state10 - 20 µM[12]
HeLa CellsActively growing25 - 40 µM[12]
Glycerol-3-Phosphate Isolated HepatocytesThis compound exposureIncreased[11]
Dihydroxyacetone Phosphate (DHAP) Isolated HepatocytesThis compound exposureDecreased[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic fate of this compound.

Isotopic Tracing of this compound Metabolism

Stable isotope tracing using 13C-labeled this compound is a powerful technique to quantitatively assess the flux through its metabolic pathways.

Objective: To trace the metabolic fate of 13C-labeled this compound in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2)

  • Standard cell culture medium

  • Labeling medium (standard medium with unlabeled glucose replaced by [U-13C3]-D-glyceraldehyde)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

  • Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing [U-13C3]-D-glyceraldehyde.

    • Incubate for a desired time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor dynamic changes or for a longer period (e.g., 6-8 hours) to reach isotopic steady state.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench enzymatic activity.

    • Scrape the cells in the methanol solution and transfer the suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at >13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Mass Spectrometry:

    • For LC-MS: The supernatant can often be directly analyzed or after drying and reconstitution in a suitable solvent.

    • For GC-MS: The supernatant needs to be dried completely (e.g., using a vacuum concentrator) and then derivatized to make the metabolites volatile. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Mass Spectrometry Analysis: Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., G3P, pyruvate, lactate, TCA cycle intermediates).

  • Data Analysis: Correct the raw data for natural isotope abundance and use metabolic flux analysis (MFA) software to calculate the relative flux through the different metabolic pathways.

Isotope_Tracing_Workflow Start Cell Culture (e.g., HepG2) Labeling Isotopic Labeling ([U-13C3]-D-Glyceraldehyde) Start->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction (Centrifugation) Quenching->Extraction Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->Analysis MFA Metabolic Flux Analysis (MFA) Analysis->MFA End Pathway Fluxes MFA->End

Figure 2: Experimental workflow for isotopic tracing of this compound metabolism.

Enzyme Activity Assays

4.2.1 Triokinase Activity Assay

Objective: To measure the activity of triokinase in a cell or tissue lysate.

Principle: The production of ADP from the triokinase-catalyzed phosphorylation of this compound is coupled to the pyruvate kinase and lactate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

  • This compound solution (100 mM)

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Cell or tissue lysate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer, PEP, and NADH in a cuvette.

  • Add the cell or tissue lysate and the PK/LDH enzyme mix.

  • Add ATP to the mixture.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation using its molar extinction coefficient (6220 M-1cm-1). One unit of triokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

4.2.2 Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the activity of ALDH with this compound as a substrate.

Principle: The ALDH-catalyzed oxidation of this compound to D-glycerate is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[13]

Materials:

  • Assay buffer: 50 mM Sodium pyrophosphate (pH 8.8), 1 mM EDTA

  • This compound solution (100 mM)

  • NAD+ solution (50 mM)

  • Cell or tissue lysate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer and NAD+ in a cuvette.

  • Add the cell or tissue lysate.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production. One unit of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

4.2.3 Alcohol Dehydrogenase (ADH) Activity Assay

Objective: To measure the activity of ADH with this compound as a substrate.

Principle: The ADH-catalyzed reduction of this compound to glycerol is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Assay buffer: 100 mM Glycine-NaOH (pH 10.0)

  • This compound solution (100 mM)

  • NADH solution (10 mM)

  • Cell or tissue lysate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing assay buffer and NADH in a cuvette.

  • Add the cell or tissue lysate.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation. One unit of ADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Conclusion

This compound is a key metabolic intermediate with multiple fates within the cell. Its metabolism is tightly regulated by a set of enzymes that channel its carbon skeleton into glycolysis, gluconeogenesis, or glycerol synthesis. The in-depth understanding of these pathways, supported by the quantitative data and experimental protocols provided in this guide, is essential for researchers in the fields of metabolism, metabolic diseases, and drug development. The methodologies outlined here provide a robust framework for investigating the intricate role of this compound in cellular physiology and pathology. Further research into the specific kinetic properties of human enzymes involved in this compound metabolism will provide a more complete picture of its metabolic regulation.

References

The Natural Occurrence of D-Glyceraldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, the simplest aldose, is a pivotal intermediate in the central carbon metabolism of virtually all living organisms. While its phosphorylated form, this compound-3-phosphate, is a well-recognized component of glycolysis and the pentose phosphate pathway, the presence and physiological concentrations of free this compound are of increasing interest, particularly due to its role as a potent precursor of advanced glycation end-products (AGEs). This technical guide provides an in-depth overview of the natural occurrence of this compound, its metabolic context, and its implications in health and disease. It summarizes quantitative data on its concentration in various biological systems and details the experimental protocols for its quantification, offering a valuable resource for researchers in metabolism, aging, and drug development.

Introduction

This compound is a triose monosaccharide that serves as a fundamental building block in carbohydrate metabolism.[1] It exists as a key intermediate in the metabolic breakdown of fructose and is centrally positioned at the intersection of glycolysis and the pentose phosphate pathway.[2] Beyond its canonical role in energy metabolism, this compound has been identified as a highly reactive precursor in the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end-products (AGEs).[3] These AGEs are implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, making the study of this compound's endogenous levels and metabolism a critical area of research.[4]

Metabolic Pathways Involving this compound

This compound is primarily metabolized in its phosphorylated form, this compound-3-phosphate (G3P). However, free this compound can be generated from the metabolism of fructose and can be subsequently phosphorylated by triokinase to enter the glycolytic pathway.

Glycolysis and Fructose Metabolism

In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B to yield dihydroxyacetone phosphate (DHAP) and this compound. Triokinase then phosphorylates this compound to G3P, which is a central intermediate in the glycolytic pathway.[5] G3P is subsequently oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a key energy-yielding step of glycolysis.[6]

glycolysis_pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B D_Glyceraldehyde This compound F1P->D_Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate (G3P) DHAP->G3P Triose Phosphate Isomerase D_Glyceraldehyde->G3P Triokinase Glycolysis Glycolytic Pathway G3P->Glycolysis GAPDH

Caption: Metabolic entry of this compound into glycolysis via fructose metabolism.
Pentose Phosphate Pathway

Glyceraldehyde-3-phosphate is also a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The enzymes transketolase and transaldolase catalyze the interconversion of three, four, five, six, and seven-carbon sugar phosphates, with G3P acting as a central hub in these reactions.[2][7] This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[2]

ppp_pathway cluster_glycolysis From Glycolysis cluster_ppp Pentose Phosphate Pathway (Non-oxidative) F6P Fructose-6-P X5P Xylulose-5-P F6P->X5P Transketolase G3P_gly Glyceraldehyde-3-P Key Intermediate S7P Sedoheptulose-7-P G3P_gly->S7P Transaldolase X5P->F6P Transketolase X5P->G3P_gly Transketolase R5P Ribose-5-P R5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: Role of G3P in the non-oxidative Pentose Phosphate Pathway.

Quantitative Data on Natural Occurrence

Recent analytical advancements have enabled the quantification of free this compound in various biological matrices. The following tables summarize the reported concentrations in prokaryotes (as the phosphorylated form, G3P), rodents, and humans.

Table 1: Concentration of this compound-3-Phosphate (G3P) in Escherichia coli

Carbon SourceG3P Concentration (µM)Reference
Glucose150 - 250
Glycerol~100[2][7] (Implied)
Acetate~50[2][7] (Implied)
Note: Data represents the phosphorylated form, this compound-3-phosphate, which is the primary intracellular form in bacteria.

Table 2: Concentration of Free this compound in Rodents

OrganismTissue/FluidConditionThis compound ConcentrationReference
MouseLiverFasting50.0 ± 3.9 nmol/g[7]
MousePlasmaFasting9.4 ± 1.7 nmol/mL[7]
MousePlasmaHigh-Fat DietSignificantly increased vs. fasting[7]
RatLiverFasting35.5 ± 4.9 nmol/g[7]
RatPlasmaFasting7.2 ± 1.2 nmol/mL[7]

Table 3: Concentration of Free this compound in Humans

Subject GroupFluidConditionThis compound ConcentrationCorrelationReference
Healthy VolunteersPlasmaPost-steamed rice consumptionUnchanged from baseline-[7]
Patients with Type 2 DiabetesPlasma-Positively correlated with plasma glucoser = 0.84; p < 0.0001[7]

Experimental Protocols

Accurate quantification of this compound is challenging due to its low physiological concentrations and inherent instability. Below are detailed methodologies for its measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for this compound Quantification by LC-MS/MS

This protocol is adapted from a validated method for quantifying glyceraldehyde in biological samples.[7]

1. Sample Preparation and Extraction:

  • Plasma: To 100 µL of plasma, add 10 µL of an internal standard solution and 400 µL of methanol. Vortex for 1 minute.

  • Tissue: Homogenize tissue samples in 5 volumes of ice-cold phosphate-buffered saline (PBS). To 100 µL of the homogenate, add 10 µL of an internal standard and 400 µL of methanol. Vortex for 1 minute.

  • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Optimized Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a 0.5 M PMP solution in methanol and 50 µL of 0.1 M NaOH.

  • Incubate the reaction mixture at 70°C for 60 minutes.

  • Cool the mixture to room temperature and neutralize with 50 µL of 0.1 M HCl.

  • Add 200 µL of water and 500 µL of chloroform. Vortex and centrifuge at 5,000 x g for 5 minutes.

  • Collect the aqueous (upper) layer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the PMP-derivatized glyceraldehyde from other matrix components.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PMP-derivatized glyceraldehyde and the internal standard.

lc_ms_workflow Sample Plasma or Tissue Homogenate Extraction Methanol Extraction Sample->Extraction Derivatization PMP Derivatization (70°C, 60 min) Extraction->Derivatization Purification Liquid-Liquid Extraction Derivatization->Purification Analysis LC-MS/MS Analysis (MRM) Purification->Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.
General Protocol for Aldehyde Quantification by GC-MS

This protocol is based on established methods for the analysis of small, polar aldehydes like glycolaldehyde, which can be adapted for this compound.[1][2] Derivatization is necessary to increase volatility for GC analysis.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for LC-MS/MS to obtain a clean supernatant.

  • Thoroughly dry the extract under nitrogen gas, as water can interfere with derivatization.

2. Derivatization (Oximation and Silylation):

  • Step 1 (Oximation): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 45 minutes to convert the aldehyde group to an oxime.

  • Step 2 (Silylation): Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS) to the sample. Incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms or similar).

  • Injection: Use a split or splitless injection depending on the expected concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized glyceraldehyde.

  • Mass Spectrometry: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound for sensitive and specific quantification.

Conclusion

This compound is a naturally occurring and metabolically significant molecule present in all domains of life. Its role as an intermediate in core metabolic pathways and as a potent precursor to AGEs underscores the importance of understanding its endogenous regulation. The positive correlation of plasma this compound with hyperglycemia in diabetic patients suggests its potential as a biomarker and therapeutic target.[7] The methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to investigate the role of this compound in physiology and pathology, and for professionals in the field of drug development targeting metabolic and age-related diseases.

References

An In-depth Technical Guide on D-Glyceraldehyde and its Relation to Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of a Simple Triose

D-glyceraldehyde, a three-carbon aldose, is the simplest of all common monosaccharides.[1] While modest in structure, it and its phosphorylated derivative, this compound-3-phosphate (G3P), occupy a central and indispensable crossroads in carbohydrate metabolism.[2][3] This molecule serves as a key intermediate linking glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and fructose metabolism.[2] Its position marks the beginning of the energy-yielding "payoff phase" of glycolysis, where ATP and NADH are generated.[4] Furthermore, the primary enzyme responsible for its conversion, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has been identified as a multifunctional protein with roles extending beyond metabolism into cellular signaling, transcription, and apoptosis.[4][5] This guide provides a detailed exploration of this compound's biochemistry, its enzymatic regulation, quantitative data related to its metabolic functions, and detailed protocols for its study.

Core Metabolic Pathways Involving this compound

This compound enters central carbon metabolism primarily through its phosphorylation to this compound-3-phosphate (G3P) by the enzyme triokinase.[2][6] G3P is a pivotal intermediate in several major pathways.

Glycolysis

In the glycolytic pathway, G3P is formed from the cleavage of fructose-1,6-bisphosphate. It is also the product of the isomerization of dihydroxyacetone phosphate (DHAP), a reaction catalyzed by triosephosphate isomerase.[1][7][8] The subsequent oxidation and phosphorylation of G3P to 1,3-bisphosphoglycerate by GAPDH is a critical energy-conserving step, yielding one molecule of NADH.[3][4][9] This reaction is fundamental for the net production of ATP in glycolysis.[10]

Gluconeogenesis

During gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors, the glycolytic reactions are largely reversed.[11] G3P is formed from 1,3-bisphosphoglycerate and is then isomerized to DHAP.[6][12] These two triose phosphates condense to form fructose-1,6-bisphosphate, continuing the pathway toward glucose synthesis.[6]

Pentose Phosphate Pathway (PPP)

G3P serves as a critical link between glycolysis and the non-oxidative branch of the PPP.[13][14] The enzymes transketolase and transaldolase use G3P as a substrate to interconvert various sugar phosphates, producing essential precursors like ribose-5-phosphate for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis.[14][15][16] This connection allows the cell to balance its need for NADPH, ATP, and biosynthetic precursors.

Fructose Metabolism

In the liver, fructose is metabolized into intermediates that enter the glycolytic pathway. Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and this compound.[2][17] this compound is then phosphorylated to G3P by triose kinase to enter glycolysis.[2]

Metabolic_Fates_of_D_Glyceraldehyde DG This compound G3P Glyceraldehyde-3-Phosphate (G3P) DG->G3P Triokinase (ATP → ADP) Glycerol Glycerol DG->Glycerol Alcohol Dehydrogenase (NAD(P)H → NAD(P)+) GlycericAcid D-Glyceric Acid DG->GlycericAcid Aldehyde Dehydrogenase (NAD+ → NADH) Glycolysis Glycolysis (→ Pyruvate, ATP, NADH) G3P->Glycolysis PPP Pentose Phosphate Pathway G3P->PPP Transketolase/ Transaldolase Gluconeogenesis Gluconeogenesis (→ Glucose) Gluconeogenesis->G3P

Caption: The primary metabolic fates of this compound.

Signaling and Regulatory Roles

Beyond its metabolic functions, the pathway hub around G3P has significant signaling implications, primarily through the multifaceted nature of GAPDH.

  • Redox Signaling : GAPDH possesses a highly reactive cysteine residue in its active site, making it susceptible to modification by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[18] This oxidative modification can inhibit its glycolytic activity, potentially diverting metabolic flux towards the PPP to generate more NADPH for antioxidant defense.[18][19]

  • Transcriptional Regulation and Apoptosis : Under certain cellular conditions, such as oxidative stress, GAPDH can translocate to the nucleus where it can influence gene expression and participate in apoptotic pathways.[4]

  • H₂O₂ Signaling in Plants : In Arabidopsis thaliana, cytosolic GAPCs (GAPDH isoforms) have been shown to interact with phospholipase Dδ (PLDδ) in a process promoted by H₂O₂, linking stress signaling to metabolic regulation.[20]

GAPDH_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus G3P G3P BPG 1,3-Bisphosphoglycerate G3P->BPG NAD+ → NADH  Glycolysis GAPDH_glyc GAPDH (Glycolytic) GAPDH_inactive GAPDH (Oxidized) Inactive GAPDH_glyc->GAPDH_inactive GAPDH_nuc GAPDH (Nuclear) GAPDH_glyc->GAPDH_nuc Translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->GAPDH_glyc Oxidation of Cys residue Apoptosis Apoptosis GAPDH_nuc->Apoptosis GeneExp Gene Expression Modulation GAPDH_nuc->GeneExp

Caption: Non-metabolic signaling functions of GAPDH.

Quantitative Data Presentation

The following tables summarize key quantitative data for reactions involving this compound and its derivatives.

Table 1: Thermodynamics of Key Glycolytic Reactions

This table presents the standard Gibbs free energy change (ΔG°') and the physiological Gibbs free energy change (ΔG) for reactions central to G3P metabolism, highlighting the energetic landscape of the pathway.[4]

ReactionEnzymeΔG°' (kJ/mol)ΔG (kJ/mol) (Physiological)
Fructose-1,6-bisphosphate ⇌ DHAP + G3PAldolase+23.8-1.3
Dihydroxyacetone phosphate (DHAP) ⇌ G3PTriosephosphate Isomerase+7.5+2.5
G3P + NAD⁺ + Pi ⇌ 1,3-BPG + NADH + H⁺GAPDH+6.3-1.7

Data presented are representative values and can vary based on cellular conditions.

Table 2: Kinetic Parameters of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This table summarizes the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for GAPDH from different species, providing insight into the enzyme's affinity for its substrates and its catalytic efficiency.[4]

OrganismSubstrateKₘ (μM)Vₘₐₓ (U/mg)
Rabbit MuscleThis compound-3-Phosphate200130
Rabbit MuscleNAD⁺40-
Rabbit MusclePhosphate (Pi)2900-
E. coliThis compound-3-Phosphate150250
E. coliNAD⁺90-
YeastThis compound-3-Phosphate400180
YeastNAD⁺130-

Values are approximate and can differ based on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

The use of stable isotope-labeled this compound is a powerful technique for metabolic flux analysis (MFA).[21][22] The following protocols provide a framework for conducting such studies.

Protocol: ¹³C-Metabolic Flux Analysis using D-[3-¹³C]Glyceraldehyde

Objective: To quantify the metabolic flux through glycolysis and connected pathways by tracing the fate of a ¹³C label from this compound.[23][24]

Materials:

  • Cell line of interest (e.g., HepG2)

  • Standard cell culture medium (e.g., DMEM)

  • Labeling medium (glucose-free DMEM supplemented with D-[3-¹³C]Glyceraldehyde, e.g., 5 mM)[2]

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold[2]

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 1 x 10⁶ cells/well). Allow cells to adhere overnight.[2]

  • Isotope Labeling: Aspirate the standard growth medium. Wash the cell monolayer once with pre-warmed PBS. Add the pre-warmed D-[3-¹³C]Glyceraldehyde-containing labeling medium to the cells.[23]

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time is critical and should be determined empirically via a time-course experiment (e.g., sampling at 0, 1, 4, 8, 24 hours).[2][23]

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash cells with ice-cold PBS.[2]

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. This step both quenches enzymatic reactions and extracts polar metabolites.[2]

  • Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis. The mass spectrometer will be used to determine the mass isotopomer distribution (MID) for key metabolites (e.g., pyruvate, lactate, TCA cycle intermediates).[21]

  • Data Analysis: Correct the raw MID data for the natural abundance of ¹³C. Use computational MFA software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model, thereby calculating intracellular fluxes.[24]

MFA_Workflow A 1. Cell Culture (Exponential Growth Phase) B 2. Isotope Labeling (Medium with D-[¹³C]Glyceraldehyde) A->B C 3. Quenching & Extraction (Ice-cold 80% Methanol) B->C D 4. Sample Preparation (Centrifugation & Drying) C->D E 5. LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) D->E F 6. Data Processing & Flux Calculation (Correct for natural abundance, use MFA software) E->F

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Protocol: In Vitro Assay for Triosephosphate Isomerase (TPI) Activity

Objective: To measure the kinetic activity of TPI by monitoring the conversion of DHAP to G3P, which is then consumed by an auxiliary enzyme, GAPDH.

Principle: The isomerization of DHAP to G3P is difficult to monitor directly. This coupled assay uses excess GAPDH to immediately convert the G3P product to 1,3-bisphosphoglycerate. This reaction is coupled to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[25]

Materials:

  • Triethanolamine buffer (e.g., 100 mM, pH 7.6)

  • Dihydroxyacetone phosphate (DHAP) solution (substrate)

  • NAD⁺ solution (10 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) solution (coupling enzyme, ~5 units/mL)

  • Source of TPI (e.g., purified enzyme, cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and the GAPDH solution. Add a specific concentration of DHAP and incubate for 2-3 minutes to establish a baseline reading.

  • Reaction Initiation: Initiate the reaction by adding the TPI-containing sample to the cuvette. Mix quickly by inversion.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Calculation: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Kinetic Parameter Determination: Repeat the assay with varying concentrations of DHAP to determine kinetic parameters such as Kₘ and Vₘₐₓ for TPI.

Conclusion and Future Directions

This compound is far more than a simple metabolic intermediate; it is a central node in cellular bioenergetics and signaling. Its position allows for the dynamic regulation and distribution of carbon flux between energy generation and biosynthesis. The multifunctional nature of its primary converting enzyme, GAPDH, adds a layer of complexity, linking the metabolic state directly to redox signaling and gene regulation. The use of stable isotope tracers like D-[¹³C]Glyceraldehyde has proven to be an invaluable tool for quantitatively dissecting these complex metabolic networks.[26] Future research, particularly in the context of diseases with altered metabolism like cancer and diabetes, will continue to benefit from these approaches, potentially uncovering novel therapeutic targets within this critical metabolic hub.[18][22]

References

The Stereochemical Keystone: An In-depth Guide to the Chirality of D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde, the simplest of the aldoses, represents a foundational molecule in the study of stereochemistry. Its single chiral center serves as the structural basis for the D- and L-notation used to describe the configuration of all carbohydrates. Understanding the chirality of D-glyceraldehyde is not merely an academic exercise; it is fundamental to grasping the stereochemical principles that govern the biological activity and specificity of pharmaceuticals and other bioactive molecules. This technical guide provides a detailed examination of the core concepts of this compound's chirality, experimental methods for its analysis, and its pivotal role as a stereochemical standard.

The Chiral Center and Stereochemical Nomenclature

Glyceraldehyde (C₃H₆O₃) possesses one stereocenter at the second carbon atom (C2), which is bonded to four distinct groups: a hydrogen atom (-H), a hydroxyl group (-OH), an aldehyde group (-CHO), and a hydroxymethyl group (-CH₂OH).[1] This asymmetry gives rise to two non-superimposable mirror-image isomers, known as enantiomers.[2]

The D/L System: A Relative Configuration

Historically, the D/L system was established to define the configuration of carbohydrates relative to glyceraldehyde.[3][4] In a Fischer projection, the molecule is designated as 'D' if the hydroxyl group on the chiral carbon furthest from the primary carbonyl group is on the right.[2][5] Conversely, if it is on the left, the molecule is designated 'L'. This compound is the enantiomer where the C2 hydroxyl group is on the right.[3] This system, proposed by Emil Fischer, was based on an arbitrary assignment for (+)-glyceraldehyde as the D-enantiomer, a guess that was fortunately confirmed by X-ray crystallography in 1951.[6][7] Most naturally occurring sugars belong to the D-series.[8][9]

The Cahn-Ingold-Prelog (CIP) System: An Absolute Configuration

The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration (R or S) to a stereocenter.[10][11] The assignment for this compound is determined by ranking the priority of the four substituents attached to the chiral carbon based on atomic number.[12]

  • -OH (Oxygen, Z=8) - Priority 1

  • -CHO (Carbon bonded to two oxygens via a double bond) - Priority 2

  • -CH₂OH (Carbon bonded to one oxygen and two hydrogens) - Priority 3

  • -H (Hydrogen, Z=1) - Priority 4

When the molecule is oriented with the lowest-priority group (-H) pointing away from the viewer, the sequence from priority 1 to 3 (-OH → -CHO → -CH₂OH) proceeds in a clockwise direction. Therefore, the absolute configuration of this compound is (R) .[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Sample (1 mg/mL in Mobile Phase) Filter Filter Sample (0.45 µm Syringe Filter) Dissolve->Filter Inject Inject 10 µL onto Chiral Column Filter->Inject Separate Isocratic Elution (e.g., Hexane:Ethanol) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (vs. Standards) Chromatogram->Identify Quantify Integrate Peak Areas (Calculate Enantiomeric Excess) Identify->Quantify cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_analysis cluster_analysis

References

The Pivotal Role of D-Glyceraldehyde-3-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of D-glyceraldehyde and its phosphorylated form, this compound-3-phosphate (G3P), in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1] G3P serves as a key intermediate in the non-oxidative branch of the PPP, linking it directly to glycolysis.[2] This document details the core reactions involving G3P, presents quantitative data, outlines experimental protocols for its study, and illustrates the associated metabolic and experimental workflows.

This compound: The Precursor to a Key Intermediate

While this compound itself is not a direct participant in the pentose phosphate pathway, its significance lies in its rapid phosphorylation to this compound-3-phosphate (G3P) by triose kinase. It is G3P that acts as a central hub in cellular metabolism, participating in both glycolysis and the non-oxidative branch of the PPP.[3]

The Non-Oxidative Pentose Phosphate Pathway: A Hub for Carbon Shuffling

The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert sugar phosphates, allowing for the synthesis of ribose-5-phosphate for nucleotide production and the regeneration of glycolytic intermediates.[2][4] G3P is a key player in these carbon-shuffling reactions, primarily through the actions of two enzymes: transketolase and transaldolase.

Transketolase Reactions

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5] G3P is a product of the first reaction catalyzed by transketolase and a substrate in the second:

  • Reaction 1: Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate[5]

  • Reaction 2: Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate[5]

Transaldolase Reaction

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[6] G3P is a substrate in this reaction:

  • Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates involved with G3P in the pentose phosphate pathway.

Table 1: Enzyme Kinetic Properties
EnzymeSubstrateOrganism/TissueApparent Km (mM)Vmax (µmol/min/mg)
TransaldolaseErythrose-4-phosphateRat Liver0.13Not Reported
Fructose-6-phosphateRat Liver0.30 - 0.35Not Reported
TransaldolaseErythrose-4-phosphateMethanocaldococcus jannaschii0.0278 (at 50°C)12.0 (at 50°C)
Fructose-6-phosphateMethanocaldococcus jannaschii0.65 (at 50°C)12.0 (at 50°C)
TransketolaseRibose-5-phosphateRat Liver0.3Not Reported
Xylulose-5-phosphateRat Liver0.5Not Reported
Human TransketolaseXylulose-5-phosphateHumanNot Reported1 unit/mg
Ribose-5-phosphateHumanNot Reported1 unit/mg
Glyceraldehyde-3-phosphate DehydrogenaseGlyceraldehyde-3-phosphateMycobacterium tuberculosis0.02 - 2Not Reported
NAD+Mycobacterium tuberculosis0.01 - 2Not Reported

Note: Enzyme kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Metabolite Concentrations and Fluxes
Metabolite/FluxCell Type/ConditionConcentration/Flux Rate
Sedoheptulose-7-phosphateHuman Fibroblasts (Transaldolase Deficient)7.43 and 26.46 µmol/mg protein
Sedoheptulose-7-phosphateHuman Lymphoblasts (Transaldolase Deficient)16.03 µmol/mg protein
Non-oxidative PPP Net FluxHuman Granulocytes (Phagocytic Stimulation)Reversed direction from ribose-5-phosphate biosynthesis toward glycolysis[7]
Non-oxidative PPP Flux to R5PHypoxic Cancer Cells (GAPDH inhibition)Increased

Experimental Protocols

Quantification of Pentose Phosphate Pathway Intermediates by LC-MS/MS

This protocol provides a framework for the analysis of PPP intermediates, including G3P, using liquid chromatography-tandem mass spectrometry.[8]

4.1.1. Sample Preparation and Metabolite Extraction

  • Cell Culture: Culture cells to the desired density in appropriate media.

  • Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to arrest metabolic activity.[9]

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. The choice of extraction solvent should be optimized for the metabolites of interest; for example, 50% acetonitrile has been used for fibroblasts and lymphoblasts.[10]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Storage: Store the extracts at -80°C until analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: Use a column suitable for the separation of polar analytes, such as an ion-pair loaded C18 column or an anion exchange column.[8][11]

    • Mobile Phase: Employ a gradient elution with appropriate mobile phases. For anion exchange, a gradient of increasing salt concentration is typically used.

    • Flow Rate: Optimize the flow rate for the chosen column and separation.

  • Mass Spectrometry:

    • Ionization Mode: Operate the mass spectrometer in negative ion mode, as the phosphate groups of the sugar phosphates are readily deprotonated.[8]

    • Analysis Mode: Use a targeted approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for the expected m/z values of the PPP intermediates to enhance sensitivity and specificity.[8][11]

    • Data Acquisition: Acquire data for the specific precursor-to-product ion transitions for each metabolite of interest.

Spectrophotometric Assay of Transaldolase Activity

This coupled enzyme assay measures the production of G3P by transaldolase.[6]

4.2.1. Reagents

  • Glycylglycine Buffer (250 mM, pH 7.7 at 25°C)

  • D-Erythrose-4-Phosphate (E4P) Solution (100 mM)

  • D-Fructose-6-Phosphate (F6P) Solution (200 mM)

  • Magnesium Chloride (MgCl2) Solution (300 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (4 mM)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution (0.1 mg/ml)

  • Transaldolase (TA) Enzyme Solution (0.25 - 0.50 units/ml)

4.2.2. Assay Procedure

  • Prepare a reaction mixture containing the glycylglycine buffer, E4P, F6P, MgCl2, β-NADH, and α-GDH/TPI solution in a cuvette.

  • Incubate the mixture at 25°C for approximately 5-10 minutes to allow the temperature to equilibrate and to record a baseline absorbance at 340 nm.

  • Initiate the reaction by adding the transaldolase enzyme solution.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes. The decrease in absorbance is due to the oxidation of NADH.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Pentose_Phosphate_Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PPP_Oxidative Oxidative PPP G6P->PPP_Oxidative G3P Glyceraldehyde-3-P F6P->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis S7P Sedoheptulose-7-P G3P->S7P Transaldolase R5P Ribose-5-P PPP_Oxidative->R5P Xu5P Xylulose-5-P R5P->Xu5P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->F6P Transketolase Xu5P->G3P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: The central role of G3P in the non-oxidative PPP and its link to glycolysis.

Experimental Workflows

Experimental_Workflow cluster_lcms LC-MS/MS Analysis of PPP Intermediates cluster_spectro Spectrophotometric Assay of Transaldolase CellCulture 1. Cell Culture Quenching 2. Metabolic Quenching (-80°C Methanol) CellCulture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction LCMS 4. LC-MS/MS Analysis (Negative Ion Mode, MRM) Extraction->LCMS DataAnalysis 5. Data Analysis and Quantification LCMS->DataAnalysis ReagentPrep 1. Prepare Reaction Mixture (Buffer, Substrates, NADH, Coupled Enzymes) Incubation 2. Equilibrate at 25°C ReagentPrep->Incubation ReactionStart 3. Initiate with Transaldolase Incubation->ReactionStart Absorbance 4. Monitor Absorbance at 340 nm ReactionStart->Absorbance RateCalc 5. Calculate Enzyme Activity Absorbance->RateCalc

Caption: Experimental workflows for the analysis of G3P and related enzymes in the PPP.

Regulatory Considerations

The flux through the non-oxidative PPP is not regulated by a single allosteric effector but is rather controlled by the availability of its substrates.[12] Therefore, the concentration of G3P, along with other intermediates, plays a crucial role in the direction and rate of these reversible reactions. For instance, an accumulation of G3P from glycolysis can drive the non-oxidative PPP in the reverse direction to produce more ribose-5-phosphate. Conversely, an increased demand for glycolytic intermediates can pull carbon skeletons from the PPP.

Furthermore, the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, can indirectly regulate the flux through the non-oxidative PPP. Inhibition of GAPDH can lead to an accumulation of upper glycolytic intermediates, including G3P, which can then be shunted into the PPP.[13]

Conclusion

This compound-3-phosphate is a critical metabolic intermediate that sits at the crossroads of glycolysis and the pentose phosphate pathway. Its involvement in the reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, allows for a flexible interplay between these two fundamental metabolic pathways. Understanding the dynamics of G3P and the enzymes that metabolize it is essential for researchers in various fields, including metabolic diseases and drug development, as it provides insights into the regulation of cellular biosynthesis and redox balance. The experimental protocols and quantitative data presented in this guide offer a foundation for further investigation into the intricate role of this compound-3-phosphate in cellular metabolism.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using D-[13C]Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as D-[13C]glyceraldehyde, allows for the precise tracking of carbon atoms through metabolic pathways, providing a detailed snapshot of cellular physiology. D-[3-¹³C]Glyceraldehyde is a particularly valuable tracer for dissecting the lower part of glycolysis and its connections to other central carbon metabolism pathways, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1][2] Its three-carbon backbone provides a distinct entry point into these networks compared to the more commonly used 6-carbon glucose tracers.[1]

These application notes provide a comprehensive overview of the use of D-[3-¹³C]Glyceraldehyde for quantitative metabolic flux analysis, complete with detailed experimental protocols and data interpretation guidelines.

Principle of D-[3-¹³C]Glyceraldehyde Tracing

D-[3-¹³C]Glyceraldehyde enters cellular metabolism primarily through its phosphorylation to D-[3-¹³C]Glyceraldehyde-3-phosphate (G3P) by triose kinase.[1] This labeled G3P is a key intermediate in glycolysis. By tracking the distribution of the ¹³C label into downstream metabolites, it is possible to quantify the relative fluxes through competing and interconnected pathways.[1] For instance, the label can be incorporated into pyruvate, lactate, and intermediates of the TCA cycle.[1] The specific labeling patterns observed in these metabolites provide quantitative information about the activity of glycolysis, the PPP, and anaplerotic reactions.[1]

The primary advantage of using D-[3-¹³C]Glyceraldehyde lies in its ability to probe metabolic pathways downstream of the triose phosphate pool directly. Unlike six-carbon tracers such as glucose, which distribute their labels through both upper and lower glycolysis, D-[3- ¹³C]Glyceraldehyde introduces the ¹³C label at the level of glyceraldehyde-3-phosphate (G3P). This strategic entry offers several benefits, including a more focused investigation of lower glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[3]

Data Presentation

The analysis of mass isotopomer distribution (MID) data allows for the quantification of the incorporation of ¹³C from the labeled substrate into downstream metabolites. The data is typically presented in tables showing the fractional abundance of each mass isotopomer for a given metabolite.

Note: The following tables are illustrative examples of how to present quantitative mass isotopomer distribution data. Specific experimental data for D-[3-¹³C]Glyceraldehyde was not available in the public domain at the time of this writing. [4]

Table 1: Illustrative Mass Isotopomer Distribution of Glycolytic Intermediates. [4]

MetaboliteMass IsotopomerFractional Enrichment (Control)Fractional Enrichment (Treated)
PyruvateM+00.600.40
M+10.400.60
LactateM+00.650.45
M+10.350.55
AlanineM+00.700.50
M+10.300.50

Table 2: Illustrative ¹³C-Enrichment in TCA Cycle Intermediates. [4]

MetaboliteMass IsotopomerFractional Enrichment (Control)Fractional Enrichment (Treated)
CitrateM+00.850.75
M+10.150.25
α-KetoglutarateM+00.900.80
M+10.100.20
MalateM+00.880.78
M+10.120.22

Experimental Protocols

I. Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling adherent mammalian cells with D-[3-¹³C]Glyceraldehyde.

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Standard growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Labeling medium: Glucose-free and pyruvate-free DMEM supplemented with 10 mM unlabeled glucose and the desired concentration of D-[3-¹³C]Glyceraldehyde (typically 100 µM to 1 mM).[5] The optimal concentration should be determined empirically for the specific cell line and experimental conditions.[5]

Procedure:

  • Cell Seeding: Plate mammalian cells in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of labeling.[5]

  • Culture: Culture cells in standard growth medium at 37°C in a humidified incubator with 5% CO₂.[5]

  • Preparation of Labeling Medium: Prepare fresh labeling medium.[5]

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.[5]

    • Add 1 mL of the pre-warmed D-[3-¹³C]Glyceraldehyde labeling medium to each well.[5]

    • Incubate for a duration sufficient to reach an isotopic steady state, which should be determined empirically (typically several cell doubling times).[6]

II. Sample Quenching and Metabolite Extraction

Rapidly halting metabolic activity (quenching) is crucial for obtaining an accurate snapshot of cellular metabolism.

Materials:

  • Ice-cold PBS

  • Pre-chilled extraction solvent (e.g., 80% methanol, -80°C)[1]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.[1]

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[1]

    • Incubate the samples on ice or at -20°C for at least 15 minutes to facilitate protein precipitation and metabolite extraction.[1]

  • Cell Lysis and Debris Removal:

    • Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes and to facilitate cell lysis.[5]

    • Vortex the tubes vigorously for 30 seconds.[5]

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[5]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[5]

    • Store the metabolite extracts at -80°C until analysis.[5]

III. Sample Preparation for Mass Spectrometry

A. For GC-MS Analysis:

  • Drying: Dry the aqueous metabolite extract completely in a vacuum concentrator.

  • Derivatization: Derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

B. For LC-MS Analysis: Sample preparation for LC-MS is generally simpler as derivatization is often not required.[7]

  • Drying: Dry the aqueous metabolite extract completely in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS method.

  • Clarification: Vortex the sample thoroughly and then centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.

IV. Mass Spectrometry Analysis

A. GC-MS Analysis:

  • Instrumentation: An Agilent 6890 GC coupled to an Agilent 5975B MS operating under electron impact (EI) ionization is a suitable system.[8]

  • Column: A 30m DB-35MS capillary column is commonly used.[8]

  • Injection: 1 µL of the sample is injected in splitless mode at 270°C.[8]

  • Carrier Gas: Helium at a flow rate of 1 ml/min.[8]

B. LC-MS/MS Analysis:

  • Instrumentation: A system such as an AB SCIEX QTRAP 5500 with a Waters Acquity UPLC is appropriate for targeted metabolite analysis.[9]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.[5]

  • Detection: Metabolites are detected using multiple reaction monitoring (MRM) in negative ion mode.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cell Culture & Labeling cluster_phase2 Phase 2: Sample Collection cluster_phase3 Phase 3: Metabolite Extraction cluster_phase4 Phase 4: Analysis Preparation cluster_analysis Analysis cell_seeding Cell Seeding & Growth labeling Introduction of D-[3-13C]Glyceraldehyde cell_seeding->labeling quenching Metabolic Quenching (e.g., Cold Methanol) labeling->quenching harvesting Cell Harvesting (e.g., Scraping) quenching->harvesting extraction Addition of Extraction Solvents harvesting->extraction phase_separation Phase Separation extraction->phase_separation collection Collection of Polar Metabolites (Aqueous Phase) phase_separation->collection drying Sample Drying collection->drying derivatization Derivatization (for GC-MS) drying->derivatization reconstitution Reconstitution (for LC-MS) drying->reconstitution analysis LC-MS or GC-MS Analysis data_processing Mass Isotopomer Distributions (MIDs) analysis->data_processing flux_modeling Computational Flux Modeling data_processing->flux_modeling flux_map Metabolic Flux Map flux_modeling->flux_map

Caption: Generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

metabolic_pathway cluster_glycolysis Lower Glycolysis cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_tca TCA Cycle glyceraldehyde D-[3-13C]Glyceraldehyde g3p D-[3-13C]Glyceraldehyde-3-Phosphate glyceraldehyde->g3p dhap DHAP g3p->dhap pep Phosphoenolpyruvate g3p->pep g3p->pep s7p Sedoheptulose-7-Phosphate g3p->s7p g3p->s7p f6p Fructose-6-Phosphate g3p->f6p fbp Fructose-1,6-bisphosphate fbp->g3p pyruvate [3-13C]Pyruvate pep->pyruvate lactate [3-13C]Lactate pyruvate->lactate acetyl_coa [2-13C]Acetyl-CoA pyruvate->acetyl_coa pyruvate->acetyl_coa r5p Ribose-5-Phosphate s7p->r5p f6p->g3p citrate [4-13C]Citrate acetyl_coa->citrate akg [4-13C]α-Ketoglutarate citrate->akg

Caption: Simplified metabolic map showing the entry and fate of the ¹³C label.

logical_flow raw_data Raw Mass Spectrometry Data correction Correction for Natural Abundance of Isotopes raw_data->correction mid_calculation Mass Isotopomer Distribution (MID) Calculation correction->mid_calculation flux_estimation Flux Estimation using Computational Modeling mid_calculation->flux_estimation statistical_validation Statistical Validation & Model Selection flux_estimation->statistical_validation flux_map Final Metabolic Flux Map statistical_validation->flux_map

Caption: Logical flow of data processing and analysis.

References

Application Notes and Protocols for In Vitro Cell Labeling with D-[2-2H]Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] D-[2-2H]glyceraldehyde is a deuterated form of D-glyceraldehyde, a key three-carbon monosaccharide intermediate in carbohydrate metabolism.[2] When introduced to cells in vitro, the deuterium label on the second carbon is incorporated into various downstream metabolites, allowing for the quantitative analysis of metabolic fluxes.[1][2] This enables researchers to probe the activity of central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP).[2][3][4] The use of D-[2-2H]glyceraldehyde as a tracer provides valuable insights into cellular bioenergetics, biosynthetic capabilities, and redox homeostasis, which are critical in understanding various physiological and pathological states, including cancer.[3]

This document provides a detailed protocol for in vitro cell labeling using D-[2-2H]glyceraldehyde, based on established principles of stable isotope tracing in cell culture.[1] It also includes guidance on data presentation and visualization of the metabolic pathways and experimental workflow. It is important to note that published research specifically utilizing D-[2-2H]glyceraldehyde for metabolic studies is not extensive, and the experimental protocols and quantitative data presented here are illustrative of how this tracer can be effectively employed.[2]

Metabolic Fate of D-[2-2H]Glyceraldehyde

Once inside the cell, D-[2-2H]glyceraldehyde can be metabolized through several key pathways:

  • Phosphorylation to Glyceraldehyde-3-Phosphate (G3P): The most direct route into central carbon metabolism is the phosphorylation of this compound by triokinase to form D-[2-2H]glyceraldehyde-3-phosphate.[2] G3P is a pivotal intermediate in the glycolytic pathway.[2][3]

  • Reduction to Glycerol: this compound can be reduced to glycerol by alcohol dehydrogenase or aldose reductase.[2][5]

  • Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize this compound to D-glyceric acid, which can then be phosphorylated to enter glycolysis.[2][5]

The deuterium label on the second carbon of D-[2-2H]glyceraldehyde is retained during these initial metabolic steps, enabling the tracing of its downstream products.[2]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.

Materials

  • D-[2-2H]Glyceraldehyde

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA

  • 80% Methanol (ice-cold, -80°C)

  • Milli-Q water (ice-cold)

  • Liquid nitrogen

Procedure

1. Cell Seeding

  • One day prior to the experiment, seed the cells of interest in 6-well or 12-well plates. The seeding density should be chosen to ensure the cells are in the mid-logarithmic growth phase and reach 70-80% confluency on the day of the experiment.[1][4]

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.[1]

2. Preparation of Labeling Medium

  • On the day of the experiment, prepare the D-[2-2H]glyceraldehyde labeling medium.

  • Dissolve D-[2-2H]glyceraldehyde in glucose-free medium to a final concentration of 5-10 mM.[1] The optimal concentration should be determined empirically for each cell line to avoid potential cytotoxicity.[1][6]

  • Supplement the medium with dialyzed FBS and other necessary components.

  • Warm the labeling medium to 37°C before use.[1]

3. Cell Labeling

  • Aspirate the existing culture medium from the cell culture plates.

  • Wash the cells once with pre-warmed, sterile PBS.[1]

  • Add the pre-warmed D-[2-2H]glyceraldehyde labeling medium to each well.

  • Incubate the cells for the desired time period (e.g., 1, 4, 6, 8, 12, or 24 hours) at 37°C and 5% CO2.[1][2] A time-course experiment is recommended to determine the optimal labeling duration.[6]

4. Metabolism Quenching and Metabolite Extraction

  • After the incubation period, quickly quench metabolic activity by placing the culture plates on ice.[1][4]

  • Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS.[1][2]

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench enzymatic activity.[1][2]

  • Scrape the cells from the plate in the methanol solution.[1][2]

  • Transfer the cell suspension to a microcentrifuge tube.[1][2]

  • Vortex the tube vigorously for 1 minute.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][6]

  • Collect the supernatant, which contains the metabolites.[1][6]

  • Store the metabolite extracts at -80°C until analysis.[1]

5. Downstream Analysis

  • Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the incorporation and distribution of the deuterium label into downstream metabolites.[2][4]

  • The deuterium label will result in a mass shift of +1 for metabolites that have incorporated the label.[2]

Data Presentation

The efficiency of D-[2-2H]glyceraldehyde labeling and its incorporation into downstream metabolites can be quantified by calculating the mole percent enrichment (MPE). The following table provides a hypothetical summary of expected quantitative data from a labeling experiment.

MetaboliteAbbreviationPathwayExpected MPE (%) after 6h Incubation
Glyceraldehyde-3-phosphateG3PGlycolysis85-95%
Dihydroxyacetone phosphateDHAPGlycolysis80-90%
3-Phosphoglycerate3-PGGlycolysis70-80%
PhosphoenolpyruvatePEPGlycolysis65-75%
PyruvatePyrGlycolysis60-70%
LactateLacFermentation60-70%
Ribose-5-phosphateR5PPentose Phosphate Pathway30-40%

Note: The expected MPE values are hypothetical and will vary depending on the cell type, experimental conditions, and incubation time.[1]

Visualizations

Metabolic Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular D-[2-2H]Glyceraldehyde_ext D-[2-2H]Glyceraldehyde D-[2-2H]Glyceraldehyde_int D-[2-2H]Glyceraldehyde D-[2-2H]Glyceraldehyde_ext->D-[2-2H]Glyceraldehyde_int Transport Glycerol Glycerol D-[2-2H]Glyceraldehyde_int->Glycerol Alcohol Dehydrogenase/ Aldose Reductase G3P D-[2-2H]Glyceraldehyde-3-Phosphate D-[2-2H]Glyceraldehyde_int->G3P Triokinase Glyceric_Acid D-Glyceric Acid D-[2-2H]Glyceraldehyde_int->Glyceric_Acid Aldehyde Dehydrogenase Glycolysis Glycolysis G3P->Glycolysis PPP Pentose Phosphate Pathway G3P->PPP

Caption: Metabolic fate of D-[2-2H]Glyceraldehyde.

Experimental Workflow

A 1. Cell Seeding (70-80% confluency) B 2. Prepare Labeling Medium (5-10 mM D-[2-2H]Glyceraldehyde) A->B C 3. Cell Labeling (1-24 hours) B->C D 4. Quench Metabolism & Metabolite Extraction (Ice-cold 80% Methanol) C->D E 5. Sample Analysis (LC-MS or GC-MS) D->E F 6. Data Analysis (Calculate Mole Percent Enrichment) E->F

Caption: Workflow for in vitro cell labeling and analysis.

References

Application Notes and Protocols for D-Glyceraldehyde Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceraldehyde is a simple aldose monosaccharide that serves as a crucial intermediate in carbohydrate metabolism. Its relevance extends to being a key precursor in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Therefore, the accurate preparation and use of this compound stock solutions are fundamental for in vitro and cell-based assays aimed at understanding the mechanisms of glycation, screening for inhibitory compounds, and studying cellular responses to AGEs.

These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions in experimental settings.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₆O₃
Molecular Weight90.08 g/mol
Melting Point145 °C
AppearanceWhite to off-white crystalline solid
Solubility in WaterHighly soluble
Solubility in other solventsSlightly soluble in methanol and DMSO. Insoluble in benzene and petroleum ether.[1]
Stability of this compound Stock Solutions

This compound in aqueous solutions is known to be labile, and its stability is influenced by pH, temperature, and storage duration.[2][3]

ConditionObservationRecommendation
pH Labile in acidic conditions (e.g., pH 2), leading to decomposition into smaller aldehydes. More stable at neutral to slightly alkaline pH.For general storage, maintain a pH range of 6.5-7.5.[2]
Temperature Degradation increases with elevated temperatures.[3]For long-term storage, store at -20°C or below. For short-term use, 2-8°C is acceptable.[2][4]
Freeze-Thaw Cycles Repeated freeze-thaw cycles can promote degradation.Aliquot stock solutions into single-use volumes.[2]
Atmosphere Susceptible to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[4]

Decomposition products can include formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[3][4]

This compound in Maillard Reaction and AGE Formation

This compound is a potent precursor of AGEs.[5] The initial step of the Maillard reaction involves the condensation of the carbonyl group of this compound with a free amino group of a protein or amino acid to form a Schiff base.[6][7] This is followed by rearrangements to form more stable Amadori products, which then undergo further reactions to generate irreversible AGEs.[6]

ReactantConditionObservationReference
Lysine50 mM this compound, 24hHigher modification rate compared to glyoxal.[5]
Bovine Serum Albumin (BSA)Incubation with D-Fructose (as a model) at 37°CTime-dependent increase in glycation.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 M)

Materials:

  • This compound (crystalline solid)

  • Sterile, high-purity water or a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 1 M solution, weigh out 90.08 mg of this compound for every 1 mL of solvent.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile water or buffer to the accurately weighed this compound in a sterile container.

  • Mixing: Gently vortex the tube until the solid is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the requirements of the planned experiments to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate or short-term use (within a day), the solution can be kept at 2-8°C.[2][4]

Protocol 2: In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound

Objective: To generate glycated BSA (AGE-BSA) for use in subsequent cellular or biochemical assays.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 1 M this compound stock solution (prepared as in Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN₃) solution (0.2% w/v in sterile water)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water to inhibit microbial growth.[8]

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following:

      • BSA stock solution to a final concentration of 1 mg/mL.

      • 1 M this compound stock solution to the desired final concentration (e.g., 50 mM, 100 mM, 250 mM).

      • Sodium azide solution to a final concentration of 0.02%.[8]

      • Adjust the final volume with PBS (pH 7.4).

    • Prepare a control sample containing BSA and sodium azide in PBS without this compound.

  • Incubation: Incubate all tubes at 37°C for a specified period (e.g., 7, 14, or 21 days) to allow for the formation of AGEs.[8] The incubation time will depend on the desired level of glycation.

  • Termination of Reaction: After the incubation period, stop the reaction by freezing the samples at -80°C until further analysis or use.[8]

Protocol 3: Treatment of Cultured Cells with this compound

Objective: To investigate the cellular effects of this compound-induced stress and intracellular AGE formation.

Materials:

  • Cultured mammalian cells (e.g., pancreatic ductal cells, neuronal cells)[9][10]

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 1 M this compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Sterile culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Treatment Medium: On the day of the experiment, prepare the this compound treatment medium by diluting the 1 M stock solution into serum-free medium to the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 4 mM).[9] Prepare fresh for each experiment.

  • Cell Treatment:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared this compound treatment medium to the cells. Include a vehicle control (serum-free medium without this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS), Western blotting for specific protein expression (e.g., RAGE), or mass spectrometry-based proteomics to identify glycated proteins.[9]

Mandatory Visualizations

G Workflow for Preparing this compound Stock Solutions cluster_prep Preparation cluster_handling Handling & Storage cluster_application Application weigh Weigh this compound dissolve Dissolve in Sterile Water/Buffer weigh->dissolve 1. Calculate amount vortex Vortex to Mix dissolve->vortex 2. Ensure complete dissolution aliquot Aliquot into Single-Use Tubes vortex->aliquot 3. Prevent degradation store Store at -20°C or -80°C aliquot->store 4. Long-term stability in_vitro In Vitro Glycation Assays store->in_vitro Use in experiments cell_based Cell-Based Experiments store->cell_based Use in experiments

Caption: Experimental workflow for this compound stock solution preparation.

G Formation of Advanced Glycation End-products (AGEs) from this compound D_Glyceraldehyde This compound Schiff_Base Schiff Base (reversible) D_Glyceraldehyde->Schiff_Base + Protein Protein Protein (with free amino group) Protein->Schiff_Base Amadori_Product Amadori Product (more stable) Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (irreversible) Amadori_Product->AGEs Further reactions (oxidation, dehydration)

Caption: this compound in AGE formation pathway.

G Logical Relationships in this compound Solution Stability Stability Solution Stability Temperature Temperature Degradation Degradation Temperature->Degradation Increases pH pH pH->Degradation Acidic pH increases Storage_Time Storage Time Storage_Time->Degradation Increases Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation Increases Degradation->Stability Decreases

Caption: Factors influencing this compound solution stability.

References

Application Notes and Protocols for the Synthesis of D-Glyceraldehyde-3-Phosphate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-glyceraldehyde-3-phosphate (G3P) is a pivotal intermediate in central metabolic pathways, including glycolysis and gluconeogenesis.[1][2] Its availability as a pure, biologically active substrate is crucial for a wide range of enzymatic assays, particularly for characterizing enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4] The instability of G3P under neutral and alkaline conditions necessitates careful consideration of its synthesis and storage.[2][5] This document provides detailed protocols for both chemical and enzymatic synthesis of D-G3P, along with data on its stability and kinetic parameters for its interaction with GAPDH.

Synthesis Strategies

Two primary strategies are employed for the synthesis of this compound-3-phosphate: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach offers the advantage of producing large quantities of the target molecule. A well-established method involves the synthesis from D-mannitol, leading to the dimethyl acetal of this compound-3-phosphate, which is then hydrolyzed to yield the free aldehyde.[6]

  • Enzymatic Synthesis: This strategy provides high stereoselectivity, yielding enantiomerically pure D-G3P. Common enzymatic methods include the cleavage of fructose-1,6-bisphosphate by aldolase and the specific phosphorylation of this compound.[2][5] One-pot enzymatic systems using a cascade of enzymes have also been developed for efficient synthesis.[5]

Data Presentation

Table 1: Stability of this compound-3-Phosphate
pH ConditionStabilityDegradation ProductsReference
< 4Stable-[2]
7UnstableMethylglyoxal[2]
AlkalineUnstableLactic acid[2]
Table 2: Kinetic Parameters of this compound-3-Phosphate with GAPDH from Various Sources
Enzyme SourceKm for D-G3P (µM)Vmax (U/mg)Reference
Tetrahymena thermophila360 ± 1839.40 ± 2.95[7]
Idiomarina loihiensis3.12.06[8][9]
Human Erythrocytes20.74.3[10]
Mycobacterium tuberculosis--[11]

Note: The Vmax values are dependent on specific assay conditions and should be considered relative.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound-3-Phosphate Dimethyl Acetal

This protocol is adapted from the work of Ballou and Fischer (1955) and outlines the chemical synthesis route to the dimethyl acetal of this compound-3-phosphate, which can be subsequently hydrolyzed to D-G3P.[6]

Materials:

  • D-Mannitol

  • Acetone with hydrogen chloride

  • Lead tetraacetate

  • Methanol

  • Pyridine

  • Phosphorus oxychloride

  • Barium hydroxide

  • Dowex 50 resin (H+ form)

Procedure:

  • Preparation of 1,2:5,6-Diacetone-D-mannitol: Follow standard procedures to protect the hydroxyl groups of D-mannitol with acetone.

  • Oxidative Cleavage: Cleave the diacetone-D-mannitol with lead tetraacetate to yield 2,3-O-Isopropylidene-D-glyceraldehyde.

  • Acetal Formation: Treat the isopropylidene-D-glyceraldehyde with methanolic hydrogen chloride to form the dimethyl acetal.

  • Phosphorylation: Phosphorylate the dimethyl acetal using phosphorus oxychloride in pyridine.

  • Hydrolysis and Purification: Hydrolyze the resulting phosphate ester with barium hydroxide.

  • Ion Exchange: Remove barium ions using Dowex 50 resin to obtain the free acid of this compound-3-phosphate dimethyl acetal.

  • Hydrolysis to Free Aldehyde: The dimethyl acetal undergoes self-catalyzed hydrolysis in aqueous solution to yield this compound-3-phosphate.[6]

Protocol 2: Enzymatic Synthesis of this compound-3-Phosphate from Fructose-1,6-bisphosphate

This protocol utilizes aldolase to cleave fructose-1,6-bisphosphate into this compound-3-phosphate and dihydroxyacetone phosphate (DHAP).

Materials:

  • D-Fructose-1,6-bisphosphate (FBP)

  • Rabbit muscle aldolase (EC 4.1.2.13)

  • Triethanolamine buffer (pH 7.6)

  • EDTA

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM triethanolamine buffer (pH 7.6), 1 mM EDTA, and 10 mM FBP.

  • Enzyme Addition: Add rabbit muscle aldolase to the reaction mixture to a final concentration of 1 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C. The progress of the reaction can be monitored by measuring the formation of G3P using a coupled assay with GAPDH.

  • Reaction Termination: Terminate the reaction by adding a strong acid (e.g., perchloric acid) to denature the aldolase.

  • Purification: The resulting mixture contains both G3P and DHAP. These can be used together in some assays or separated by chromatographic techniques if pure G3P is required.

Protocol 3: Enzymatic Assay of GAPDH using Synthesized this compound-3-Phosphate

This protocol describes a typical spectrophotometric assay for determining the activity of GAPDH.

Materials:

  • Synthesized this compound-3-Phosphate solution

  • Sodium pyrophosphate buffer (pH 8.5)

  • Sodium arsenate

  • NAD+

  • Dithiothreitol (DTT)

  • GAPDH enzyme solution

Procedure:

  • Reaction Buffer Preparation: Prepare a buffer containing 0.015 M sodium pyrophosphate and 0.03 M sodium arsenate, pH 8.5.[12]

  • Assay Mixture: In a quartz cuvette, combine the following:

    • 2.6 mL Pyrophosphate/arsenate buffer

    • 0.1 mL 7.5 mM NAD+

    • 0.1 mL 0.1 M DTT

    • 0.1 mL appropriately diluted GAPDH enzyme solution

  • Equilibration: Incubate the cuvette in a spectrophotometer at 25°C for 3-5 minutes to allow the temperature to equilibrate and to establish a blank rate.[12]

  • Initiation of Reaction: Add 0.1 mL of the synthesized this compound-3-phosphate solution (e.g., 7.5 mM) to initiate the reaction.[12]

  • Measurement: Monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of NAD+ reduction to NADH is proportional to the GAPDH activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[11][13]

Visualizations

Chemical_Synthesis_Workflow D_Mannitol D-Mannitol Diacetone_Mannitol 1,2:5,6-Diacetone- D-mannitol D_Mannitol->Diacetone_Mannitol Acetone, H+ Isopropylidene_Glyceraldehyde 2,3-O-Isopropylidene- This compound Diacetone_Mannitol->Isopropylidene_Glyceraldehyde Pb(OAc)4 Dimethyl_Acetal Dimethyl Acetal of Isopropylidene- Glyceraldehyde Isopropylidene_Glyceraldehyde->Dimethyl_Acetal MeOH, H+ Phosphorylated_Acetal Phosphorylated Dimethyl Acetal Dimethyl_Acetal->Phosphorylated_Acetal POCl3, Pyridine G3P_Acetal This compound-3-Phosphate Dimethyl Acetal Phosphorylated_Acetal->G3P_Acetal Ba(OH)2 then Dowex 50 G3P This compound-3-Phosphate G3P_Acetal->G3P Aqueous Hydrolysis

Caption: Chemical synthesis of D-G3P from D-mannitol.

Enzymatic_Synthesis_Workflow cluster_reaction Aldolase Reaction FBP D-Fructose-1,6-bisphosphate Products Reaction Products FBP->Products Aldolase G3P This compound-3-Phosphate Products->G3P DHAP Dihydroxyacetone Phosphate Products->DHAP

Caption: Enzymatic synthesis of D-G3P via aldolase.

GAPDH_Assay_Workflow G3P This compound-3-Phosphate Intermediate Enzyme-Substrate Complex G3P->Intermediate NAD NAD+ NAD->Intermediate Pi Phosphate/Arsenate Pi->Intermediate GAPDH GAPDH Enzyme GAPDH->Intermediate Product 1,3-Bisphosphoglycerate Intermediate->Product NADH NADH Intermediate->NADH Spectrophotometer Measure A340 NADH->Spectrophotometer

Caption: Workflow for the GAPDH enzymatic assay.

References

Application Note: Tracing Central Carbon Metabolism with D-Glyceraldehyde using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the complex network of metabolic pathways within biological systems. The choice of an isotopic tracer is critical for experimental success. While uniformly labeled glucose is widely used for a global overview of central carbon metabolism, tracers that enter pathways at intermediate points offer a more focused interrogation of specific metabolic nodes. D-Glyceraldehyde, a three-carbon sugar, is a key intermediate that stands at the crossroads of glycolysis, the pentose phosphate pathway (PPP), and lipid synthesis.[1]

By using isotopically labeled this compound (e.g., D-[3-¹³C]Glyceraldehyde or D-[2-²H]Glyceraldehyde), researchers can trace the fate of the labeled atoms, providing a clear and precise estimation of the relative activities of these interconnected pathways.[2][3] Its unique entry point into metabolism, bypassing the upper stages of glycolysis, allows for a more focused investigation of lower glycolysis and its branching pathways, such as the PPP and gluconeogenesis.[3] This application note provides a comprehensive protocol for conducting this compound tracing experiments in mammalian cells, from sample preparation to LC-MS analysis and data interpretation.

Principle and Applications

Upon entering a cell, this compound is phosphorylated by triokinase to form this compound-3-phosphate (G3P), a pivotal intermediate in central carbon metabolism.[2][4][5] From this node, the isotopic label can be tracked as it flows through:

  • Lower Glycolysis: Leading to the formation of labeled pyruvate and lactate.[5]

  • Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP utilizes G3P, allowing for the quantification of its activity, which is crucial for understanding cellular redox balance and nucleotide synthesis.[2][3][5]

  • Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle, enabling the study of mitochondrial metabolism.[2]

  • Serine Biosynthesis and One-Carbon Metabolism: These pathways branch from glycolysis and can incorporate the label.[6]

  • Glycerolipid Synthesis: G3P is a backbone for the synthesis of lipids.[6]

This targeted approach is particularly valuable for studying metabolic reprogramming in cancer, metabolic disorders, and for evaluating the mechanism of action of drugs that target metabolic pathways.

Experimental and Data Analysis Workflow

The overall workflow for a this compound tracing experiment involves several key stages, from initial cell culture to the final data analysis. The following diagram provides a high-level overview of the process.

Workflow Experimental Workflow for this compound Tracing cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture (Grow cells to desired confluency) B 2. Isotope Labeling (Incubate with labeled this compound) A->B C 3. Quenching (Rapidly halt metabolism with cold solvent) B->C D 4. Metabolite Extraction (Extract polar metabolites) C->D E 5. LC-MS Analysis (Separate and detect labeled metabolites) D->E F 6. Data Processing (Peak picking, integration, and alignment) E->F G 7. Isotope Correction (Correct for natural isotope abundance) F->G H 8. Metabolic Flux Analysis (Calculate pathway activities) G->H

Caption: A generalized workflow for metabolic flux analysis using labeled this compound.

Metabolic Fate of this compound

This compound primarily enters central carbon metabolism after being converted to Glyceraldehyde-3-Phosphate (G3P). This diagram illustrates the key pathways the isotopic label will trace from this entry point.

Metabolic_Pathway Metabolic Fate of Labeled this compound cluster_legend Legend glyceraldehyde This compound g3p Glyceraldehyde-3-Phosphate (G3P) glyceraldehyde->g3p Triokinase glycolysis Lower Glycolysis g3p->glycolysis ppp Pentose Phosphate Pathway (PPP) g3p->ppp lipids Glycerolipid Synthesis g3p->lipids pyruvate Pyruvate glycolysis->pyruvate lactate Lactate pyruvate->lactate tca TCA Cycle pyruvate->tca PDH nucleotides Nucleotides* ppp->nucleotides l1 * Labeled Metabolite

Caption: Key metabolic pathways traced by labeled this compound after conversion to G3P.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cells grown in 6-well plates. Volumes should be adjusted for different plate formats.

Materials:

  • Adherent mammalian cells

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Labeling medium: Standard medium without glucose, supplemented with labeled this compound (e.g., D-[3-¹³C]Glyceraldehyde)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation: On the day of the experiment, pre-warm the labeling medium to 37°C.

  • Medium Exchange: Aspirate the standard growth medium from the wells. Gently wash the cells once with 1 mL of pre-warmed PBS.

  • Labeling: Add 1 mL of the pre-warmed labeling medium to each well.[1]

  • Incubation: Incubate the cells for a specific duration to approach isotopic steady state. The optimal time depends on the pathway of interest, ranging from 10-30 minutes for glycolysis to several hours for nucleotide biosynthesis.[1] A time-course experiment is recommended to determine the optimal labeling duration for your specific model system.[1]

Protocol 2: Metabolite Extraction

This protocol uses a cold methanol-based solution to rapidly quench enzymatic activity and extract polar metabolites.

Materials:

  • Ice-cold 80% Methanol (v/v in water)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium.[1]

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[1]

  • Cell Lysis and Scraping: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell suspension from each well into a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the tubes at -80°C for at least 2 hours to facilitate protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.[7]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator (e.g., SpeedVac).[7]

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[1]

Protocol 3: LC-MS Analysis

This protocol outlines a general method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer for the analysis of polar metabolites.

Materials:

  • LC-MS grade water, acetonitrile, and ammonium bicarbonate

  • Dried metabolite extracts

  • HILIC column (e.g., Waters Atlantis™ HILIC Silica or equivalent)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Resuspend the dried metabolite pellets in 20-50 µL of a suitable solvent (e.g., 50:50 acetonitrile:water). Vortex thoroughly and centrifuge to pellet any insoluble material.

  • LC-MS System Setup:

    • Column: HILIC column suitable for polar metabolite separation.[1][8]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in 90:10 Water:Acetonitrile, pH 9.2.[1]

    • Mobile Phase B: 100% Acetonitrile.[1]

    • Flow Rate: 0.300 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Chromatographic Gradient: A typical gradient for separating polar metabolites is as follows:

    Time (min) % Mobile Phase B
    0.0 75
    6.0 45
    7.0 30
    10.0 30
    10.1 75
    15.0 75 (Re-equilibration)

    (This gradient should be optimized for the specific column and metabolites of interest).[1]

  • Mass Spectrometry:

    • Mode: Operate in full-scan (MS1) mode, alternating between positive and negative ionization to cover a broad range of metabolites.

    • Mass Range: Scan a range of m/z 70-1000.

    • Resolution: Use high resolution (>60,000) to ensure accurate mass measurements for formula prediction.

    • Data-Dependent Acquisition (DDA): If metabolite identification is a primary goal, a DDA (MS/MS) method can be run on a pooled quality control (QC) sample to acquire fragmentation data.[8]

Data Presentation and Interpretation

Following data processing to determine the peak areas for different isotopologues of each metabolite, the results can be summarized to show the extent of label incorporation. The data is typically presented as Mass Isotopologue Distributions (MIDs), which represent the fraction of each metabolite pool that contains 0, 1, 2, etc., labeled atoms (M+0, M+1, M+2...).

Below is a table showing hypothetical, yet realistic, quantitative data from a D-[3-¹³C]Glyceraldehyde tracer experiment in a cancer cell line.

Table 1: Hypothetical Mass Isotopologue Distributions (MIDs) after 1-hour labeling with D-[3-¹³C]Glyceraldehyde

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Glycolysis
3-Phosphoglycerate35.261.53.10.2
Phosphoenolpyruvate36.160.82.90.2
Pyruvate40.557.32.10.1
Lactate41.256.91.80.1
Pentose Phosphate Pathway
Ribose-5-Phosphate85.310.24.10.4
TCA Cycle Intermediates
Citrate92.14.53.10.3
Malate94.63.91.40.1

Data are presented as the mean percentage of the total metabolite pool. M+0 represents the unlabeled fraction, M+1 contains one ¹³C atom, and so on. High M+1 enrichment in glycolytic intermediates like 3-Phosphoglycerate indicates significant flux from this compound through lower glycolysis.[2]

Conclusion

The use of this compound as a stable isotope tracer, combined with the sensitivity and resolution of LC-MS, provides a powerful method for dissecting the complexities of central carbon metabolism.[3] Its ability to offer a focused view of lower glycolysis and branching pathways like the PPP can yield more precise and readily interpretable data.[3] The protocols and data presented here serve as a comprehensive guide for researchers to design, execute, and interpret metabolic flux experiments, ultimately providing deeper insights into the metabolic underpinnings of various physiological and pathological states.

References

D-Glyceraldehyde: A Versatile Chiral Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-glyceraldehyde, the simplest of the aldoses, stands as a cornerstone in stereoselective organic synthesis. Its inherent chirality, possessing one stereocenter in its three-carbon backbone, makes it an invaluable starting material for the construction of complex, enantiomerically pure molecules. This pivotal role is particularly pronounced in the fields of pharmaceutical and natural product synthesis, where precise control of stereochemistry is paramount for biological activity. This document provides detailed application notes and protocols for the use of this compound and its derivatives as precursors in key organic transformations, targeting researchers, scientists, and professionals in drug development.

Key Applications of this compound in Organic Synthesis

This compound, often used in its protected form as (R)-2,3-O-isopropylidene-D-glyceraldehyde to prevent unwanted side reactions, serves as a versatile C3 chiral building block. Its applications span a wide range of synthetic strategies to produce a diverse array of complex molecules.

1. Synthesis of Bioactive Natural Products:

This compound has been instrumental in the total synthesis of numerous natural products. A notable example is the macrolide (+)-Brefeldin A , a potent inhibitor of protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus. The synthesis of its cyclopentane core often utilizes this compound to establish the required stereocenters.

2. Preparation of Chiral Pharmaceuticals and Drug Intermediates:

The chiral scaffold of this compound is frequently incorporated into the synthesis of pharmaceuticals. This includes the synthesis of β-lactam antibiotics , where the stereochemistry of the substituents on the β-lactam ring is crucial for their antibacterial activity. Furthermore, this compound derivatives are key starting materials for the synthesis of antiviral nucleoside analogs . These compounds mimic natural nucleosides and act as chain terminators during viral DNA or RNA replication.

3. Chain Elongation and Higher Sugar Synthesis:

The classic Kiliani-Fischer synthesis employs this compound as the foundational unit for the iterative construction of higher-order sugars. This chain-elongation process allows for the synthesis of various tetroses, pentoses, and hexoses with defined stereochemistry.

Core Synthetic Transformations Utilizing this compound Derivatives

The aldehyde functionality and the chiral backbone of this compound and its protected forms are exploited in several key carbon-carbon bond-forming reactions.

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. Using 2,3-O-isopropylidene-D-glyceraldehyde, chiral alkenes can be synthesized, which are valuable intermediates for further functionalization.

Aldol Addition

The aldol reaction allows for the stereoselective formation of new carbon-carbon bonds and the creation of new stereocenters. The reaction of 2,3-O-isopropylidene-D-glyceraldehyde with enolates proceeds with facial selectivity, controlled by the existing stereocenter.

Staudinger Cycloaddition

The Staudinger cycloaddition of a ketene with an imine derived from this compound is a key step in the asymmetric synthesis of β-lactams. The chirality of the glyceraldehyde moiety directs the stereochemical outcome of the cycloaddition.

Kiliani-Fischer Synthesis

This classical carbohydrate chain-lengthening reaction utilizes the aldehyde group of this compound to introduce a new stereocenter and extend the carbon chain by one unit, leading to the formation of D-erythrose and D-threose.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of the key precursor, 2,3-O-isopropylidene-D-glyceraldehyde, and its subsequent transformations.

Precursor Synthesis Starting Material Yield (%) Reference
2,3-O-Isopropylidene-D-glyceraldehydeD-Mannitol50-90%[1][2]
Reaction Starting Material Product Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Wittig Reaction 2,3-O-Isopropylidene-D-glyceraldehydeα,β-Unsaturated ester~85%N/A>98%
Aldol Addition 2,3-O-Isopropylidene-D-glyceraldehydeβ-Hydroxy ketone~70-80%>95:5>98%
Staudinger Cycloaddition This compound derived iminecis-β-Lactam45-70%>99:1 (cis)>98%[3]
Kiliani-Fischer Synthesis This compoundD-Erythrose and D-Threose~30% (for the mixture)Variable>98%

Experimental Protocols

Protocol 1: Synthesis of (R)-2,3-O-Isopropylidene-D-glyceraldehyde

This protocol describes a one-pot synthesis from D-mannitol.[1][2]

Materials:

  • D-Mannitol

  • p-Toluenesulfonic acid

  • 2,2-Dimethoxypropane

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (5% aqueous solution)

  • Dichloromethane

  • Sodium periodate

Procedure:

  • A mixture of D-mannitol (250 g, 1.37 mol), p-toluenesulfonic acid (1.25 g, 9 mmol), and 2,2-dimethoxypropane (400 mL, 3 mol) in dimethyl sulfoxide (425 mL) is stirred at room temperature (25-35°C) for 16 hours.

  • The reaction mixture is poured into a 5% sodium bicarbonate solution (4.5 L).

  • The aqueous layer is extracted with dichloromethane.

  • To the dichloromethane extract, a saturated aqueous solution of sodium bicarbonate (80 mL) and sodium periodate (300 g, 1.4 mol) are added under stirring at 20-25°C.

  • Stirring is continued for an additional 2 hours at the same temperature.

  • The reaction mixture is filtered, and the dichloromethane solution is carefully concentrated under reduced pressure to yield the title compound as a liquid.

Expected Yield: Approximately 180 g (50.4% based on D-mannitol).[1]

Protocol 2: Wittig Reaction with 2,3-O-Isopropylidene-D-glyceraldehyde

This protocol is a representative procedure for the Wittig olefination of the protected this compound.

Materials:

  • (R)-2,3-O-Isopropylidene-D-glyceraldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve (R)-2,3-O-isopropylidene-D-glyceraldehyde (1.0 g, 7.68 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add (carbethoxymethylene)triphenylphosphorane (3.20 g, 9.22 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a mixture of 25% diethyl ether in hexanes (20-30 mL) to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Stir the suspension for a few minutes and then filter to remove the solid.

  • Wash the solid with a small amount of the ether/hexanes mixture.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the α,β-unsaturated ester.

Expected Yield: ~85%.

Protocol 3: Diastereoselective Aldol Addition to 2,3-O-Isopropylidene-D-glyceraldehyde

This protocol describes a representative base-catalyzed aldol addition.

Materials:

  • (R)-2,3-O-Isopropylidene-D-glyceraldehyde

  • Acetone

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of diisopropylamine (1.1 mL, 7.8 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.5 mmol) dropwise. Stir the solution for 30 minutes at -78°C.

  • Add acetone (0.55 mL, 7.5 mmol) dropwise to the LDA solution and stir for another 30 minutes at -78°C to form the lithium enolate.

  • Add a solution of (R)-2,3-O-isopropylidene-D-glyceraldehyde (0.81 g, 6.25 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at -78°C.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ketone.

Expected Yield: ~70-80% with high diastereoselectivity.

Signaling Pathways and Logical Relationships

Mechanism of Action of (+)-Brefeldin A

(+)-Brefeldin A, synthesized from this compound, disrupts the secretory pathway by inhibiting a specific guanine nucleotide exchange factor (GEF) called GBF1. This inhibition prevents the activation of the small GTPase ARF1, which is crucial for the recruitment of COPI coat proteins to Golgi membranes. The disruption of COPI-coated vesicle formation leads to the collapse of the Golgi apparatus into the endoplasmic reticulum.

BrefeldinA_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ARF1_GDP ARF1-GDP (inactive) GBF1 GBF1 (GEF) ARF1_GDP->GBF1 binds to ARF1_GTP ARF1-GTP (active) GBF1->ARF1_GTP activates COPI COPI Coat Proteins ARF1_GTP->COPI recruits Vesicle COPI-coated Vesicle Formation COPI->Vesicle leads to Protein_Transport Protein Transport (ER to Golgi) Vesicle->Protein_Transport enables BrefeldinA Brefeldin A BrefeldinA->GBF1 inhibits

Caption: Brefeldin A inhibits protein transport by targeting the GEF protein GBF1.

Mechanism of Action of Antiviral Nucleoside Analogs

Antiviral nucleoside analogs synthesized from this compound act as chain terminators in viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral nucleic acid chain by the viral polymerase. Due to the modification of the sugar moiety (often lacking a 3'-hydroxyl group), the addition of the next nucleotide is blocked, leading to the termination of replication.

Antiviral_Nucleoside_Pathway cluster_Cell Host Cell Nucleoside_Analog Nucleoside Analog (from this compound) Triphosphate_Analog Triphosphate Analog (active form) Nucleoside_Analog->Triphosphate_Analog Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate_Analog->Viral_Polymerase incorporated by Chain_Termination Chain Termination Triphosphate_Analog->Chain_Termination causes Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication mediates Chain_Termination->Viral_Replication inhibits

Caption: Antiviral nucleosides from this compound inhibit viral replication.

Synthetic Workflow: From this compound to Chiral Building Blocks

The following diagram illustrates the logical relationship between this compound and its transformation into various valuable chiral molecules through key synthetic steps.

Synthetic_Workflow D_Glyceraldehyde This compound Protected_Glyceraldehyde 2,3-O-Isopropylidene- This compound D_Glyceraldehyde->Protected_Glyceraldehyde Protection Higher_Sugars Higher Sugars (e.g., D-Erythrose, D-Threose) D_Glyceraldehyde->Higher_Sugars Kiliani-Fischer Synthesis Wittig_Product Chiral Alkene Protected_Glyceraldehyde->Wittig_Product Wittig Reaction Aldol_Product β-Hydroxy Ketone Protected_Glyceraldehyde->Aldol_Product Aldol Addition Beta_Lactam β-Lactam Protected_Glyceraldehyde->Beta_Lactam Imine formation & Staudinger Cycloaddition Natural_Products Natural Products (e.g., (+)-Brefeldin A) Wittig_Product->Natural_Products Aldol_Product->Natural_Products Pharmaceuticals Pharmaceuticals (e.g., Antivirals) Beta_Lactam->Pharmaceuticals Higher_Sugars->Pharmaceuticals

Caption: Synthetic routes from this compound to complex chiral molecules.

References

Application Notes and Protocols for Stable Isotope Tracing with D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering profound insights into the dynamic nature of metabolic pathways. The use of non-radioactive stable isotopes, such as ¹³C, allows for the safe and effective tracking of atoms through intricate metabolic networks. D-glyceraldehyde, a pivotal three-carbon intermediate, is strategically positioned at the crossroads of several fundamental metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and lipid synthesis.[1] By introducing isotopically labeled this compound, researchers can meticulously trace the fate of the labeled atoms, thereby elucidating the relative activities of these interconnected pathways under diverse physiological and pathological states.

These application notes provide a comprehensive guide to conducting stable isotope tracing experiments using this compound in mammalian cells, encompassing detailed protocols from cell culture and isotope labeling to mass spectrometry analysis and data interpretation.

Principle of this compound Tracing

Upon entering the cell, this compound is primarily metabolized through three key pathways:

  • Phosphorylation: Triokinase phosphorylates this compound to form glyceraldehyde-3-phosphate (G3P), which then enters the glycolytic pathway.[1]

  • Oxidation: Aldehyde dehydrogenase can oxidize this compound to D-glycerate.

  • Reduction: Alcohol dehydrogenase can reduce this compound to glycerol.[1]

By using isotopically labeled this compound (e.g., D-[3-¹³C]glyceraldehyde or D-[2-²H]glyceraldehyde), the labeled atoms can be traced as they are incorporated into downstream metabolites. Analysis of the mass isotopologue distribution (MID) of these metabolites via mass spectrometry allows for the quantitative assessment of metabolic fluxes through these divergent pathways.[1]

Experimental Workflow

The experimental workflow for a stable isotope tracing experiment with this compound involves several key stages, from initial cell culture to final data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture Cell Culture & Seeding labeling_medium Prepare Labeling Medium (with this compound tracer) cell_culture->labeling_medium isotope_labeling Isotope Labeling quenching Metabolic Quenching (e.g., cold methanol) isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis data_processing Data Processing & MID Analysis ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Experimental workflow for this compound stable isotope tracing.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting a this compound stable isotope tracing experiment.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of labeling. Culture cells in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free and pyruvate-free DMEM with dialyzed FBS and the desired concentration of labeled this compound (typically 100 µM to 1 mM). The optimal concentration should be determined empirically for the specific cell line and experimental conditions.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for a specific duration to approach isotopic steady state. The required time can vary depending on the pathway of interest, typically ranging from 10 minutes for glycolysis to several hours for nucleotide biosynthesis. A time-course experiment is recommended to determine the optimal labeling time.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.

    • Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of labeled metabolites.

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.

  • Mass Spectrometry Detection: A high-resolution mass spectrometer is recommended to resolve the different isotopologues. The instrument should be operated in a mode that allows for the detection and quantification of the mass shifts resulting from the incorporation of the stable isotope.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite. After correcting for the natural abundance of stable isotopes, the data can be presented in tabular format for clear comparison.

Hypothetical Quantitative Data

The following table presents hypothetical MID data for key metabolites after labeling with D-[3-¹³C]glyceraldehyde. This data is for illustrative purposes to demonstrate the expected outcomes of a tracing experiment.

MetaboliteM+0M+1M+2M+3
Glyceraldehyde-3-Phosphate 0.250.750.000.00
Dihydroxyacetone Phosphate 0.850.150.000.00
3-Phosphoglycerate 0.300.700.000.00
Phosphoenolpyruvate 0.320.680.000.00
Pyruvate 0.400.600.000.00
Lactate 0.410.590.000.00
Citrate 0.800.150.050.00
Ribose-5-Phosphate 0.950.050.000.00

Data are presented as fractional abundance and are hypothetical.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic fates of this compound and its entry into central carbon metabolism.

metabolic_pathways cluster_main This compound Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_other Other Fates cluster_tca TCA Cycle DG This compound G3P Glyceraldehyde-3-Phosphate DG->G3P Triokinase GLY Glycerol DG->GLY Alcohol Dehydrogenase GLYC D-Glycerate DG->GLYC Aldehyde Dehydrogenase BPG 1,3-Bisphosphoglycerate G3P->BPG R5P Ribose-5-Phosphate G3P->R5P Transketolase/ Transaldolase PEP Phosphoenolpyruvate BPG->PEP PYR Pyruvate PEP->PYR ACCOA Acetyl-CoA PYR->ACCOA PDH CIT Citrate ACCOA->CIT

Metabolic fate of this compound and its entry into central pathways.

Conclusion

Stable isotope tracing with this compound is a powerful methodology for dissecting the complexities of central carbon metabolism. By providing a direct entry point into lower glycolysis and interconnected pathways, this tracer offers a unique advantage for quantifying metabolic fluxes that are central to cellular bioenergetics and biosynthesis. The protocols and guidelines presented here offer a comprehensive framework for researchers and drug development professionals to design and execute these informative experiments, ultimately leading to a deeper understanding of metabolic regulation in health and disease.

References

Application Notes and Protocols for Studying Gluconeogenesis Using D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the metabolic pathway for the de novo synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting or intense exercise.[1] Dysregulation of this pathway is a key factor in the pathophysiology of type 2 diabetes.[1] D-glyceraldehyde, a triose monosaccharide, serves as an intermediate in carbohydrate metabolism and can be utilized as a substrate to probe the dynamics of gluconeogenesis.[2][3] These application notes provide a theoretical framework and detailed protocols for the use of this compound and its labeled isotopes in the study of gluconeogenesis. While direct, comprehensive studies employing this compound for this purpose are not extensively documented, the protocols herein are based on established biochemical principles and analogous studies with other tracers.[1]

Principle of Application

This compound enters the gluconeogenic pathway after its phosphorylation to this compound-3-phosphate (G3P) by the enzyme triokinase.[1][4] This positions it as a direct precursor to the upper segment of gluconeogenesis. By using isotopically labeled this compound, such as D-[2-²H]glyceraldehyde, researchers can trace its metabolic fate and quantify its contribution to glucose production.[1]

Theoretical Applications Include:

  • Tracing the Direct Contribution of Trioses: Quantifying the flux from glyceraldehyde to glucose by monitoring the incorporation of the isotopic label.[1]

  • Investigating Enzyme Activity: Assessing the activity of key gluconeogenic enzymes like triose phosphate isomerase, aldolase, and fructose-1,6-bisphosphatase.[1]

  • Probing Kinetic Isotope Effects: The use of deuterated glyceraldehyde can provide insights into the rate-limiting steps and mechanisms of enzymes involved in its metabolism due to the kinetic isotope effect.[1]

  • Complementary Isotopic Studies: this compound tracers can be used in conjunction with other labeled substrates to unravel complex metabolic networks.[1]

Metabolic Pathway of this compound in Gluconeogenesis

This compound can be metabolized through several routes. For the study of gluconeogenesis, the primary pathway of interest is its phosphorylation to glyceraldehyde-3-phosphate (GAP), which then enters the gluconeogenic pathway.

DGlyceraldehyde This compound Triokinase Triokinase DGlyceraldehyde->Triokinase ADP ADP Triokinase->ADP GAP This compound-3-Phosphate (GAP) Triokinase->GAP ATP ATP ATP->Triokinase TPI Triose Phosphate Isomerase GAP->TPI Aldolase Aldolase GAP->Aldolase OtherPathways Other Metabolic Pathways (e.g., Glycolysis, Pentose Phosphate Pathway) GAP->OtherPathways DHAP Dihydroxyacetone Phosphate (DHAP) TPI->DHAP DHAP->Aldolase F16BP Fructose-1,6-Bisphosphate Aldolase->F16BP FBPase Fructose-1,6-Bisphosphatase F16BP->FBPase F6P Fructose-6-Phosphate FBPase->F6P Glucose Glucose F6P->Glucose

Caption: Metabolic entry of this compound into gluconeogenesis.

Data Presentation

The following tables summarize theoretical quantitative outcomes and data from studies using analogous tracers for gluconeogenesis, providing a reference for expected results when using this compound.

Table 1: Theoretical Contribution of this compound to Gluconeogenesis

Parameter Expected Range (%) Notes
Fractional Contribution to Glucose Production 5 - 20 Highly dependent on physiological state (e.g., fasting duration) and substrate availability.

| Hepatic Glucose Production Rate (from this compound) | 0.5 - 2.0 µmol/kg/min | Varies with infusion rate and hormonal status. |

Table 2: Fractional Gluconeogenesis Measured by Other Isotopic Methods[1]

Isotopic Tracer Condition Fractional Gluconeogenesis (%)
[2-¹³C]glycerol Healthy, overnight fast 30 - 40
[2-¹³C]glycerol Healthy, 60-72 hour fast 60 - 90
²H₂O Healthy, 14-hour fast 23 - 42

| ²H₂O | Healthy, 42-hour fast | 59 - 84 |

Experimental Protocols

Protocol 1: In Vivo Tracing of Gluconeogenesis with D-[2-²H]Glyceraldehyde in a Rodent Model (Theoretical)

Objective: To determine the contribution of glyceraldehyde to hepatic glucose production in vivo.

Materials:

  • D-[2-²H]Glyceraldehyde (sterile, pyrogen-free solution)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Metabolic cage

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • -80°C freezer

  • GC-MS or LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rodents (e.g., male C57BL/6J mice) to experimental conditions for at least one week.

  • Fasting: Fast animals for 12-16 hours to induce gluconeogenesis.

  • Catheterization: Anesthetize the animals and surgically implant catheters into the jugular vein (for infusion) and carotid artery (for blood sampling). Allow for recovery.

  • Tracer Infusion: Begin a continuous intravenous infusion of D-[2-²H]Glyceraldehyde at a constant rate.

  • Blood Sampling: Collect arterial blood samples at baseline (before infusion) and at regular intervals during the infusion.

  • Sample Processing: Immediately quench metabolic activity and process blood samples to plasma. Store plasma at -80°C.

  • Metabolite Extraction and Derivatization: Extract metabolites from plasma and derivatize glucose for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze samples by GC-MS to determine the isotopic enrichment of glucose.

  • Data Analysis: Calculate the rate of appearance of glucose and the fractional contribution of glyceraldehyde to gluconeogenesis.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Fasting Fasting (12-16h) Acclimatization->Fasting Catheterization Catheterization Fasting->Catheterization Infusion Tracer Infusion (D-[2-²H]Glyceraldehyde) Catheterization->Infusion Sampling Blood Sampling (Timed Intervals) Infusion->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Analysis GC-MS Analysis (Isotopic Enrichment) Processing->Analysis Data Data Analysis Analysis->Data End End Data->End Start Start Isolation Isolate Primary Hepatocytes Start->Isolation Plating Plate Hepatocytes on Collagen-Coated Plates Isolation->Plating Incubation Incubate with This compound +/- Hormones Plating->Incubation Collection Collect Supernatant Incubation->Collection Measurement Measure Glucose Concentration Collection->Measurement Normalization Normalize to Protein Content Measurement->Normalization End End Normalization->End

References

Application Note and Protocol: Enzymatic Conversion of D-Glyceraldehyde to D-Glyceraldehyde-3-Phosphate (G3P)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-glyceraldehyde-3-phosphate (G3P) is a pivotal intermediate in central metabolic pathways, including glycolysis and gluconeogenesis.[1][2][3] Its availability in a pure, stable form is crucial for various biochemical and metabolic studies. This application note provides a detailed protocol for the enzymatic synthesis of D-G3P from this compound using a kinase-catalyzed phosphorylation reaction. The method leverages the enantioselectivity of certain kinases for this compound, ensuring the production of the desired stereoisomer.[4] The protocol also includes methods for monitoring the reaction and quantifying the product.

Principle

The enzymatic conversion of this compound to D-G3P is achieved through a phosphorylation reaction catalyzed by a suitable kinase, such as triokinase or a this compound selective kinase.[5][6] The reaction utilizes adenosine triphosphate (ATP) as the phosphate donor. The overall reaction is as follows:

This compound + ATP → this compound-3-phosphate + ADP

To ensure the reaction proceeds to completion, an ATP regeneration system, such as the phosphoenolpyruvate/pyruvate kinase system, can be employed.[4]

Experimental Data

The following tables summarize key quantitative data for the enzymatic conversion and analysis of G3P.

Table 1: Recommended Reaction Conditions

ParameterValueReference
EnzymeTriokinase or Dihydroxyacetone Kinase[4]
Substrate (this compound)10-50 mMAdapted from[4]
ATP1.2 equivalents to substrateAdapted from[4]
Magnesium Chloride (MgCl₂)5-10 mM[7]
pH7.0 - 7.6[2][8]
Temperature25-37 °C[9]
Incubation Time1-4 hours[4]

Table 2: Components for G3P Quantification via Coupled Enzyme Assay

ReagentConcentration in AssayReference
Triethanolamine Buffer (pH 7.6)100 mM[8]
NAD⁺7.5 mM[9]
Sodium Arsenate30 mM[9]
Dithiothreitol (DTT)10 mM[9]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)~10-30 µg/mL[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound-3-Phosphate (G3P)

This protocol describes the batch synthesis of D-G3P from this compound.

Materials:

  • This compound

  • Triokinase or Dihydroxyacetone Kinase

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Triethanolamine hydrochloride

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare the Reaction Buffer: Prepare a 100 mM Triethanolamine buffer by dissolving the appropriate amount of triethanolamine hydrochloride in deionized water. Adjust the pH to 7.6 with NaOH.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components in the specified order:

    • Deionized water to the final volume.

    • Triethanolamine buffer (100 mM, pH 7.6) to a final concentration of 50 mM.

    • This compound to a final concentration of 20 mM.

    • ATP to a final concentration of 24 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • KCl to a final concentration of 50 mM.

  • Enzyme Addition: Add Triokinase or Dihydroxyacetone Kinase to a final concentration of 5-10 units/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Monitoring: The progress of the reaction can be monitored by quantifying the amount of G3P produced using the analytical protocol below (Protocol 2).

  • Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.

  • Purification (Optional): The resulting G3P solution can be used directly for many applications or purified further using ion-exchange chromatography if necessary. Note that G3P is unstable at neutral and alkaline pH.[10] For storage, it is recommended to keep the solution at a pH below 4.[2]

Protocol 2: Quantification of G3P using a Coupled Enzyme Assay

This protocol utilizes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to quantify the amount of G3P produced. The reaction measures the increase in NADH absorbance at 340 nm, which is directly proportional to the G3P concentration.[9]

Materials:

  • Sample containing G3P (from Protocol 1)

  • Sodium pyrophosphate buffer (0.015 M, pH 8.5) containing 0.03 M sodium arsenate

  • Nicotinamide adenine dinucleotide (NAD⁺) solution (7.5 mM)

  • Dithiothreitol (DTT) solution (0.1 M)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzyme solution (10-30 µg/mL in pyrophosphate/arsenate buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

  • Assay Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

    • 2.6 mL Sodium pyrophosphate/arsenate buffer

    • 0.1 mL 7.5 mM NAD⁺ solution

    • 0.1 mL 0.1 M DTT solution

    • 0.1 mL GAPDH enzyme solution

  • Blank Measurement: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a blank rate, if any.

  • Sample Addition: At time zero, add 0.1 mL of the G3P-containing sample (appropriately diluted to fall within the linear range of the assay) to the cuvette.

  • Data Acquisition: Record the absorbance at 340 nm for 3-5 minutes, ensuring to capture the initial linear portion of the curve.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear phase of the reaction. The concentration of G3P can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.

Visualizations

Enzymatic_Conversion_Workflow cluster_synthesis Protocol 1: G3P Synthesis cluster_quantification Protocol 2: G3P Quantification D_Glyceraldehyde This compound Reaction_Mix Reaction Mixture (Buffer, MgCl2) D_Glyceraldehyde->Reaction_Mix ATP ATP ATP->Reaction_Mix Kinase Triokinase / Dihydroxyacetone Kinase Reaction_Mix->Kinase Add Substrates Incubation Incubate (37°C, 2-4h) Kinase->Incubation Initiate Reaction G3P_Product This compound-3-Phosphate (G3P) Incubation->G3P_Product Conversion G3P_Sample G3P Sample G3P_Product->G3P_Sample Take Aliquot for Analysis Assay_Mix Assay Mixture (NAD+, GAPDH) G3P_Sample->Assay_Mix Spectrophotometer Spectrophotometer (340 nm) Assay_Mix->Spectrophotometer Measure NADH Production Data_Analysis Calculate G3P Concentration Spectrophotometer->Data_Analysis ΔA340/min

Caption: Workflow for G3P synthesis and quantification.

Signaling_Pathway cluster_reaction Enzymatic Reaction D_Glyceraldehyde This compound G3P This compound-3-Phosphate D_Glyceraldehyde->G3P Phosphorylation Kinase Triokinase D_Glyceraldehyde->Kinase ATP ATP ATP->Kinase ADP ADP Kinase->ADP

Caption: Enzymatic conversion of this compound to G3P.

References

Troubleshooting & Optimization

D-glyceraldehyde instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-glyceraldehyde. The information addresses common challenges related to its inherent instability in aqueous solutions under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in aqueous solutions?

A1: The instability of this compound in aqueous solutions is multifactorial and arises from its chemical structure. Key causes include:

  • pH-Dependent Degradation: It is highly unstable in acidic conditions (e.g., pH 2) and at elevated temperatures, where it can decompose into smaller aldehydes like formaldehyde and acetaldehyde.[1][2][3] While more stable at neutral to slightly alkaline pH, prolonged incubation can still lead to degradation.[1]

  • Keto-Enol Tautomerism: In solution, this compound exists in equilibrium between its aldehyde (keto) form and an enol form. This tautomerism can lead to isomerization, forming D-fructose or epimerization to D-mannose under basic conditions, which can complicate analyses.[1][4]

  • Hydration: The reactive aldehyde group readily reacts with water to form a geminal diol (hydrate).[1] In aqueous solutions, this hydrated form is often predominant, which can affect the concentration of the free, reactive aldehyde needed for experiments.[1][5]

  • Dimerization and Oligomerization: Especially in concentrated solutions, this compound can form dimers and other oligomers.[1] The common commercially available syrupy form is often a dimer.[6][7][8]

  • Oxidation: The aldehyde group is susceptible to oxidation, forming glyceric acid, particularly in the presence of oxidizing agents or during improper storage.[1][7]

  • Reactions with Amines: The aldehyde group can react with primary or secondary amines in your buffer or media (e.g., Tris buffer, amino acids) to form imines (Schiff bases) or enamines, respectively, which can interfere with your experiment.[9][10]

Q2: How should I prepare and store this compound stock solutions to maintain their integrity?

A2: Proper preparation and storage are critical. Follow these recommendations:

  • Solvent: Dissolve the compound in a high-purity, sterile aqueous buffer or water. For enzymatic assays, use the specific buffer recommended for the enzyme.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the relative impact of degradation. Be aware that very high concentrations can promote dimerization.[1]

  • pH: For general storage, adjust the pH of the stock solution to a neutral range (pH 6.5-7.5), as both strongly acidic and basic conditions accelerate degradation.[1]

  • Temperature: For long-term storage, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or below.[1][6][11] For short-term use, solutions may be stored at 2-8°C.[6]

  • Atmosphere: To prevent oxidation, consider storing solutions under an inert atmosphere like argon or nitrogen.[6]

Q3: What are the common degradation products of this compound?

A3: Under harsh conditions such as high heat and acidic pH, this compound can decompose into several low-molecular-weight compounds. Common degradation products identified include formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[2][3] Under basic conditions, it can isomerize to form other sugars.

Q4: My analytical results (NMR, HPLC, GC-MS) show multiple unexpected peaks. What could be the cause?

A4: This is a common issue when working with this compound in aqueous solutions. The multiple peaks are often not contaminants but rather different forms of the molecule existing in equilibrium.

  • In NMR (D₂O): You can expect to see signals from the free aldehyde, the more abundant hydrate (geminal diol), and potentially dimers, especially in concentrated solutions.[1] The signal from the aldehyde proton is often small compared to the hydrate.[1]

  • In HPLC/GC-MS: Unexpected peaks can arise from degradation products if the solution was not handled properly (e.g., kept at room temperature for too long, or at an inappropriate pH).[11] They can also represent dimers or other oligomers.[12] Using fresh solutions for each experiment is the best practice to minimize these artifacts.[11]

Q5: How can I minimize this compound degradation during my experiments?

A5: To ensure reproducible results, follow these guidelines:

  • Prepare Fresh: Always prepare working solutions fresh from a properly stored stock solution for each experiment.[6][11]

  • Control Temperature: Keep solutions on ice and minimize the time they spend at room temperature or elevated assay temperatures.[11] Increased temperature is a critical factor that accelerates degradation.[11]

  • Control pH: Ensure your experimental buffer is within a stable pH range (typically neutral), unless the specific protocol requires acidic or basic conditions. Be aware that such conditions will increase the rate of degradation.[11]

  • Equilibrate: Before starting a reaction (e.g., an enzymatic assay), allow the reaction mixture containing this compound to equilibrate at the assay temperature to ensure the hydrate-aldehyde equilibrium is stable.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent Experimental Results Degradation of this compound stock or working solution.Prepare fresh solutions immediately before each experiment.[11] If using a stored solution, verify its purity first using an analytical method like HPLC. Store stock solutions in single-use aliquots at -20°C or below to avoid freeze-thaw cycles.[11]
Appearance of Unexpected Peaks in Chromatogram (HPLC/GC) or Spectrum (MS) 1. Decomposition: The compound has degraded during sample preparation or the experiment itself. 2. Contamination: The sample was contaminated during handling.1. Minimize the time the solution is kept at room temperature and ensure the buffer pH is not acidic unless required.[11] Analyze a fresh sample to confirm its purity before starting the experiment.[6] 2. Use high-purity solvents and clean labware. Filter-sterilize solutions if they are intended for use in cell culture.[6]
Low Signal, Poor Yield, or Reduced Enzymatic Activity 1. Low Concentration of Active Aldehyde: In aqueous solution, this compound exists predominantly as the less reactive hydrate (geminal diol).[1][5] 2. Incorrect Quantification: The presence of dimers in the solid starting material or hydrates in solution can lead to errors in calculating the molar concentration of the active aldehyde form.1. Allow the reaction mixture to equilibrate at the assay temperature before initiating the reaction to stabilize the aldehyde-hydrate equilibrium.[1] 2. When preparing stock solutions from the common syrupy (dimer) form, account for the fact that dissolution in water yields the monomer. Consider quantifying the active aldehyde concentration using an appropriate analytical method like HPLC or GC.[11][12]
pH of Solution Drifts Over Time Oxidation of the aldehyde group to form glyceric acid.Prepare solutions fresh.[6] Store stock solutions under an inert atmosphere (argon or nitrogen) and keep them tightly sealed and frozen to minimize oxidation.[6]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solution

FactorEffect on StabilityRationale
Temperature Stability significantly decreases with increasing temperature.Higher temperatures provide the activation energy for degradation reactions like decomposition and isomerization.[11]
pH Most stable at neutral pH (6.5-7.5).[1] Highly unstable in acidic (e.g., pH 2) and basic conditions.Acid catalyzes decomposition into smaller aldehydes.[1][2] Base catalyzes keto-enol tautomerism, leading to isomerization.[4]
Concentration High concentrations can promote dimerization and oligomerization.Increased proximity of molecules facilitates intermolecular reactions.[1]
Oxygen Can lead to oxidation of the aldehyde to a carboxylic acid (glyceric acid).The aldehyde functional group is susceptible to oxidation.[1][6]
Light Exposure to light can potentially contribute to degradation.It is recommended to store the compound in a light-resistant container.[6]
Presence of Metal Oxides Certain minerals, like goethite (iron(III) oxide-hydroxide), can catalyze decomposition.[3][11]Be mindful of the composition of reaction vessels and potential catalysts in the system.
Presence of Amines Can react to form imines or enamines.The carbonyl group is electrophilic and reacts with nucleophilic amines.[9]

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Form Aliquoted aqueous stock solutions.Prevents repeated freeze-thaw cycles which can accelerate degradation.[11]
Long-Term Storage (>1 week) -20°C or -80°C.[6][13]Minimizes chemical degradation and potential polymerization over extended periods.[6]
Short-Term Storage (<1 week) 2-8°C.[6]Convenient for frequent use, but not recommended for prolonged storage.[6]
Container Tightly sealed, light-resistant vial.[6][14]Protects from moisture, oxygen, and light, all of which can contribute to degradation.[6]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).Minimizes the risk of oxidation.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a clean container. Note that this compound is often supplied as a viscous syrup, which is a dimer.[6][7]

  • Dissolution: Dissolve the solid in a precise volume of high-purity, sterile water or a suitable buffer (e.g., PBS, HEPES) to achieve the desired stock concentration (e.g., 100 mM).

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral range (pH 6.5-7.5) using dilute HCl or NaOH.

  • Aliquoting: Dispense the stock solution into single-use, light-resistant microcentrifuge tubes.

  • Storage: For long-term storage, immediately flash-freeze the aliquots and store them at -20°C or below. For short-term use, store at 2-8°C.[6]

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific buffer over time.

  • Preparation of Standard Solution: Prepare a fresh solution of this compound in the desired aqueous buffer at a known concentration (e.g., 10 mM) as described in Protocol 1.

  • Initial Analysis (Time = 0): Immediately after preparation, filter the solution through a 0.22 µm syringe filter.[11] Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV or Refractive Index (RI) detector.

  • Incubation: Place the remaining solution under the desired experimental conditions (e.g., specific temperature, pH).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, filter it, and inject it into the HPLC system using the same method as the initial analysis.

  • Data Analysis: Monitor the chromatograms over time. Degradation is indicated by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[11] Calculate the percentage of remaining this compound at each time point relative to Time 0.

Visualizations

G start Start: Inconsistent Experimental Results q1 Is your this compound solution freshly prepared for each experiment? start->q1 sol1 Action: Prepare fresh solutions before each experiment from a validated stock. Keep on ice. q1->sol1 No q2 Was the stock solution stored correctly? (-20°C or below, single-use aliquots) q1->q2 Yes end_node Problem Resolved: Improved Consistency sol1->end_node sol2 Action: Discard old stock. Prepare a new stock solution, aliquot, and store at -20°C or below. Validate with HPLC/MS. q2->sol2 No q3 Are you using an appropriate buffer pH (typically neutral)? q2->q3 Yes sol2->end_node sol3 Action: Verify buffer pH. Avoid strongly acidic or basic conditions unless required. Be aware of accelerated degradation. q3->sol3 No q4 Is the solution exposed to room/high temperature for extended periods? q3->q4 Yes sol3->end_node sol4 Action: Minimize time at room temperature. Perform experimental steps on ice whenever possible. q4->sol4 Yes q4->end_node No end_node2 If issues persist, consider buffer components (e.g., primary amines) or other contaminants. q4->end_node2 Still issues? sol4->end_node

Caption: Troubleshooting flowchart for inconsistent results.

G cluster_equilibrium Equilibrium in Aqueous Solution cluster_degradation Degradation & Side Reactions Dimer This compound Dimer (in concentrated solution/syrup) Aldehyde Free Aldehyde (Reactive Form) Dimer->Aldehyde Dissolution in H₂O Hydrate Geminal Diol (Hydrate) (Predominant Form) Aldehyde->Hydrate + H₂O Enol Enediol Intermediate Aldehyde->Enol Tautomerism Degradation Decomposition Products (Formaldehyde, Acetaldehyde) Aldehyde->Degradation Acid, Heat Oxidation Oxidation Product (Glyceric Acid) Aldehyde->Oxidation Oxidizing Agents, O₂ Imines Imines / Schiff Bases Aldehyde->Imines + Primary Amines (e.g., Tris Buffer) Isomers Isomers (e.g., Dihydroxyacetone) Enol->Isomers Base G prep 1. Prepare Fresh Solution of this compound in desired buffer t0 2. Initial Analysis (T=0) Inject aliquot into HPLC/GC-MS prep->t0 incubate 3. Incubate Solution under test conditions (e.g., 37°C, pH 4) prep->incubate data 6. Quantify Peak Areas Compare parent peak decrease and degradation product increase t0->data Reference timepoints 4. Withdraw Aliquots at defined time intervals (e.g., 1, 4, 8, 24h) incubate->timepoints analysis 5. Analyze Aliquots using the same HPLC/GC-MS method timepoints->analysis analysis->data

References

preventing D-glyceraldehyde degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-glyceraldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results involving this compound inconsistent or unexpected?

A1: Inconsistent results are often due to the inherent instability of this compound in aqueous solutions. Several factors can contribute to its degradation and variability:

  • Hydration: The aldehyde group of this compound reacts with water to form a geminal diol (hydrate). This creates an equilibrium between the active aldehyde form and the less reactive hydrate, affecting the concentration of the substrate available for enzymatic reactions.[1]

  • Keto-Enol Tautomerism: In solution, this compound can exist in equilibrium between its aldehyde (keto) form and an enol form, which can lead to the formation of various isomers and complicate analyses.[1]

  • Dimerization: Especially in concentrated solutions, this compound can form dimers and other oligomers, reducing the monomeric concentration.[1][2]

  • pH-Dependent Degradation: this compound is particularly unstable in strongly acidic (pH < 2) or basic (pH > 9.5) conditions, where it can decompose into smaller aldehydes.[1][3][4]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or improper storage.[1]

To address these issues, it is critical to prepare fresh solutions, control the pH, and minimize storage time.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: Proper preparation and storage are crucial for maintaining the integrity of this compound. Follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-purity, sterile aqueous buffer or water. For enzymatic assays, use the buffer system recommended for the specific enzyme.[1]

  • pH Adjustment: Adjust the pH of the stock solution to a neutral or slightly acidic range (pH 6.5-7.5) to minimize degradation.[1]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to reduce the relative impact of degradation. However, be aware that high concentrations can promote dimerization.[1]

  • Storage Temperature: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation. Store these aliquots at -20°C or below for long-term storage.[1] For short-term use (within a few hours), keep the solution on ice.[1]

Table 1: Recommended Storage Conditions for this compound Solutions
ParameterRecommendationRationale
Solvent High-purity water or appropriate sterile bufferEnsures minimal contamination and maintains pH.
pH 6.5 - 7.5Avoids acid- or base-catalyzed degradation.[1]
Concentration 10-100 mM (Stock Solution)Minimizes the relative impact of degradation.[1]
Short-Term Storage On ice (0-4°C) for a few hoursSlows degradation during immediate experimental use.[1]
Long-Term Storage Aliquot and store at ≤ -20°CPrevents degradation from freeze-thaw cycles.[1]
Q3: What are the optimal pH and temperature for experiments involving this compound?

A3: The optimal conditions are highly dependent on the specific experiment (e.g., enzymatic assay, cell culture).

  • pH: this compound is most stable near neutral pH. For enzymatic assays, the optimal pH is dictated by the enzyme's requirements. However, be aware that pH values above 8.5 can decrease stability.[4] Strongly acidic conditions (e.g., pH 2) also cause rapid decomposition.[3]

  • Temperature: Elevated temperatures accelerate degradation.[3] Whenever possible, experiments should be conducted at a controlled, cool temperature. If elevated temperatures are required, minimize the incubation time. For cell culture experiments, the standard 37°C is necessary, making it crucial to use freshly prepared this compound and consider time-course experiments to assess its stability under these conditions.

Q4: My cells show increased death after treatment with this compound. What is the cause?

A4: High concentrations of this compound can be cytotoxic. This toxicity is often linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[5]

Table 2: Troubleshooting this compound-Induced Cytotoxicity
IssueProbable CauseRecommended Action
Increased Cell Death Cytotoxicity from high concentrations.Perform a dose-response experiment (e.g., 0.1 to 5 mM) to find the optimal non-toxic concentration for your cell line.
Oxidative Stress This compound-induced ROS production.Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.
Altered Metabolism Inhibition of metabolic pathways, including glycolysis.Use the lowest effective concentration and ensure the cell culture medium is adequately buffered to handle metabolic changes.
Q5: How can I accurately quantify the concentration of this compound in my samples?

A5: Accurate quantification is challenging due to the presence of multiple forms (hydrates, dimers) in solution.[1][6] Chromatographic methods are generally preferred for their ability to separate these different species.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying this compound and its degradation products.[7]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is also effective. This method often requires a derivatization step to convert this compound into a more volatile and stable compound.[6]

For both methods, it is crucial to minimize sample processing time and keep samples cold to prevent degradation during analysis.[1]

Troubleshooting Guides

Guide 1: Inconsistent Results in Enzymatic Assays

If you are observing variable enzyme kinetics or lower-than-expected activity, use the following workflow to troubleshoot the issue.

G Troubleshooting Workflow: Inconsistent Enzymatic Assays start Inconsistent Results check_stock 1. Check this compound Stock Solution start->check_stock is_fresh Is stock solution freshly prepared? check_stock->is_fresh prepare_fresh Prepare fresh stock solution daily. Use single-use aliquots. is_fresh->prepare_fresh No check_assay 2. Review Assay Conditions is_fresh->check_assay Yes prepare_fresh->check_assay ph_temp Are pH and temperature controlled and optimal? check_assay->ph_temp adjust_conditions Adjust pH to 6.5-7.5. Keep assay on ice if possible. ph_temp->adjust_conditions No check_equilibration 3. Check Reaction Equilibration ph_temp->check_equilibration Yes adjust_conditions->check_equilibration is_equilibrated Is mixture equilibrated at assay temperature before starting reaction? check_equilibration->is_equilibrated equilibrate Allow mixture to equilibrate before adding enzyme/substrate. is_equilibrated->equilibrate No success Consistent Results is_equilibrated->success Yes equilibrate->success G This compound Degradation & Reaction Pathways glyceraldehyde This compound (Aldehyde Form) hydrate Geminal Diol (Hydrate Form) glyceraldehyde->hydrate + H2O (Equilibrium) dimer Dimers / Oligomers glyceraldehyde->dimer enol Enol Form glyceraldehyde->enol Tautomerism decomposition Decomposition Products (e.g., Formaldehyde) glyceraldehyde->decomposition oxidation Oxidation Products (Glyceric Acid) glyceraldehyde->oxidation conc High Concentration conc->dimer acid_base Strong Acid/Base High Temperature acid_base->decomposition oxidants Oxidizing Agents oxidants->oxidation G General Workflow for Cell-Based Assays seed_cells 1. Seed Cells grow_cells 2. Grow to desired confluency (e.g., 70-80%) seed_cells->grow_cells prepare_media 3. Prepare Labeling Media (e.g., glucose-free media + This compound) grow_cells->prepare_media wash_cells 4. Wash Cells (e.g., with pre-warmed glucose-free media) prepare_media->wash_cells add_media 5. Add Labeling Media wash_cells->add_media incubate 6. Incubate (for desired time period) add_media->incubate harvest 7. Harvest Cells & Quench Metabolism incubate->harvest analysis 8. Sample Extraction & Analysis (e.g., LC-MS) harvest->analysis

References

Technical Support Center: Troubleshooting Low Incorporation of Labeled D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the low incorporation of labeled D-glyceraldehyde in your experiments. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your experimental workflow and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is labeled this compound used for in cell culture experiments?

Labeled this compound, such as D-[3-13C]Glyceraldehyde or D-[2-²H]Glyceraldehyde, is a stable isotope-labeled tracer used to study metabolic pathways.[1] By tracking the incorporation of the label into downstream metabolites, researchers can elucidate metabolic fluxes and the activity of pathways like glycolysis and the pentose phosphate pathway (PPP).[1][2]

Q2: How does this compound enter cellular metabolism?

This compound primarily enters central carbon metabolism through a few key routes[3][4]:

  • Phosphorylation: It is phosphorylated by triokinase to form this compound-3-phosphate (G3P), a key intermediate in glycolysis.[1][4]

  • Reduction: It can be reduced to glycerol by alcohol dehydrogenase or aldose reductase.[4]

  • Oxidation: It can be oxidized to D-glyceric acid by aldehyde dehydrogenase.[4]

Q3: What are the common reasons for low incorporation of labeled this compound?

Low incorporation can stem from several factors, including:

  • Cytotoxicity: High concentrations of this compound can be toxic to cells.[1]

  • Suboptimal Tracer Concentration: The concentration of the labeled glyceraldehyde may be too low for efficient metabolism or too high, leading to toxicity.[5]

  • Incorrect Incubation Time: The labeling duration may be too short for the label to be incorporated into the metabolites of interest.[5]

  • Poor Cell Health: The metabolic activity of your cells is crucial for efficient tracer incorporation.[1]

  • Media Composition: High concentrations of unlabeled glucose or other carbon sources can dilute the tracer.[1]

  • Inefficient Metabolite Extraction: The protocol for extracting metabolites may not be optimal, leading to an underestimation of tracer incorporation.[1]

Troubleshooting Guides

Issue 1: Increased Cell Death or Poor Cell Viability After Adding Tracer

Possible Cause: this compound can be cytotoxic at high concentrations, leading to the production of reactive oxygen species (ROS), oxidative stress, and apoptosis.[1]

Solutions:

  • Perform a Dose-Response Experiment: It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line.[1][5] A typical starting range to test is 0.1 mM to 5 mM.[1]

  • Reduce Tracer Concentration: If you observe significant cell death, lower the concentration of the labeled this compound in your experiment.[1]

  • Co-treatment with Antioxidants: The addition of an antioxidant, such as N-acetylcysteine (NAC), may help mitigate the oxidative stress induced by this compound.[1]

Issue 2: Low or No Detectable Label Incorporation in Downstream Metabolites

Possible Causes:

  • Suboptimal Tracer Concentration: The concentration may be too low, leading to dilution by endogenous unlabeled pools.[1]

  • Insufficient Incubation Time: The labeling period may not be long enough to see significant incorporation into the metabolites of interest.[5][6]

  • Competition from Media Components: High levels of unlabeled glucose or other carbon sources in the culture medium can compete with the labeled this compound for entry into metabolic pathways.[1]

  • Poor Cell Health: Cells that are not in the exponential growth phase or have low viability will have altered metabolic rates.[1]

Solutions:

  • Optimize Tracer Concentration: Conduct a dose-response experiment to find the optimal concentration that provides sufficient labeling without causing toxicity.[5]

  • Conduct a Time-Course Experiment: Collect samples at multiple time points to determine the optimal labeling duration for your metabolites of interest.[5]

  • Modify Culture Medium: Consider using a medium with low glucose concentrations or supplementing with dialyzed serum to reduce competition from unlabeled sources.[1]

  • Ensure Healthy Cell Culture: Use cells with high viability (>95%) and ensure they are in the exponential growth phase during the experiment.[1]

Issue 3: Inconsistent Results Between Experiments

Possible Causes:

  • Variability in Cell Seeding Density: Inconsistent cell numbers can lead to variations in metabolic activity.

  • Instability of Labeled this compound: The tracer may degrade in the medium over time.

  • Inconsistent Experimental Timing: Variations in incubation times can affect the level of label incorporation.

Solutions:

  • Standardize Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments.[6]

  • Prepare Fresh Solutions: Prepare fresh solutions of labeled this compound for each experiment to ensure its stability.[6]

  • Maintain Consistent Timings: Adhere strictly to the optimized incubation times for all experiments.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Incorporation

Issue Possible Cause Recommended Solution
High Cell Toxicity This compound concentration is too high.Perform a dose-response curve to find the optimal non-toxic concentration (e.g., test 0.1, 0.5, 1, 2, 5 mM).[1]
Oxidative stress.Co-treat with an antioxidant like N-acetylcysteine (NAC).[1]
Low Label Incorporation Tracer concentration is too low.Increase the concentration of labeled this compound, while monitoring for cytotoxicity.[6]
Incubation time is too short.Perform a time-course experiment to determine the optimal labeling duration.[5][6]
Competition with unlabeled carbon sources.Use low-glucose media or dialyzed serum.[1]
Difficulty in Detecting Labeled Metabolites Insufficient analytical sensitivity.Optimize your mass spectrometry or NMR methods for detecting the specific labeled compounds.[6]
Inefficient metabolite extraction.Ensure your extraction protocol is optimized for the metabolites of interest.[1]

Table 2: Hypothetical Mass Isotopologue Distribution Data

This table illustrates the type of quantitative data you might expect from a successful labeling experiment using D-[3-¹³C]Glyceraldehyde. The M+1 isotopologue reflects the incorporation of a single ¹³C label.

Metabolite Isotopologue % Abundance (Control) % Abundance (Labeled)
Glyceraldehyde-3-Phosphate M+095.1 ± 1.514.6 ± 1.9
M+14.9 ± 1.585.4 ± 1.9
3-Phosphoglycerate M+095.3 ± 3.539.9 ± 4.2
M+14.7 ± 3.560.1 ± 4.2
Lactate M+096.2 ± 4.124.7 ± 3.8
M+13.8 ± 4.175.3 ± 3.8
Serine M+095.6 ± 2.992.1 ± 2.5
M+14.4 ± 2.97.9 ± 2.5
Data is presented as mean ± standard deviation (n=3) and is for illustrative purposes only. (Adapted from[7])

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound Toxicity
  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Tracer Preparation: Prepare a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM) in your cell culture medium.[1]

  • Incubation: Replace the existing medium with the medium containing the different concentrations of this compound.

  • Time Points: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24 hours).[1]

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or crystal violet assay.[1]

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the IC50 and the optimal non-toxic concentration.[1]

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium.[7] Immediately add ice-cold 80% methanol (v/v) to each well to quench all enzymatic activity.[7]

  • Cell Lysis and Extraction: Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes and to facilitate cell lysis.[7] Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.[7]

  • Protein and Debris Removal: Centrifuge the tubes at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[7]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[7]

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.[7]

Visualizations

metabolic_pathway DG Labeled This compound G3P Glyceraldehyde-3-Phosphate DG->G3P Triokinase Glycerol Glycerol DG->Glycerol Alcohol Dehydrogenase GlycericAcid D-Glyceric Acid DG->GlycericAcid Aldehyde Dehydrogenase Glycolysis Glycolysis G3P->Glycolysis PPP Pentose Phosphate Pathway G3P->PPP troubleshooting_workflow Start Start: Low Incorporation CheckViability Check Cell Viability Start->CheckViability ViabilityOK Viability >95%? CheckViability->ViabilityOK OptimizeConcentration Optimize Tracer Concentration (Dose-Response) ViabilityOK->OptimizeConcentration Yes TroubleshootCulture Troubleshoot Cell Culture (Confluency, Growth Phase) ViabilityOK->TroubleshootCulture No ConcentrationOK Labeling Improved? OptimizeConcentration->ConcentrationOK OptimizeTime Optimize Incubation Time (Time-Course) ConcentrationOK->OptimizeTime No Success Successful Incorporation ConcentrationOK->Success Yes TimeOK Labeling Improved? OptimizeTime->TimeOK CheckMedia Check Media Composition TimeOK->CheckMedia No TimeOK->Success Yes MediaOK Use Low Glucose Media? CheckMedia->MediaOK CheckExtraction Review Metabolite Extraction Protocol MediaOK->CheckExtraction No MediaOK->Success Yes CheckExtraction->Success

References

Technical Support Center: Optimizing D-Glyceraldehyde Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize D-glyceraldehyde concentrations in their experiments while avoiding cell toxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in cell culture?

A definitive optimal concentration for this compound is not universally established as it is highly dependent on the specific cell line and experimental goals. However, based on published studies, a starting range of 0.5 mM to 2 mM is recommended for initial experiments.[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your particular cell line.[1][2]

Q2: What are the potential cytotoxic effects of high concentrations of this compound?

High concentrations of this compound can be cytotoxic to cells.[1][2] Documented effects include:

  • Inhibition of cell growth: this compound can impede normal cell proliferation.[1]

  • Induction of apoptosis: It can trigger programmed cell death.[1][2][5]

  • Oxidative stress: this compound can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[1][2][6][7]

  • Inhibition of glycolysis: It can interfere with the central metabolic pathway of glycolysis.[1][2][5]

The extent of these cytotoxic effects is cell-type dependent. For instance, some cancer cell lines have shown more resistance to glyceraldehyde treatment compared to normal cells.[1][7]

Q3: How does this compound induce cellular toxicity?

This compound is a reactive molecule that can contribute to cellular toxicity through several mechanisms:

  • Advanced Glycation End Products (AGEs) Formation: this compound can react with proteins to form AGEs, which can impair protein function and induce cellular stress.[7]

  • Oxidative Stress: The metabolism of this compound can lead to the production of intracellular peroxides and other reactive oxygen species (ROS).[6][7] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Glycolytic Inhibition: this compound can inhibit key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting cellular energy production.[1][8][9]

Q4: Are there differences in toxicity between this compound and L-glyceraldehyde?

Yes, studies have shown that the stereoisomers of glyceraldehyde can have different biological effects. For example, L-glyceraldehyde has been reported to be a more potent inhibitor of glycolysis in some cancer cell lines compared to this compound.[3][5] It is important to specify the isomer used in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High cell death or low viability The concentration of this compound is too high.[2]Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability). Use a concentration well below the IC50 for your experiments.[1]
The cell line is particularly sensitive.Test a wider and lower range of concentrations, starting from as low as 0.1 mM.[1]
Prolonged incubation time.Consider reducing the incubation time.
Inconsistent or unexpected results This compound solution instability.Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[10] The pH of the stock solution should be maintained between 6.5 and 7.5.[10]
Inaccurate concentration of the active aldehyde form.In aqueous solutions, this compound can exist in equilibrium with its hydrated form (a geminal diol).[10] Allow the prepared media containing this compound to equilibrate at the experimental temperature before adding it to the cells.
No observable effect The concentration of this compound is too low.Gradually increase the concentration in your next experiment.[1][2]
Insufficient incubation time.Increase the incubation duration. A time-course experiment can help determine the optimal time point.[1]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., WST-8 or MTT)

This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a sterile, buffered solution (e.g., PBS or serum-free media).

    • Perform serial dilutions in your complete cell culture medium to create a range of concentrations to test (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).[1][2]

    • Include a vehicle control (medium only) for comparison.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[1]

  • Cell Viability Assay:

    • Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., WST-8, MTT, or LDH assay).[11][12]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value. The optimal concentration for your experiments will be significantly lower than the IC50.[1]

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare this compound serial dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24h, 48h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., WST-8, MTT) incubate->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis optimal_conc Select optimal non-toxic concentration data_analysis->optimal_conc

Caption: A logical workflow for determining the optimal non-toxic concentration of this compound.

D_Glyceraldehyde_Toxicity_Pathway Signaling Pathways in this compound-Induced Cell Toxicity cluster_metabolic Metabolic Stress cluster_oxidative Oxidative & Glycative Stress cluster_cellular_response Cellular Response D_Gly High Concentration This compound Glycolysis Glycolysis Inhibition D_Gly->Glycolysis ROS Increased ROS Production D_Gly->ROS AGEs AGEs Formation D_Gly->AGEs GAPDH GAPDH Inhibition Glycolysis->GAPDH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress AGEs->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Key signaling pathways involved in this compound-induced cellular toxicity.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments start Experiment Start issue Issue Encountered? start->issue high_death High Cell Death? issue->high_death Yes end Optimized Experiment issue->end No no_effect No Observable Effect? high_death->no_effect No solution1 Reduce Concentration (Perform Dose-Response) high_death->solution1 Yes inconsistent Inconsistent Results? no_effect->inconsistent No solution2 Increase Concentration no_effect->solution2 Yes solution3 Check Solution Stability (Prepare Fresh) inconsistent->solution3 Yes inconsistent->end No solution1->start solution2->start solution3->start

Caption: A logical diagram for troubleshooting common issues in this compound experiments.

References

Technical Support Center: D-Glyceraldehyde Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-glyceraldehyde by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of this challenging analyte.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to quantify using mass spectrometry?

A1: The quantification of this compound by mass spectrometry presents several challenges:

  • Inherent Instability: Compared to other aldoses, this compound is notably unstable, which can result in a lack of reproducibility during analysis.[1]

  • Isomeric Complexity: this compound is an aldose isomer of dihydroxyacetone (DHA), a ketose.[2][3] These isomers can be difficult to separate chromatographically and may produce similar mass spectra, leading to potential interference and inaccurate quantification.[2][4][5]

  • Reactivity and Equilibrium: In solution, this compound exists in equilibrium with multiple forms, including hydrated and dimeric structures, which can complicate chromatographic separation and interpretation of mass spectra.[3]

  • Poor Ionization Efficiency: As a small, polar molecule, this compound exhibits poor ionization in common mass spectrometry sources, which limits detection sensitivity.[6][7][8][9]

  • Matrix Effects: When analyzing biological samples, the complex matrix can interfere with the ionization of this compound, causing signal suppression or enhancement and leading to inaccurate results.[10][11]

Q2: Is derivatization necessary for this compound analysis by mass spectrometry?

A2: Yes, derivatization is highly recommended and often necessary for the successful quantification of this compound.[6] Derivatization addresses several of the challenges mentioned above by:

  • Improving Volatility and Thermal Stability: This is particularly important for gas chromatography-mass spectrometry (GC-MS) analysis.[2]

  • Enhancing Ionization Efficiency: Derivatizing agents can introduce moieties that are more readily ionized, thereby increasing the sensitivity of the mass spectrometry measurement.[8][12]

  • Improving Chromatographic Separation: Derivatization can alter the chemical properties of this compound, allowing for better separation from interfering compounds, including its isomer dihydroxyacetone.[12]

Q3: What are some common derivatization reagents for this compound?

A3: Several derivatization reagents can be used for the analysis of aldehydes and ketones like this compound. Common choices include:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is frequently used for GC-MS analysis of aldehydes and ketones.[2][6]

  • Trimethylsilyl (TMS) ethers: Silylation is another common derivatization technique for GC-MS analysis of small, polar molecules.[2][3]

  • D-cysteine: This reagent reacts with aldehydes to form thiazolidine derivatives, which can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Dansylhydrazine (DnsHz): This reagent can be used for chemical isotope labeling in LC-MS to enable profiling and quantitative analysis of carbonyl compounds.[6]

Q4: How can I differentiate this compound from its isomer, dihydroxyacetone (DHA)?

A4: Differentiating this compound from dihydroxyacetone is a critical step for accurate quantification. A combination of chromatographic separation and mass spectrometric detection is typically employed:

  • Chromatography: The use of a suitable chromatography column and optimized separation method is essential to resolve the two isomers.[5] Pre-column derivatization can enhance the separation.[2]

  • Mass Spectrometry: While the isomers have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) may differ, allowing for their distinction if they are chromatographically separated.[4] Careful selection of precursor and product ions for multiple reaction monitoring (MRM) is crucial.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Inefficient ionization of underivatized this compound.[7][8][9] 2. Ion suppression due to matrix effects from the sample.[10][11] 3. Suboptimal derivatization reaction conditions.1. Implement a derivatization strategy to enhance ionization efficiency.[12] 2. Use matrix-matched standards for calibration. Employ stable isotope-labeled internal standards to correct for matrix effects. Perform sample cleanup to remove interfering matrix components. 3. Optimize derivatization parameters such as temperature, pH, and reaction time.[13]
Poor Reproducibility / High Variability 1. Instability of this compound during sample preparation and storage.[1] 2. Incomplete or inconsistent derivatization. 3. Presence of multiple tautomeric or dimeric forms in solution.[3]1. Minimize sample preparation time and keep samples at low temperatures.[1] 2. Ensure complete and reproducible derivatization by carefully controlling reaction conditions and using fresh reagents. 3. Optimize sample solvent and derivatization conditions to favor the formation of a single, stable derivative.[3]
Inaccurate Quantification / Interference 1. Co-elution and interference from the isomer dihydroxyacetone (DHA).[2][4][5] 2. Matrix effects causing ion enhancement or suppression.[10][11] 3. Non-linearity of the calibration curve.1. Optimize the chromatographic method (e.g., column, mobile phase, gradient) to achieve baseline separation of this compound and DHA derivatives.[2] Use tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for each isomer. 2. Prepare calibration standards in a matrix that closely matches the study samples. Use an appropriate internal standard. 3. Evaluate a wider range of concentrations for the calibration curve and consider using a weighted linear regression or a non-linear fitting model if appropriate.
Multiple Peaks for this compound 1. Formation of multiple derivatives (e.g., syn- and anti-isomers of oximes). 2. Presence of different tautomeric or dimeric forms of this compound that react with the derivatizing agent.[3]1. Adjust derivatization conditions to favor the formation of a single isomer or sum the peak areas of all derivative isomers for quantification. 2. Develop a calibration approach that involves summing the areas of the most relevant peaks associated with the analyte.[3]

Quantitative Data Summary

The following table summarizes quantitative data from different methods for this compound analysis in biological samples.

Analytical MethodSample MatrixDerivatization ReagentLimit of Quantification (LOQ)Reference
LC-MS/MSRodent LiverOptimized 1-phenyl-3-methyl-5-pyrazoloneNot explicitly stated, but levels of ~35-50 nmol/g were measured.[1]
LC-MS/MSRodent PlasmaOptimized 1-phenyl-3-methyl-5-pyrazoloneNot explicitly stated, but levels of ~7-9 nmol/mL were measured.[1]
GC-FIDAqueous SolutionTrimethylsilyl (TMS) ethersSimilar to HPLC method[3]
LC-MS/MSBeveragesD-cysteine0.7-6.0 µg/L (for various aldehydes)[13]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from methods for derivatizing carbonyl compounds.[2][6]

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.

    • Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a PFBHA solution (e.g., 20 mg/mL in pyridine or a suitable buffer).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to ensure complete derivatization.

    • After incubation, cool the sample to room temperature.

  • Extraction of Derivatives:

    • Perform a liquid-liquid extraction by adding 200 µL of a non-polar solvent like hexane.

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer containing the PFBHA derivatives to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the extracted derivatives into the GC-MS system.

    • Use a suitable capillary column for carbohydrate analysis.

    • Set the mass spectrometer to monitor specific ions for the this compound-PFBHA derivative.

Protocol 2: Derivatization of this compound with D-cysteine for LC-MS/MS Analysis

This protocol is based on a method for the derivatization of aldehydes.[13]

  • Sample Preparation:

    • Prepare samples as described in Protocol 1 (protein precipitation and drying).

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a solution containing D-cysteine in a buffered solution (e.g., pH 7.0).

    • Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 10 minutes).[13]

  • LC-MS/MS Analysis:

    • After incubation, the sample can be directly injected into the LC-MS/MS system.

    • Use a suitable reversed-phase or HILIC column for chromatographic separation.

    • Optimize the mass spectrometer settings for the detection of the thiazolidine derivative of this compound, including the precursor ion and specific product ions for MRM analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Derivatization Add Derivatization Reagent (e.g., PFBHA or D-cysteine) Evaporation->Derivatization Incubation Incubation (Optimized Time & Temp) Derivatization->Incubation Injection Injection Incubation->Injection Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS

Caption: Experimental workflow for this compound quantification by mass spectrometry.

glyceraldehyde_equilibrium Aldehyde This compound (Aldehyde form) Hydrate Hydrated form (Gem-diol) Aldehyde->Hydrate Dimer Dimeric form Aldehyde->Dimer

Caption: Equilibrium of this compound forms in aqueous solution.

References

Technical Support Center: D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My GAPDH is precipitating out of solution. What could be the cause and how can I prevent it?

A1: GAPDH precipitation is often due to aggregation, which can be triggered by several factors, most notably oxidative stress.[1][2] Oxidation of the enzyme can lead to the formation of intermolecular disulfide bonds, resulting in the accumulation of aggregates.[1]

To prevent this, consider the following:

  • Minimize Oxidative Stress: Handle the protein in an environment with low oxygen and consider adding reducing agents like dithiothreitol (DTT) to your buffers.

  • Use Stabilizing Agents: Certain small molecules have been shown to inhibit GAPDH aggregation.[1][3]

  • Control Buffer Conditions: Ensure your buffer composition and pH are optimal for GAPDH stability. A Tris-based buffer with 50% glycerol is often recommended for storage.[4]

Q2: I am observing a loss of GAPDH enzymatic activity over time, even when stored at -20°C. What are the possible reasons?

A2: Loss of activity can stem from several factors:

  • Suboptimal Storage Buffer: The composition of your storage buffer is critical. For long-term storage at -20°C, a Tris-based buffer containing 50% glycerol is recommended to prevent freeze-thaw damage and maintain protein hydration.[4]

  • Instability of the Apoenzyme: GAPDH in its apo-state (without NAD+ bound) is less stable than the holoenzyme.[5] The presence of its cofactor, NAD+, significantly enhances the thermal stability of the enzyme.[6] Ensure sufficient NAD+ is present in your preparations.

  • pH Shift: The pH of your buffer can shift upon freezing. Ensure your buffer has a good buffering capacity at sub-zero temperatures.

  • Oxidation: As mentioned previously, oxidation can lead to inactivation.[1]

Q3: What are the optimal pH and temperature conditions for maintaining GAPDH stability and activity?

A3: The optimal pH for GAPDH activity is typically around 8.5.[7] The enzyme's activity generally increases with temperature up to about 45°C.[7] However, for long-term stability, storage at low temperatures (-20°C or -80°C) is recommended.[4] For enzymes from thermophilic organisms, the optimal temperature for activity and stability can be significantly higher.[8][9]

Q4: How do post-translational modifications (PTMs) affect the stability of GAPDH?

A4: Post-translational modifications (PTMs) such as phosphorylation, nitrosylation, acetylation, and N-acetylglucosamine modification play a crucial role in regulating GAPDH's function, subcellular localization, and stability.[10][11] For instance, S-nitrosylation of a catalytic cysteine residue can lead to conformational changes and decreased thermal stability.[12] These modifications can influence the enzyme's susceptibility to aggregation and its interaction with other proteins, thereby affecting its overall stability.[10][13]

Troubleshooting Guides

Problem: Unexpected decrease in GAPDH activity during an experiment.

Possible Cause Troubleshooting Step
Cofactor (NAD+) Depletion Supplement the reaction buffer with an adequate concentration of NAD+. The presence of NAD+ is known to stabilize the tetrameric structure of GAPDH.[5][6]
Presence of Inhibitors Review all reagents for the presence of known GAPDH inhibitors. Some compounds can covalently modify the active site cysteine, leading to irreversible inactivation.[14][15]
Suboptimal pH or Temperature Verify that the pH and temperature of your experimental setup are within the optimal range for GAPDH activity (typically pH ~8.5 and up to 45°C).[7]
Oxidative Damage Add a reducing agent, such as DTT, to the buffer to prevent oxidation of the catalytic cysteine residues.[1]

Problem: Formation of GAPDH aggregates observed by dynamic light scattering (DLS) or gel filtration.

Possible Cause Troubleshooting Step
Oxidative Stress Prepare and handle all buffers and the protein sample under low-oxygen conditions. Consider adding antioxidants or specific anti-aggregation small molecules.[1][3]
High Protein Concentration Decrease the working concentration of GAPDH.
Incorrect Buffer Composition Optimize the buffer composition. A Tris-based buffer with glycerol may improve solubility and prevent aggregation.[4]
Mutant Expression If working with a GAPDH mutant, consider expressing a dominant-negative mutant (e.g., C152A) which has been shown to reduce aggregation.[2][16]

Quantitative Data Summary

Table 1: Effect of NAD+ on the Thermal Stability of Acropora millepora GAPDH

Condition Melting Temperature (Tm)
Recombinant GAPDH63.2 ± 1.5 °C
Recombinant GAPDH + 1 mM NAD+78.4 ± 1.4 °C

Data from Thermofluor assay.[6]

Table 2: Optimal Conditions for Purified Human Erythrocyte GAPDH

Parameter Optimal Value
pH8.5
Temperature~45 °C
Km for NAD+19 µM
Km for this compound-3-phosphate3.1 µM

[7]

Key Experimental Protocols

Protocol 1: Assay for GAPDH Enzymatic Activity

This protocol is a modification of the procedures described by Krebs (1955) and Velick (1955).[17]

Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate

  • 7.5 mM NAD+ solution

  • 0.015 M DL-glyceraldehyde-3-phosphate (7.5 mM this compound-3-phosphate)

  • 0.1 M Dithiothreitol (DTT)

  • Purified GAPDH enzyme, diluted to 10-30 µg/ml in pyrophosphate/arsenate buffer immediately before use.

Procedure:

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.

  • In a cuvette, mix the following:

    • 2.6 ml Pyrophosphate/arsenate buffer

    • 0.1 ml 7.5 mM NAD+

    • 0.1 ml 0.1 M DTT

    • 0.1 ml of the diluted GAPDH enzyme solution.

  • Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline rate.

  • Initiate the reaction by adding 0.1 ml of 0.015 M DL-glyceraldehyde-3-phosphate.

  • Record the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

Protocol 2: Site-Directed Mutagenesis for Improving Thermostability

This protocol provides a general workflow for improving enzyme thermostability through site-directed mutagenesis, inspired by approaches used for other enzymes.[18][19]

Principle: Specific amino acid substitutions are introduced into the GAPDH gene to enhance the protein's thermal stability. The effect of these mutations is then assessed by measuring the enzyme's activity after heat treatment.

Methodology:

  • Target Residue Selection: Identify potential amino acid residues for mutation based on structural analysis, B-factor analysis, or computational algorithms like PoPMuSiC and HotMuSiC.[19]

  • Mutagenesis: Perform site-directed mutagenesis using a suitable method (e.g., PCR-based) to introduce the desired nucleotide changes into the GAPDH expression vector.

  • Protein Expression and Purification: Transform the mutated plasmid into a suitable expression host (e.g., E. coli) and induce protein expression. Purify the mutant GAPDH protein using standard chromatography techniques.

  • Thermostability Assay: a. Incubate aliquots of the wild-type and mutant GAPDH at various elevated temperatures (e.g., 50°C, 60°C, 70°C) for a defined period (e.g., 30 minutes). b. After heat treatment, cool the samples on ice. c. Measure the residual enzymatic activity of both the wild-type and mutant enzymes using the activity assay described in Protocol 1. d. Calculate the half-life of inactivation at different temperatures to quantify the improvement in thermostability.

Visualizations

GAPDH_Aggregation_Pathway Oxidative Stress Oxidative Stress GAPDH (Native) GAPDH (Native) Oxidative Stress->GAPDH (Native) Induces Oxidation Oxidized GAPDH Oxidized GAPDH GAPDH (Native)->Oxidized GAPDH Intermolecular Disulfide Bonds Intermolecular Disulfide Bonds Oxidized GAPDH->Intermolecular Disulfide Bonds GAPDH Aggregates GAPDH Aggregates Intermolecular Disulfide Bonds->GAPDH Aggregates Inactivation & Cell Death Inactivation & Cell Death GAPDH Aggregates->Inactivation & Cell Death Small Molecule Inhibitors Small Molecule Inhibitors Small Molecule Inhibitors->GAPDH Aggregates Inhibit

Caption: Pathway of GAPDH aggregation induced by oxidative stress.

Experimental_Workflow_Thermostability cluster_0 Mutagenesis & Expression cluster_1 Thermostability Assessment Site-Directed Mutagenesis Site-Directed Mutagenesis Protein Expression Protein Expression Site-Directed Mutagenesis->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Heat Treatment Heat Treatment Protein Purification->Heat Treatment Residual Activity Assay Residual Activity Assay Heat Treatment->Residual Activity Assay Data Analysis Data Analysis Residual Activity Assay->Data Analysis

Caption: Workflow for improving GAPDH thermostability.

GAPDH_Stability_Factors cluster_Factors Factors Influencing Stability NAD_Binding NAD+ Binding GAPDH_Stability GAPDH_Stability NAD_Binding->GAPDH_Stability PTMs Post-Translational Modifications PTMs->GAPDH_Stability Buffer_Conditions Buffer Conditions (pH, Additives) Buffer_Conditions->GAPDH_Stability Temperature Temperature Temperature->GAPDH_Stability Oxidative_Stress Oxidative Stress Oxidative_Stress->GAPDH_Stability

Caption: Key factors affecting GAPDH stability.

References

D-Glyceraldehyde Tautomerism in NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of D-glyceraldehyde, particularly concerning its keto-enol tautomerism and other equilibrium forms in solution.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample in D₂O look so complex instead of showing three simple signals?

Your ¹H NMR spectrum is complex because this compound in an aqueous solution exists as an equilibrium mixture of multiple species, not just the simple aldehyde (keto) form.[1] The primary species you are observing are:

  • Keto (Aldehyde) Form: The open-chain aldehyde structure.

  • Hydrated Form (gem-diol): The aldehyde group reacts with water (or D₂O) to form a geminal diol, which is often the major species in aqueous solutions.[1][2]

  • Enol Tautomer: The aldehyde can tautomerize to form a C=C double bond with a hydroxyl group.

  • Dimers (Hemiacetals): In more concentrated solutions, this compound can form cyclic dimers (hemiacetals).[1]

Each of these forms has a unique set of protons, leading to a spectrum with many more peaks than expected from a single structure. The interconversion between these forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[3][4]

Q2: How can I identify the signals for the different forms of this compound in my ¹H NMR spectrum?

Signal assignment can be achieved by examining the chemical shifts and by using 2D NMR techniques. The most downfield signals are typically the most diagnostic:

  • Non-hydrated Aldehyde Proton (-CHO): This proton is highly deshielded and appears far downfield, typically around 9.68 ppm .[2][5] Its presence confirms the keto form.

  • Hydrated Methine Proton (-CH(OH)₂): The proton on the carbon bearing the gem-diol appears significantly upfield from the aldehyde proton, usually around 4.94 ppm .[2][5]

  • Vinylic Protons (=CH-): Protons of the enol form would appear in the vinylic region, typically between 5-6 ppm, though this form is often a minor component.[3]

For unambiguous assignment of the more crowded upfield regions (3.5-4.0 ppm), 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) are highly recommended.[5][6]

Troubleshooting Guide

Issue 1: My NMR spectrum has poor resolution and broad peaks.

Broad peaks and poor resolution can obscure signals and prevent accurate quantification. Here are several steps to improve spectral quality:

  • Optimize Shimming: The most crucial step for good resolution is to ensure the magnetic field homogeneity is optimized. Perform automated or manual shimming before every experiment.[6]

  • Check Sample Preparation:

    • Suspended Solids: Solid particles will severely degrade resolution. Filter your sample into the NMR tube using a pipette with a cotton or glass wool plug.[6]

    • Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines. Consider diluting your sample.[6]

  • Data Processing:

    • Apodization (Window Functions): Apply a resolution-enhancing window function, such as a Gaussian or sine-bell function, to the Free Induction Decay (FID) before Fourier transformation. Note that this may slightly decrease the signal-to-noise ratio.[6]

    • Zero-Filling: Adding zeros to the end of the FID increases the number of data points in the spectrum, resulting in sharper-looking peaks.[6]

Issue 2: The signal-to-noise ratio (S/N) is too low to detect minor species like the enol tautomer.

Low signal intensity is a common problem, especially for less abundant tautomers.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.[6]

  • Use a Cryoprobe: If available, a cryogenically cooled probe can dramatically reduce thermal noise, leading to a 3- to 4-fold improvement in S/N. This translates to a significant reduction in required experiment time.[6]

  • Optimize Relaxation Delay: Ensure the relaxation delay (d1) is set appropriately (typically 1-5 times the T1 of the slowest-relaxing nucleus) to allow for full magnetization recovery between pulses.

Issue 3: I am having trouble quantifying the different forms due to overlapping peaks.

Peak overlap, especially in the 3.5-4.0 ppm region, can make integration difficult.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading the peaks out and reducing overlap.[6]

  • Change the NMR Solvent: The chemical shifts of solutes can be highly dependent on the solvent. Acquiring a spectrum in a different solvent system (e.g., acetone-d₆ or DMSO-d₆) may resolve the overlapping signals.[7][8] Solvent polarity can also shift the keto-enol equilibrium.[3]

  • Vary the Temperature: Acquiring spectra at different temperatures can sometimes shift peaks enough to resolve them. This can also provide thermodynamic information about the equilibrium.[3]

Data Presentation

The following table summarizes typical ¹H NMR chemical shifts for the major forms of this compound in D₂O, referenced to an internal standard.

ProtonKeto (Aldehyde) Form [ppm]Hydrated (gem-diol) Form [ppm]Notes
H1 (-CHO / -CH(OD)₂)9.68[2][5]4.94[2][5]These are the most diagnostic signals for quantification.
H2 (-CHOH-)~3.75[5]~3.57[5]Signals in this region often overlap.
H3 (-CH₂OH)~3.60[5][9]~3.62[5]May appear as a multiplet.

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Experimental Protocols

Protocol: Quantification of this compound Tautomers and Hydrates by ¹H NMR

This protocol outlines the procedure for determining the relative concentrations of this compound species in an aqueous solution.

1. Sample Preparation: a. Dissolve a known quantity of this compound in high-quality deuterated water (D₂O) to the desired concentration (e.g., 3.0 mmol/L).[2] b. Add a small, known amount of an internal standard that does not overlap with the analyte signals (e.g., DSS or TMSP). c. Filter the final solution into a high-quality NMR tube to remove any particulate matter.[6]

2. NMR Data Acquisition: a. Tune and match the NMR probe for the ¹H frequency. Lock the spectrometer using the deuterium signal from D₂O.[6] b. Perform careful shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.[6] c. Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider:

  • Spectral Width: Ensure the spectral width covers the entire expected range, from at least 0 to 12 ppm.[6]
  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for quantitative analysis.
  • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (e.g., 64 scans or more).[6]

3. Data Processing and Analysis: a. Apply a gentle exponential window function (e.g., lb = 0.3 Hz) to improve S/N without significant line broadening. b. Perform Fourier transformation, phase correction, and baseline correction. c. Integrate the distinct, non-overlapping signals corresponding to each species. The most reliable signals are the aldehyde proton (~9.68 ppm) for the keto form and the hydrated methine proton (~4.94 ppm) for the gem-diol form.[2] d. Calculate the mole fraction (%) of each species using the following formula:

  • % Species A = (Integral of Signal A / Sum of Integrals for all species) * 100 e. The equilibrium constant (K) can then be calculated from the ratio of the integrated areas.[4][10] For example, the hydration equilibrium constant would be:
  • K_hydration = [Hydrate] / [Keto Form] = Integral_hydrate / Integral_keto

Visualizations

This compound Equilibrium in Aqueous Solution

D_Glyceraldehyde_Equilibrium cluster_main Equilibrium in Aqueous Solution Enol Enol Tautomer Keto Keto (Aldehyde) Form Enol->Keto Tautomerism Hydrate Hydrated Form (gem-diol) Keto->Hydrate Hydration NMR_Workflow Workflow for NMR Analysis of Tautomerism Prep 1. Sample Preparation (Dissolve in D₂O, add standard, filter) Acquire 2. NMR Data Acquisition (Tune, lock, shim, acquire 1D ¹H) Prep->Acquire Process 3. Data Processing (FT, phase, baseline correction) Acquire->Process Assign 4. Signal Assignment (Identify peaks for each species) Process->Assign Troubleshoot Troubleshooting (Poor S/N or resolution?) Process->Troubleshoot Quantify 5. Quantification (Integrate signals, calculate ratios) Assign->Quantify Analyze 6. Analysis & Interpretation (Calculate K_eq, assess thermodynamics) Quantify->Analyze Troubleshoot->Acquire Adjust Parameters

References

Technical Support Center: Minimizing D-Glyceraldehyde Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation with D-glyceraldehyde in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my samples?

A1: this compound is a simple sugar and a key intermediate in glycolysis. However, it is also a reactive carbonyl species that can non-enzymatically react with proteins, lipids, and nucleic acids to form adducts. These adducts, particularly advanced glycation end products (AGEs), can alter the structure and function of biomolecules, leading to experimental artifacts and inaccurate results. In clinical research, glyceraldehyde-derived AGEs are implicated in the pathogenesis of diabetic complications.

Q2: What are the primary factors that promote this compound adduct formation?

A2: The formation of this compound adducts is influenced by several factors, including:

  • Concentration of this compound: Higher concentrations increase the rate of adduct formation.

  • Temperature: Elevated temperatures accelerate the chemical reactions involved in adduct formation.[1]

  • pH: Basic conditions (higher pH) tend to promote the initial stages of the Maillard reaction, leading to adduct formation.[2]

  • Incubation Time: Longer exposure of samples to this compound increases the likelihood and extent of adduct formation.

  • Presence of Catalysts: Certain metal ions can catalyze the oxidation reactions that contribute to the formation of advanced glycation end products.

Q3: What are the common consequences of this compound adduct formation in experimental samples?

A3: this compound adduct formation can lead to a range of undesirable outcomes in research, including:

  • Altered Protein Structure and Function: Modification of amino acid residues can lead to changes in protein conformation, enzymatic activity, and protein-protein interactions.

  • Inaccurate Analytical Measurements: Adducts can interfere with various analytical techniques. For example, in mass spectrometry, they can cause unexpected mass shifts, making protein identification and quantification challenging.

  • Reduced Sample Integrity: The overall quality and reliability of biological samples can be compromised, leading to non-reproducible results.

  • Cellular Dysfunction in Cell-Based Assays: In living cells, this compound can induce oxidative stress and contribute to cellular damage, confounding experimental observations.

Q4: Can this compound adducts be reversed?

A4: The initial Schiff base formation is reversible. However, subsequent rearrangements lead to the formation of more stable Amadori products and, eventually, irreversible advanced glycation end products (AGEs). Therefore, preventing the formation of these adducts is the most effective strategy.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data
  • Possible Cause: Formation of this compound adducts on proteins or peptides.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol:

      • Were samples exposed to high concentrations of reducing sugars, including this compound?

      • Were samples subjected to elevated temperatures for extended periods?

      • Was the pH of the buffers in the basic range?

    • Implement Preventative Measures:

      • Minimize incubation times with this compound.

      • Perform all sample handling steps at low temperatures (e.g., on ice).

      • Use buffers with a neutral or slightly acidic pH if compatible with your experimental goals.

      • Consider the addition of glycation inhibitors (see "Experimental Protocols" section).

    • Data Analysis:

      • Perform an error-tolerant search in your mass spectrometry data analysis software to identify potential unexpected modifications corresponding to the mass of glyceraldehyde adducts.[3]

Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
  • Possible Cause: Cellular stress and protein modification induced by this compound in the culture medium.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize off-target effects.

    • Control Incubation Time: Reduce the duration of cell exposure to this compound to the minimum required to achieve the desired biological effect.

    • Incorporate Inhibitors: Consider the use of non-toxic glycation inhibitors in your cell culture medium. Aminoguanidine and pyridoxamine have been shown to be effective in cellular models.[4][5]

    • Monitor Cell Viability and Stress Markers: Routinely assess cell health using assays for viability (e.g., MTT assay) and oxidative stress to ensure that the observed effects are not due to general cytotoxicity.

Data Presentation: Efficacy of Glycation Inhibitors

The following table summarizes the inhibitory effects of commonly used compounds against the formation of this compound-derived advanced glycation end products (AGEs).

InhibitorModel SystemThis compound ConcentrationInhibitor ConcentrationIncubation Time% Inhibition of AGE FormationReference
Aminoguanidine β-Tubulin in SH-SY5Y cells10 mM250 µM12 hoursSignificant attenuation of TAGE formation[4][5]
Pyridoxamine β-Tubulin in SH-SY5Y cells10 mM250 µM12 hoursSignificant attenuation of TAGE formation[4][5]
Aminoguanidine Bovine Serum Albumin (BSA)50 mM Glucose10 mM5 weeksProfound inhibition[6]
Pyridoxamine Zucker Obese Rats (in vivo)N/A (Diabetic model)--Inhibited development of renal and vascular disease[7]

Experimental Protocols

Protocol 1: General Sample Preparation to Minimize this compound Adducts

This protocol provides general guidelines for handling protein samples to reduce the risk of adduct formation.

Materials:

  • Phosphate-buffered saline (PBS), pH 6.8

  • Protease inhibitors

  • Ice

Procedure:

  • Sample Collection and Lysis:

    • Perform all steps on ice.

    • If working with tissues or cells, homogenize or lyse in cold PBS (pH 6.8) containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of your sample using a standard method (e.g., BCA assay).

  • Short-Term Storage:

    • For immediate use, keep samples on ice.

  • Long-Term Storage:

    • For storage longer than a few hours, aliquot samples and flash-freeze in liquid nitrogen. Store at -80°C.

  • Thawing:

    • When ready to use, thaw samples quickly in a cool water bath and immediately place on ice.

Protocol 2: Inhibition of this compound Adduct Formation Using Aminoguanidine

This protocol describes the use of aminoguanidine as a competitive inhibitor of glycation during in vitro experiments.

Materials:

  • Protein sample

  • This compound solution

  • Aminoguanidine hydrochloride solution (prepare fresh)

  • Incubation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of aminoguanidine hydrochloride in your incubation buffer. A typical starting concentration is 100 mM.

  • Set up Reaction:

    • In a microcentrifuge tube, combine your protein sample, this compound solution, and aminoguanidine. A common final concentration for aminoguanidine is 1-10 mM.[6]

    • Include a control reaction without aminoguanidine.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature for the specified time. For accelerated AGE formation studies, this may be at 37°C for several days or weeks.[6]

  • Analysis:

    • After incubation, analyze the samples for the extent of glycation using methods such as fluorescence spectroscopy (to detect fluorescent AGEs) or mass spectrometry.

Visualizations

Signaling Pathway of this compound Induced Cellular Dysfunction

This compound This compound Reactive Carbonyl Species Reactive Carbonyl Species This compound->Reactive Carbonyl Species Protein Glycation (AGEs) Protein Glycation (AGEs) Reactive Carbonyl Species->Protein Glycation (AGEs) Oxidative Stress Oxidative Stress Reactive Carbonyl Species->Oxidative Stress Cellular Dysfunction Cellular Dysfunction Protein Glycation (AGEs)->Cellular Dysfunction Oxidative Stress->Cellular Dysfunction Experimental Artifacts Experimental Artifacts Cellular Dysfunction->Experimental Artifacts

Caption: this compound leads to adducts and artifacts.

Experimental Workflow for Minimizing Adduct Formation

cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Lysis (on ice, pH 6.8) Lysis (on ice, pH 6.8) Sample Collection->Lysis (on ice, pH 6.8) Add Inhibitor (e.g., Aminoguanidine) Add Inhibitor (e.g., Aminoguanidine) Lysis (on ice, pH 6.8)->Add Inhibitor (e.g., Aminoguanidine) Incubation (controlled temp & time) Incubation (controlled temp & time) Add Inhibitor (e.g., Aminoguanidine)->Incubation (controlled temp & time) Mass Spectrometry Mass Spectrometry Incubation (controlled temp & time)->Mass Spectrometry Data Analysis (Error-tolerant search) Data Analysis (Error-tolerant search) Mass Spectrometry->Data Analysis (Error-tolerant search)

Caption: Workflow for minimizing this compound adducts.

Logical Diagram of Factors Influencing Adduct Formation

Adduct Formation Adduct Formation Temperature Temperature Temperature->Adduct Formation pH pH pH->Adduct Formation Incubation Time Incubation Time Incubation Time->Adduct Formation Glyceraldehyde Conc. Glyceraldehyde Conc. Glyceraldehyde Conc.->Adduct Formation Inhibitors Inhibitors Inhibitors->Adduct Formation

Caption: Factors affecting this compound adducts.

References

Technical Support Center: D-Glyceraldehyde Stability and pH Optimization in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stability of D-glyceraldehyde in various buffer systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

For general storage, a neutral to slightly acidic pH range of 6.5-7.5 is recommended to minimize degradation.[1] Strongly acidic or basic conditions can significantly accelerate the decomposition of this compound.

Q2: What are the common degradation products of this compound in aqueous solutions?

Under conditions of heat and acidity, this compound can decompose into smaller carbonyl compounds, including formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[2]

Q3: How does temperature affect the stability of this compound?

Increased temperature is a critical factor that significantly accelerates the degradation of this compound in aqueous solutions.[1] For long-term storage, it is recommended to store solutions at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable.

Q4: Can the choice of buffer impact this compound stability?

Yes, the buffer system can influence the stability of this compound. For instance, Tris buffer contains a primary amine that can react with the aldehyde group of this compound, forming an imine or other adducts, which can interfere with experimental results.[3][4][5][6] Phosphate and citrate buffers are generally more inert choices, although phosphate can sometimes precipitate with divalent cations.

Q5: How can I detect this compound degradation in my samples?

High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the degradation of this compound.[7][8][9] Degradation can be observed by a decrease in the peak area of this compound over time and the appearance of new peaks corresponding to its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, verify its purity using a suitable analytical method like HPLC. Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
Unexpected peaks in HPLC chromatogram Decomposition of this compound during the experiment.Ensure the pH of your experimental buffer is within the optimal range (6.5-7.5). Maintain a low and controlled temperature throughout your experiment. Minimize the time the solution is kept at room temperature.
Loss of this compound concentration over time Instability in the chosen aqueous buffer.Evaluate the pH of your buffer. If possible, adjust to a more neutral pH. Consider switching to a different buffer system, especially if using Tris buffer, which can react with aldehydes. Phosphate or citrate buffers are often suitable alternatives.
Low signal in enzymatic assays Reaction of this compound with Tris buffer, reducing the effective substrate concentration.Avoid using Tris buffer in assays where this compound is a substrate. Opt for an alternative buffer like HEPES or phosphate buffer, ensuring the pH is optimal for the enzyme.[4]
In aqueous solutions, this compound exists in equilibrium with its hydrated form (geminal diol), which may be less reactive in some enzymatic assays.Allow the reaction mixture to equilibrate at the assay temperature before initiating the reaction to ensure a stable equilibrium between the aldehyde and its hydrate.

Data Presentation: pH-Dependent Stability of this compound

Table 1: Estimated Degradation Rate of this compound in Phosphate Buffer (0.1 M) at 25°C over 24 hours

pHEstimated Degradation RateStability Notes
4.0HighAcid-catalyzed degradation is significant.
5.0ModerateImproved stability compared to lower pH.
6.0LowApproaching optimal stability.
7.0Very LowNear-optimal pH for stability.
8.0LowSlight increase in degradation under mildly basic conditions.

Table 2: Estimated Degradation Rate of this compound in Citrate Buffer (0.1 M) at 25°C over 24 hours

pHEstimated Degradation RateStability Notes
4.0HighAcidic conditions promote degradation.
5.0ModerateIncreased stability as pH approaches neutral.
6.0LowGood stability within the buffering range.

Table 3: Estimated Degradation Rate of this compound in Tris Buffer (0.1 M) at 25°C over 24 hours

pHEstimated Degradation RateStability Notes
7.0Moderate to HighPotential for reaction between Tris and the aldehyde group.
8.0Moderate to HighIncreased reactivity at higher pH.
9.0HighEnhanced reactivity under more basic conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of your chosen sterile, high-purity aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex the tube until the solid is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: For long-term storage, store the aliquots at -20°C. For short-term use (within a few days), store at 2-8°C.

Protocol 2: HPLC Method for Monitoring this compound Stability

This protocol provides a general framework for assessing the stability of this compound in a specific buffer and pH.

  • Preparation of Standard Solution: Prepare a fresh solution of this compound in the desired buffer at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time = 0): Immediately inject an aliquot of the freshly prepared solution into an HPLC system.

    • Column: A C18 column is often suitable.

    • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water can be effective. For mass spectrometry-compatible methods, formic acid can be used as an additive.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used, as this compound has a weak chromophore.

    • Data Recording: Record the chromatogram, noting the retention time and peak area of the this compound peak.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (Time = 0) to determine the percentage of this compound remaining and calculate the degradation rate.

Visualizations

This compound Degradation and Experimental Workflow

G Logical Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_outcomes Potential Outcomes prep_solid This compound (solid) prep_stock Fresh this compound Stock Solution prep_solid->prep_stock prep_buffer Buffer Solution (defined pH) prep_buffer->prep_stock analysis_t0 HPLC Analysis (Time = 0) prep_stock->analysis_t0 analysis_incubate Incubate at defined conditions (pH, Temp) analysis_t0->analysis_incubate analysis_timepoints HPLC Analysis at Timepoints (t1, t2, ... tn) analysis_incubate->analysis_timepoints analysis_data Data Analysis: Compare Peak Areas analysis_timepoints->analysis_data outcome_stable Stable analysis_data->outcome_stable outcome_degraded Degraded analysis_data->outcome_degraded outcome_products Degradation Products (e.g., formaldehyde, acetaldehyde) outcome_degraded->outcome_products

Caption: Workflow for assessing this compound stability.

Signaling Pathway: GAPDH-Mediated Apoptosis

This compound is phosphorylated in cells to glyceraldehyde-3-phosphate (G3P), which is a substrate for the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Under conditions of cellular stress, GAPDH can translocate to the nucleus and participate in apoptotic signaling.

G GAPDH-Mediated Apoptosis Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus d_gly This compound g3p Glyceraldehyde-3-Phosphate (G3P) d_gly->g3p Phosphorylation gapdh_cyto GAPDH (cytoplasmic) g3p->gapdh_cyto Substrate siah1 Siah1 gapdh_cyto->siah1 Binds stress Cellular Stress (e.g., NO, H2O2) stress->gapdh_cyto S-nitrosylation / Oxidation gapdh_siah1 GAPDH-Siah1 Complex siah1->gapdh_siah1 gapdh_nuclear GAPDH (nuclear) gapdh_siah1->gapdh_nuclear Translocation nuclear_proteins Nuclear Protein Degradation gapdh_nuclear->nuclear_proteins Stabilizes Siah1, leading to apoptosis Apoptosis nuclear_proteins->apoptosis

Caption: Role of GAPDH in apoptotic signaling.

Signaling Pathway: this compound and Advanced Glycation End Products (AGEs)

This compound is a precursor in the formation of Advanced Glycation End Products (AGEs), which are implicated in diabetic complications and aging.

G Formation of Advanced Glycation End Products (AGEs) from this compound d_gly This compound schiff_base Schiff Base (reversible) d_gly->schiff_base Non-enzymatic reaction protein Protein (with free amino group, e.g., Lysine) protein->schiff_base amadori Amadori Product (early glycation) schiff_base->amadori Rearrangement ages Advanced Glycation End Products (AGEs) amadori->ages Oxidation, dehydration, further reactions complications Cellular Dysfunction & Pathologies (e.g., diabetic complications) ages->complications Induces

Caption: this compound in AGE formation.

References

effect of repeated freeze-thaw cycles on D-glyceraldehyde solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and analysis of D-glyceraldehyde solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is influenced by several factors:

  • pH: It is particularly unstable in acidic conditions (e.g., pH 2) and at elevated temperatures, where it can decompose into smaller aldehydes like formaldehyde and acetaldehyde. While more stable at a neutral to slightly alkaline pH, prolonged incubation can still lead to degradation.[1]

  • Temperature: Increased temperatures significantly accelerate the degradation of this compound.[2]

  • Keto-enol Tautomerism: In solution, this compound exists in equilibrium between its aldehyde (keto) form and an enol form. This tautomerism can lead to the formation of various isomers.[1]

  • Hydration: The aldehyde group can react with water to form a geminal diol (hydrate), which is often the predominant form in aqueous solutions. This equilibrium can affect the concentration of the reactive aldehyde form.[1][3]

  • Dimerization: In concentrated solutions, this compound can form dimers and other oligomers.[1]

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or under suboptimal storage conditions.[1]

Q2: How should I store my this compound stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound solutions. For long-term storage, it is recommended to store aliquots at -20°C.[1][4] Short-term storage at 2-8°C is also acceptable.[2][4] To minimize degradation, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed, light-resistant containers.[4] Preparing concentrated stock solutions (e.g., 10-100 mM) can also help minimize the relative impact of any degradation.[1]

Q3: Why is it recommended to avoid repeated freeze-thaw cycles for this compound solutions?

Q4: What are the potential degradation products of this compound, and how can they affect my experiments?

A4: this compound can decompose into smaller aldehydes such as formaldehyde and acetaldehyde, as well as glyoxal and pyruvaldehyde.[5] Additionally, through aldol condensation reactions, C5 and C6 compounds can form.[5] These degradation products can interfere with experimental results by competing in enzymatic reactions, inhibiting enzymes, or generating false signals in analytical assays. For instance, in glycolysis studies, the presence of these impurities could lead to inaccurate measurements of enzyme kinetics or metabolic flux.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions before each experiment. If using a stored solution, verify its purity using an analytical method like HPLC. Store stock solutions in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[1][2]
Appearance of unexpected peaks in chromatogram (e.g., HPLC, GC) Decomposition of this compound during the experiment or storage.Ensure the pH of your experimental buffer is in the neutral range (pH 6.5-7.5), unless the protocol requires acidic conditions.[1] Maintain a controlled, low temperature for your experimental setup if possible. Minimize the time the solution is kept at room temperature.[2]
Low enzymatic activity in assays using this compound Reduced concentration of the active aldehyde form of this compound due to hydration, dimerization, or degradation.Consider the equilibrium between the aldehyde and its hydrate form in aqueous solutions.[1][3] Prepare fresh solutions and consider a brief incubation period at room temperature before use to allow for equilibration, if compatible with your experimental design.
Variability in results between different batches of this compound Differences in purity or the presence of isomers in the starting material.Purchase this compound from a reputable supplier and review the certificate of analysis. If enantiomeric purity is critical, consider performing chiral chromatography to verify the composition.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a method to assess the stability of a this compound solution over time and after freeze-thaw cycles.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of high-purity this compound.

  • Dissolve it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mM.

  • Filter the solution through a 0.22 µm syringe filter.

2. Initial Analysis (Time = 0):

  • Immediately inject an aliquot of the freshly prepared solution into an HPLC system.

3. Freeze-Thaw Cycle Simulation:

  • Aliquot the remaining stock solution into multiple single-use vials.

  • Freeze the vials at -20°C for at least 24 hours.

  • Thaw one vial at room temperature until completely liquid. This constitutes one freeze-thaw cycle.

  • Analyze the thawed sample by HPLC.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, 5 cycles), using a new vial for each analysis.

4. HPLC Conditions:

  • Column: Aminex HPX-87C column (300 mm × 7.8 mm) or a similar ion-exchange column.

  • Mobile Phase: Isocratic elution with 3 mM H₂SO₄.[3]

  • Flow Rate: 0.5 mL/min.[3][7]

  • Column Temperature: 70°C.[3][7]

  • Detection: UV detector at 205 nm and a Refractive Index (RI) detector in series.[3][8]

  • Injection Volume: 20 µL.[3]

5. Data Analysis:

  • Quantify the peak area of this compound at each time point and after each freeze-thaw cycle.

  • Calculate the percentage degradation relative to the initial (Time = 0) measurement.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Quantification of this compound by GC-MS after Silylation

This method is suitable for the quantification of this compound and requires derivatization to increase its volatility.

1. Sample Preparation and Derivatization:

  • Pipette a known volume of the this compound solution into a glass vial and evaporate to complete dryness under a stream of nitrogen.

  • To the dried residue, add 100 µL of anhydrous pyridine and 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with an appropriate volume of a non-polar solvent like ethyl acetate.

2. GC-MS Conditions:

  • GC Column: A standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from derivatized standards.

Visualizations

D_Glyceraldehyde_Degradation_Pathway DGlyceraldehyde This compound (Aldehyde form) Enol Enol form DGlyceraldehyde->Enol Keto-enol tautomerism Hydrate Geminal Diol (Hydrate) DGlyceraldehyde->Hydrate Hydration (in aqueous solution) Dimer Dimer DGlyceraldehyde->Dimer Dimerization (in concentrated solution) DegradationProducts Degradation Products: - Formaldehyde - Acetaldehyde - Glyoxal - Pyruvaldehyde DGlyceraldehyde->DegradationProducts Decomposition (e.g., heat, acid) Enol->DGlyceraldehyde Hydrate->DGlyceraldehyde AldolProducts C5/C6 Compounds DegradationProducts->AldolProducts Aldol Condensation

Caption: Degradation pathway of this compound in solution.

Freeze_Thaw_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_data Data Evaluation Prep Prepare this compound Stock Solution Aliquot Aliquot into multiple single-use vials Prep->Aliquot T0 Time = 0 Analysis (Fresh Sample) Aliquot->T0 Freeze1 Freeze (-20°C) Aliquot->Freeze1 T0->Freeze1 Thaw1 Thaw (Room Temp) Freeze1->Thaw1 Analysis1 Cycle 1 Analysis Thaw1->Analysis1 FreezeN Repeat Freeze/Thaw Analysis1->FreezeN Compare Compare Peak Areas (vs. Time = 0) Analysis1->Compare AnalysisN Cycle 'n' Analysis FreezeN->AnalysisN AnalysisN->Compare Degradation Calculate % Degradation Compare->Degradation NewPeaks Identify New Peaks Compare->NewPeaks

Caption: Experimental workflow for assessing freeze-thaw stability.

References

Validation & Comparative

D-Glyceraldehyde: A Critical Evaluation as the Cornerstone Chiral Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a cornerstone of chemical and pharmaceutical sciences. D-(+)-Glyceraldehyde has historically served as the fundamental reference point for assigning relative configurations to a vast array of chiral molecules. This guide provides a comprehensive validation of D-glyceraldehyde's role as a primary chiral standard, objectively compares its application with alternative standards, and presents supporting principles and experimental protocols.

The Enduring Legacy of this compound

This compound, a simple aldotriose, was arbitrarily assigned the "D" configuration by Emil Fischer in the late 19th century.[1][2] This assignment was based on its dextrorotatory optical activity in solution.[3] Fortuitously, this assignment was later confirmed to correspond to the (R) absolute configuration by X-ray crystallography in 1951, solidifying its status as the primary reference for the D/L naming system.[3][4] This system relates the stereochemistry of other chiral molecules, particularly sugars and amino acids, back to this compound through chemical transformations that do not alter the configuration at the stereocenter.[1][2]

The D/L notation, determined by the orientation of the hydroxyl group on the highest-numbered chiral carbon in a Fischer projection, remains prevalent in biochemistry.[2][5] For a molecule to be designated as "D," its highest-numbered chiral center must have the same configuration as this compound.[5]

Performance and Limitations as a Chiral Standard

The primary value of this compound lies in its historical precedence and its role as the foundational reference for an entire system of stereochemical nomenclature. However, its practical application as a universal standard in modern analytical chemistry has limitations. The D/L system is unambiguous only for molecules that can be chemically correlated to glyceraldehyde without affecting the chiral center of interest. For complex molecules with multiple chiral centers, the Cahn-Ingold-Prelog (R/S) system is the preferred method for describing absolute configuration.[6][7]

The physical properties of glyceraldehyde itself can also present challenges. It is a small, highly polar, and reactive molecule, which can make it less than ideal as a primary reference material for certain analytical techniques, such as gas chromatography, without prior derivatization.

Comparison with Alternative Chiral Standards

While no single compound has replaced this compound as the conceptual origin of the D/L system, a variety of well-characterized chiral molecules are used as certified reference materials (CRMs) for specific analytical applications.[8][9][10] The choice of a suitable chiral standard is highly dependent on the analytical method and the class of compounds being analyzed.

For instance, in the chiral separation of amino acids by High-Performance Liquid Chromatography (HPLC), enantiomerically pure amino acids themselves, such as D- or L-histidine, often serve as the reference standards.[11] Similarly, for the analysis of chiral alcohols by Gas Chromatography (GC), specific chiral alcohols with certified enantiomeric purity are employed.[12]

The following table compares this compound with other classes of chiral compounds often used as reference standards in modern analytical chemistry.

Parameter This compound Enantiomerically Pure Amino Acids (e.g., D-Histidine) Enantiomerically Pure Alcohols (e.g., (R)-2-Methyl-1-hexanol)
Primary Application Foundational reference for the D/L system; chemical correlation.Reference standards for chiral HPLC and other chromatographic methods for amino acid analysis.Reference standards for chiral GC analysis of volatile chiral compounds.
Advantages Historical standard, basis of a widely used nomenclature system.Structurally similar to the analytes of interest, readily available as high-purity standards.Suitable for GC analysis, a wide variety of structures are available.
Limitations Small, polar, and reactive; may require derivatization for some analyses. Not always the most practical direct standard for modern instrumentation.Application is largely limited to the analysis of amino acids and related compounds.Limited applicability to non-volatile or highly polar compounds.
Certification Historically defined standard.Available as Certified Reference Materials (CRMs) with documented enantiomeric purity.Available as Certified Reference Materials (CRMs) with documented enantiomeric purity.

Experimental Protocols

The validation of a chiral standard and the determination of absolute configuration rely on a combination of techniques. Chemical correlation to a known standard like this compound is a classical approach, while modern instrumental methods provide direct evidence of absolute stereochemistry.

Protocol 1: Determination of Relative Configuration by Chemical Correlation

Objective: To determine the D/L configuration of an unknown chiral compound by chemical transformation to a compound of known configuration, such as a derivative of this compound.

Principle: A series of chemical reactions, whose stereochemical outcomes are well-understood (e.g., retention or inversion of configuration), are used to convert the unknown compound into a known compound. If the resulting product matches the known D- or L-isomer, the relative configuration of the starting material can be inferred.

Methodology:

  • Reaction Sequence Design: Devise a synthetic route from the unknown chiral compound to a known derivative of D- or L-glyceraldehyde. The reactions chosen should not affect the stereocenter of interest, or if they do, the stereochemical outcome must be predictable (e.g., an SN2 reaction which proceeds with inversion of configuration).

  • Synthesis: Carry out the designed reaction sequence on the enantiomerically pure unknown compound.

  • Purification and Characterization: Purify the final product and characterize it using standard analytical techniques (NMR, IR, Mass Spectrometry).

  • Comparison with Authentic Sample: Compare the properties (e.g., optical rotation, chromatographic retention time, spectroscopic data) of the synthesized product with those of an authentic, certified sample of the corresponding D- or L-derivative.

Protocol 2: Validation of Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric purity of a chiral reference standard using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the chemical nature of the analyte. Polysaccharide-based columns are widely applicable.

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers (Resolution (Rs) > 1.5).

  • System Suitability: Inject a solution containing both enantiomers (a racemic or near-racemic mixture) to verify the performance of the chromatographic system. Key parameters include resolution, peak asymmetry, and repeatability of injections.

  • Standard Preparation: Prepare a series of calibration standards of the primary enantiomer and the enantiomeric impurity at known concentrations.

  • Sample Analysis: Dissolve a precisely weighed amount of the chiral standard to be validated in a suitable solvent and inject it into the HPLC system.

  • Quantification: Determine the peak areas of the major enantiomer and any detected enantiomeric impurity. Calculate the enantiomeric excess (e.e.) or enantiomeric purity.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Historical Foundation cluster_1 Application in Nomenclature D_Glyceraldehyde D-(+)-Glyceraldehyde (Arbitrary Assignment) Xray X-ray Crystallography (1951) Confirms (R)-Configuration D_Glyceraldehyde->Xray Validation DL_System D/L Nomenclature System D_Glyceraldehyde->DL_System Reference Sugars D-Sugars DL_System->Sugars Amino_Acids L-Amino Acids DL_System->Amino_Acids

Caption: The historical validation of this compound as a chiral standard.

G start Chiral Compound (Unknown Configuration) reaction Chemical Transformation (Known Stereochemical Outcome) start->reaction known Known Chiral Compound (e.g., this compound derivative) reaction->known Target Product analysis Comparison of Properties (Optical Rotation, Chromatography, etc.) reaction->analysis known->analysis Reference Data conclusion Assignment of Relative Configuration (D/L) analysis->conclusion

Caption: Workflow for determining relative configuration via chemical correlation.

Conclusion

This compound remains a fundamentally important, albeit historical, chiral standard that underpins the D/L system of nomenclature. Its validation was a landmark in stereochemistry. However, for the practical, day-to-day validation of enantiomeric purity in a modern analytical laboratory, a wider range of certified chiral reference materials are employed. The selection of an appropriate chiral standard is dictated by the specific analytical method and the nature of the analyte. While this compound provides the conceptual framework, the use of well-characterized, method-specific standards is crucial for ensuring the accuracy and reliability of chiral analyses in research, development, and quality control.

References

A Comparative Analysis of D-Glyceraldehyde and Dihydroxyacetone Phosphate: Key Intermediates in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-glyceraldehyde and dihydroxyacetone phosphate (DHAP) are pivotal three-carbon sugar phosphate intermediates in central carbon metabolism. While they are isomers and readily interconvertible, their distinct chemical structures—this compound as an aldose and DHAP as a ketose—dictate their unique metabolic fates and biological functions. This guide provides a comprehensive comparative analysis of these two molecules, supported by experimental data and detailed methodologies, to elucidate their respective roles in cellular energy production, biosynthesis, and signaling.

Chemical and Physical Properties

This compound and DHAP share the same chemical formula (C₃H₅O₆P) but differ in the position of their carbonyl group. This structural variance influences their chemical reactivity and biological roles.

PropertyThis compound 3-Phosphate (G3P)Dihydroxyacetone Phosphate (DHAP)Reference
Molecular Formula C₃H₅O₆PC₃H₅O₆P
Molar Mass 170.06 g/mol 170.06 g/mol
Functional Group AldehydeKetone[1]
Chirality ChiralAchiral
Metabolic Role Direct entry into the payoff phase of glycolysis, precursor for various biosynthetic pathways.Isomerized to G3P for glycolysis, precursor for lipid synthesis, signaling molecule.[1][2]

Metabolic Crossroads: Glycolysis and Gluconeogenesis

Both this compound 3-phosphate (G3P), the phosphorylated form of this compound, and DHAP are products of the cleavage of fructose-1,6-bisphosphate by aldolase in glycolysis. However, only G3P can proceed directly down the glycolytic pathway to generate ATP and NADH.[3] DHAP must first be converted to G3P by the enzyme triosephosphate isomerase (TPI).[1] This isomerization is a critical control point, ensuring that all three carbons from glucose can be utilized for energy production.

In gluconeogenesis, the reverse is true, with G3P and DHAP condensing to form fructose-1,6-bisphosphate.[4] The interconversion of these two triose phosphates allows for a flexible flux of metabolites between these opposing pathways.

Quantitative Comparison of Triosephosphate Isomerase Kinetics

The rapid and reversible isomerization of DHAP to G3P is crucial for efficient glycolysis. The kinetic parameters of triosephosphate isomerase (TPI) highlight the dynamic equilibrium between these two intermediates.

ParameterValueReference
Equilibrium Constant (Keq) [G3P]/[DHAP] ~0.045
Standard Free Energy Change (ΔG°') +7.5 kJ/mol
Cellular Concentration Ratio ([DHAP]/[G3P]) ~20:1

Despite the equilibrium favoring DHAP, the constant consumption of G3P in the subsequent steps of glycolysis drives the reaction forward, ensuring a continuous supply for energy production.[5]

Divergent Roles Beyond Central Carbon Metabolism

While their roles in glycolysis and gluconeogenesis are intertwined, this compound and DHAP have distinct functions in other metabolic and signaling pathways.

Dihydroxyacetone Phosphate: A Precursor for Lipid Synthesis

DHAP is a key precursor for the synthesis of glycerolipids, including triglycerides and phospholipids.[6] It is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, providing the backbone for the assembly of these essential lipids.[7] This positions DHAP at a critical juncture between carbohydrate and lipid metabolism.

Dihydroxyacetone Phosphate as a Signaling Molecule

Recent studies have identified DHAP as a crucial signaling molecule that indicates glucose availability to the mTORC1 (mechanistic target of rapamycin complex 1) pathway.[2][8] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. The sensing of DHAP levels allows mTORC1 to coordinate anabolic processes, such as lipid synthesis, with nutrient availability.[2][9]

Experimental Data: Comparative Metabolic Effects

Experimental studies have demonstrated the differential metabolic fates of this compound and DHAP.

ExperimentObservation with this compoundObservation with DihydroxyacetoneReference
Lactate Production in Human Erythrocytes Both L-lactate and D-lactate are produced. L-lactate formation is only partially reduced by iodoacetate (a GAPDH inhibitor).Primarily L-lactate is produced. L-lactate formation is significantly decreased by iodoacetate.[10]
mTORC1 Signaling in HEK-293T cells Partially rescues mTORC1 signaling in the absence of glucose.Sufficient to activate mTORC1 even in the absence of glucose (in cells expressing triose kinase).[2][9]
Effect on Cellular ATP Levels Contributes to ATP production primarily through glycolysis after conversion to G3P.Contributes to ATP production after isomerization to G3P. The direct impact on ATP levels compared to this compound depends on the cellular context and enzyme kinetics.[11]

Experimental Protocols

Protocol 1: Kinetic Analysis of Triosephosphate Isomerase (TPI)

This coupled enzyme assay is used to determine the kinetic parameters of TPI by monitoring the conversion of DHAP to G3P. The G3P produced is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

Reagents:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • DHAP stock solution (various concentrations)

  • NAD+ solution (10 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Triosephosphate isomerase (TPI)

  • Arsenate solution (to drive the GAPDH reaction to completion)

Procedure:

  • Prepare a reaction mixture in a cuvette containing triethanolamine buffer, NAD+, arsenate, and GAPDH.

  • Add a specific concentration of DHAP to the cuvette.

  • Initiate the reaction by adding TPI.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of DHAP to determine Km and Vmax.

Protocol 2: Metabolic Flux Analysis using Isotopic Tracers

This protocol outlines the use of stable isotope-labeled this compound or DHAP to trace their metabolic fates within the cell using mass spectrometry.

Materials:

  • Cell culture medium

  • Isotopically labeled this compound (e.g., ¹³C₃-D-glyceraldehyde) or DHAP

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing the isotopically labeled tracer.

  • Incubate the cells for a defined period.

  • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution of downstream metabolites.

  • Use metabolic flux analysis software to calculate the relative fluxes through different metabolic pathways.[12]

Protocol 3: Measurement of Cellular ATP Levels

This protocol describes a method to assess the contribution of glycolysis to ATP production, which can be adapted to compare the effects of this compound and DHAP.

Reagents:

  • Luciferin-luciferase ATP assay kit

  • Cell lysis buffer

  • Oligomycin (inhibitor of mitochondrial ATP synthase)

  • 2-Deoxyglucose (2-DG) (inhibitor of glycolysis)

Procedure:

  • Culture cells in the presence of this compound or DHAP.

  • Lyse the cells to release intracellular ATP.

  • Measure total ATP levels using a luciferin-luciferase assay.

  • To determine the glycolytic contribution, treat cells with oligomycin to inhibit mitochondrial ATP production and measure the remaining ATP.

  • Conversely, treat cells with 2-DG to inhibit glycolysis and measure the ATP produced by oxidative phosphorylation.

  • By comparing the ATP levels under these different conditions, the relative contributions of glycolysis and oxidative phosphorylation can be determined for each substrate.[11]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving this compound and DHAP.

Glycolysis_Gluconeogenesis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P This compound 3-Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Lipid_Synthesis Lipid Synthesis DHAP->Lipid_Synthesis Glycerol-3-P Dehydrogenase Glycolysis Glycolysis (Payoff Phase) G3P->Glycolysis G3P->Gluconeogenesis

Caption: Interconversion of DHAP and G3P in glycolysis and gluconeogenesis.

mTORC1_Signaling Glucose Glucose Glycolysis_upper Upper Glycolysis Glucose->Glycolysis_upper DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis_upper->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activates Growth_Proliferation Cell Growth & Proliferation mTORC1->Growth_Proliferation Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis

Caption: DHAP-mediated activation of the mTORC1 signaling pathway.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Analysis Start Seed Cells Labeling Add Isotopic Tracer (e.g., 13C-Glyceraldehyde) Start->Labeling Incubation Incubate Labeling->Incubation Quench Quench Metabolism Incubation->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS Analysis Extract->LCMS MFA Metabolic Flux Analysis LCMS->MFA

Caption: A generalized workflow for metabolic flux analysis.

Conclusion

This compound and dihydroxyacetone phosphate, while structurally similar and interconvertible, are not metabolically redundant. This compound, in its phosphorylated form (G3P), is the direct substrate for the energy-generating phase of glycolysis. In contrast, DHAP serves as a crucial link to lipid biosynthesis and as a key signaling molecule reflecting cellular glucose availability to the mTORC1 pathway. Understanding the distinct metabolic fates and regulatory roles of these two triose phosphates is fundamental for researchers in metabolism and for professionals engaged in the development of drugs targeting metabolic pathways in diseases such as cancer and metabolic syndrome. The provided experimental protocols offer a framework for further investigation into the intricate interplay between these two vital intermediates.

References

A Comparative Analysis of D-Glyceraldehyde Reactivity in Relation to Other Aldose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceraldehyde is the simplest of all aldose sugars, a triose monosaccharide that serves as a fundamental building block in carbohydrate chemistry and metabolism.[1] Its unique structural simplicity, with only one chiral center, results in distinct chemical reactivity compared to larger aldose sugars like glucose, ribose, or galactose.[2][3] This guide provides an objective comparison of this compound's reactivity, focusing on key chemical transformations such as glycation and the Maillard reaction. Understanding these differences is crucial for research in fields ranging from food chemistry to the pathogenesis of diseases like diabetes, where glyceraldehyde-derived advanced glycation end-products (Glycer-AGEs) play a significant role.[4][5]

Comparative Reactivity Data

The reactivity of aldose sugars is heavily influenced by their molecular weight and the equilibrium between their cyclic (hemiacetal) and open-chain (aldehyde) forms. The open-chain form, though often a minor component of the equilibrium mixture, is typically the most reactive species in reactions involving the carbonyl group. This compound, being a small acyclic sugar, has a higher effective concentration of its reactive aldehyde form compared to larger sugars that predominantly exist in more stable cyclic forms.

SugarMolecular Weight ( g/mol )Relative Reactivity (Glycation/Maillard Reaction)Key Findings
This compound 90.08HighAs an intermediate of glycolysis, it is a potent precursor for Advanced Glycation End-products (AGEs).[5] Glycer-AGEs accumulate more rapidly than AGEs derived from other compounds like glyoxal.[5]
D-Ribose 150.13High (for a pentose)Its higher proportion of the open-chain form compared to hexoses leads to greater reactivity in Maillard reactions.[6]
D-Glucose 180.16ModerateA primary energy source, its glycation reactions are well-studied in the context of diabetes.[7][8] Its stable six-membered ring structure limits the availability of the reactive aldehyde group.[9]
D-Galactose 180.16ModerateAn epimer of glucose, it exhibits comparable reactivity in many biological and chemical systems.[2]

Key Experimental Protocols

The quantitative assessment of aldose reactivity often involves monitoring the rate of specific chemical reactions, such as glycation or the activity of enzymes for which the sugar is a substrate.

This protocol is designed to compare the rate at which different aldose sugars react with a model protein, such as Bovine Serum Albumin (BSA), to form advanced glycation end-products (AGEs).

  • Objective: To quantify the formation of AGEs over time when a protein is incubated with various aldose sugars.

  • Materials:

    • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).

    • Stock solutions of this compound, D-glucose, and other aldoses (e.g., 100 mM) in PBS.

    • 96-well microplate (black, clear-bottom for fluorescence measurements).

    • Fluorescence microplate reader.

  • Procedure:

    • Reaction Setup: In a 96-well plate, mix the BSA solution with each sugar solution to achieve a final desired concentration (e.g., 5 mg/mL BSA and 50 mM sugar). Prepare a control well with BSA and PBS only.

    • Incubation: Seal the plate and incubate at 37°C for a set period (e.g., 24, 48, 72 hours).

    • Measurement: At each time point, measure the fluorescence intensity of the samples using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm), which is characteristic of certain AGEs.[5]

    • Data Analysis: Subtract the fluorescence of the control (BSA alone) from the sample readings. Plot the fluorescence intensity against time for each sugar to compare their reaction rates.

This spectrophotometric assay measures the rate at which an aldose sugar is reduced by the enzyme aldose reductase, using the consumption of the cofactor NADPH to monitor reaction progress. DL-Glyceraldehyde is a common substrate for this enzyme.[10]

  • Objective: To determine the kinetic parameters of aldose reductase with different aldose sugars as substrates.

  • Materials:

    • Recombinant human aldose reductase enzyme.

    • Assay Buffer (e.g., 0.1 M potassium phosphate, pH 6.2).[10]

    • NADPH stock solution (e.g., 20 mM).[10]

    • Substrate stock solutions (e.g., DL-Glyceraldehyde, D-Glucose) in assay buffer.[10]

    • UV/Vis microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the aldose substrates. Prepare a reaction mixture containing assay buffer, aldose reductase, and NADPH.

    • Reaction Initiation: In a 96-well UV-transparent plate, add the enzyme-NADPH mixture to wells. Initiate the reaction by adding the different concentrations of the aldose substrate.

    • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.[10][11] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

    • Data Analysis: Calculate the initial reaction velocity (ΔOD/min) from the linear portion of the kinetic curve. Plot the velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax for each sugar.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for comparing aldose reactivity through an in vitro glycation assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Protein (e.g., BSA in PBS) A1 Mix Protein and Sugars in 96-well Plate P1->A1 P2 Prepare Aldose Sugars (e.g., this compound, D-Glucose) P2->A1 A2 Incubate at 37°C (e.g., for 24-72h) A1->A2 A3 Measure AGE Fluorescence (Ex: 365nm, Em: 450nm) A2->A3 D1 Subtract Control Fluorescence A3->D1 D2 Plot Fluorescence vs. Time D1->D2 D3 Compare Reaction Rates D2->D3

Caption: Workflow for comparing aldose sugar reactivity via in vitro glycation assay.

Discussion of Reactivity Principles

The heightened reactivity of this compound compared to larger aldoses can be attributed to several factors:

  • Acyclic Nature: Unlike hexoses and pentoses, which exist predominantly as stable five or six-membered cyclic hemiacetals, this compound is too small to form a stable ring.[9] This results in a much higher availability of its free aldehyde group, which is the primary site of reaction in glycation and Maillard reactions.[12]

  • Steric Hindrance: The small size of this compound presents less steric hindrance for nucleophilic attack on its carbonyl carbon compared to larger, more complex sugars.

  • Enolization Rate: The reactivity of monosaccharides is also linked to their ability to undergo enolization to form reactive enediol intermediates.[13] While specific uncatalyzed enolization rates are difficult to compare across all aldoses, the structural simplicity of glyceraldehyde facilitates this key transformation. The interconversion of glyceraldehyde 3-phosphate to its enediol form is a critical, albeit slow, uncatalyzed step that is massively accelerated by enzymes in metabolic pathways.[14]

References

A Comparative Guide to Assessing the Purity of Synthesized D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthesized D-glyceraldehyde is paramount for its successful application in research and pharmaceutical development. This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for this compound Purity Assessment

The purity of synthesized this compound can be assessed using several analytical techniques, each with distinct advantages and limitations. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).

ParameterGC-MS (with derivatization)HPLC (with UV/RI detection)qNMR (¹H)
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance or refractive index.Absolute or relative quantification based on the direct proportionality between the integrated NMR signal intensity and the number of protons.
LOD ~0.1 g/L (for Glycolaldehyde)~0.5 µg/mLAnalyte and internal standard dependent, typically in the low mg range.
LOQ ~0.3 g/L (for Glycolaldehyde)~0.1 µg/mLAnalyte and internal standard dependent, typically in the low mg range.
Accuracy >90% (for Glycolaldehyde)91% - 109.5%High (typically >99%)
Precision (RSD) <4% (Intra- and Inter-day for Glycolaldehyde)≤ 4.73%High (typically <1%)
Sample Preparation Derivatization required to increase volatility (e.g., silylation).Direct injection of dissolved sample. Derivatization may be used for enhanced detection.Dissolution in a deuterated solvent with a certified internal standard.
Key Advantages High sensitivity and specificity for identifying volatile impurities.Versatile, with multiple detection methods. Chiral columns can resolve enantiomers.Absolute quantification without a specific reference standard for the analyte. Non-destructive. Provides structural information.
Key Disadvantages Sample derivatization can be time-consuming and introduce artifacts. Not suitable for non-volatile impurities.Requires a chromophore for sensitive UV detection. Refractive index detection is less sensitive.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Note: Quantitative data for GC-MS is based on a validated method for glycolaldehyde, a structurally similar compound, and serves as a reasonable proxy. HPLC data is derived from a method for glycerol oxidation products, including glyceraldehyde.

Potential Impurities in Synthesized this compound

The synthesis of this compound can introduce various impurities, the nature of which depends on the synthetic route. Common synthesis methods include the oxidation of D-glycerol or the reaction of formaldehyde with glycolaldehyde.[1][2] Potential impurities include:

  • L-Glyceraldehyde: The enantiomer of this compound, which can arise from racemization during synthesis or the use of non-stereospecific reagents.[3]

  • Unreacted Starting Materials: Residual D-glycerol, formaldehyde, or glycolaldehyde.

  • Over-oxidation Products: Glyceric acid.

  • Side-Products: Dihydroxyacetone (an isomer).

  • Degradation Products: Formaldehyde can be a degradation product of glyceraldehyde solutions.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the analysis of glycolaldehyde and is suitable for this compound with appropriate validation.[3]

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
  • Add 1 mL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the trimethylsilyl derivative of this compound based on its retention time and mass spectrum.
  • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use a calibration curve prepared with a this compound reference standard.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of glyceraldehyde and related compounds.[5][6] For enantiomeric purity, a chiral column is required.[3][7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.
  • Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
  • Further dilute as necessary to fall within the linear range of the calibration curve.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (for general purity):

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% phosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 210 nm or a Refractive Index (RI) detector.

3. HPLC Conditions (for chiral purity):

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak series).[3]
  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v).[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 25°C.[3]
  • Injection Volume: 10 µL.[3]
  • Detection: UV detector at 210 nm.

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a reference standard.
  • For general purity, calculate the area percentage of the this compound peak.
  • For chiral purity, calculate the percentage of the D-enantiomer relative to the sum of the areas of both D- and L-enantiomer peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the general steps for determining the absolute purity of this compound using qNMR.[8][9]

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into an NMR tube.
  • Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
  • Add a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to completely dissolve the sample and the internal standard.

2. NMR Data Acquisition (¹H):

  • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Use a 90° pulse angle.
  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved signal of this compound and a signal from the internal standard.
  • Calculate the purity of the this compound sample using the following equation:

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_methods Analytical Methods synthesis Synthesized this compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep analysis Analytical Method sample_prep->analysis gcms GC-MS analysis->gcms Derivatization hplc HPLC analysis->hplc Direct Injection qnmr qNMR analysis->qnmr Dissolution with Internal Standard data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis

Caption: Experimental workflow for assessing this compound purity.

method_comparison cluster_criteria Comparison Criteria cluster_methods Analytical Methods sensitivity Sensitivity (LOD/LOQ) gcms GC-MS sensitivity->gcms High hplc HPLC sensitivity->hplc High qnmr qNMR sensitivity->qnmr Moderate accuracy Accuracy accuracy->gcms High accuracy->hplc High accuracy->qnmr Very High (Absolute) precision Precision precision->gcms High precision->hplc High precision->qnmr Very High specificity Specificity (e.g., Chiral) specificity->gcms High (with Chiral Derivatization) specificity->hplc High (Chiral Separation) sample_prep Sample Preparation sample_prep->gcms Complex (Derivatization) sample_prep->hplc Simple sample_prep->qnmr Simple

Caption: Comparison of analytical methods for this compound purity.

References

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies with Deuterated D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzymatic reactions is paramount. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, providing insights into transition state structures and rate-limiting steps. This guide offers a comprehensive comparison of KIE studies utilizing deuterated D-glyceraldehyde, presenting key experimental data, detailed protocols, and a comparative analysis with alternative substrates.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a substrate molecule like this compound can lead to a measurable change in the reaction rate. This phenomenon, the kinetic isotope effect, arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. By quantifying this effect, researchers can deduce whether the bond to the isotopic label is broken in the rate-determining step of a reaction.

Comparative Analysis of Kinetic Isotope Effects

The utility of deuterated this compound as a probe for enzymatic mechanisms is best illustrated by comparing the KIE values obtained for different enzymes that act on it or structurally related substrates. The following table summarizes key findings from studies on glyceraldehyde-3-phosphate dehydrogenase (GAPDH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GPDH).

EnzymeSubstrate/Deuterated PositionKinetic ParameterObserved KIE (kH/kD)Reference
Mycobacterium tuberculosis GAPDH[1-²H]this compound 3-phosphateV1.2 ± 0.1[1]
V/K1.5 ± 0.2[1]
Rabbit Muscle GAPDH[1-²H]this compound 3-phosphateV/K1.40 - 1.52[2]
Yeast Triosephosphate Isomerase[1(R)-²H]Dihydroxyacetone phosphatekcat2.9[3]
Rabbit Muscle Triosephosphate IsomeraseDeuterated Dihydroxyacetone phosphatekH/kD~2.2
Human Liver GPDH (Wild-Type)Deuterated NADHkcat/Km1.5[4][5]
Human Liver GPDH (N270A Mutant)Deuterated NADHkcat/Km3.1[4][5]
Human Liver GPDH (R269A Mutant)Deuterated NADHkcat/Km2.8[4][5]

Analysis: The modest primary kinetic isotope effects observed for GAPDH with [1-²H]this compound 3-phosphate (KIE of 1.2-1.5) suggest that while the C-H bond cleavage at the C1 position is part of the reaction, it may not be the sole rate-limiting step.[1][2] In contrast, the significantly larger KIE of ~2.9 observed for triosephosphate isomerase with a deuterated substrate indicates that proton abstraction is a major rate-determining step in the isomerization reaction.[3] For GPDH, the KIE values vary significantly between the wild-type and mutant enzymes, demonstrating how site-directed mutagenesis can alter the rate-limiting steps of a reaction and how KIE studies can elucidate these changes.[4][5]

Experimental Protocols

To ensure reproducibility and accuracy in KIE studies, detailed and robust experimental protocols are essential. Below are methodologies for the synthesis of deuterated this compound, a typical enzymatic assay, and the determination of the kinetic isotope effect.

Synthesis of [1-²H]this compound

A practical approach for the C-1 deuteration of this compound can be adapted from modern organocatalytic methods. This method utilizes an N-heterocyclic carbene (NHC) catalyst to facilitate a reversible hydrogen-deuterium exchange at the aldehyde position with D₂O as the deuterium source.

Materials:

  • This compound

  • N-heterocyclic carbene (NHC) precursor (e.g., a triazolium salt)

  • A mild base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Deuterium oxide (D₂O)

  • Anhydrous organic solvent (e.g., THF or MeCN)

Procedure:

  • Dissolve the NHC precursor in the anhydrous organic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the mild base to generate the active NHC catalyst in situ.

  • Add this compound to the reaction mixture.

  • Introduce a stoichiometric excess of D₂O to serve as the deuterium source.

  • Stir the reaction at room temperature and monitor its progress by ¹H NMR spectroscopy, observing the disappearance of the aldehydic proton signal.

  • Upon completion, quench the reaction and purify the [1-²H]this compound using standard chromatographic techniques.

Enzymatic Assay: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The activity of GAPDH is typically monitored spectrophotometrically by following the production of NADH at 340 nm.

Materials:

  • GAPDH enzyme

  • Tris-HCl buffer (pH 8.5)

  • NAD⁺

  • Sodium arsenate

  • This compound 3-phosphate (or its deuterated analogue)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD⁺, and sodium arsenate.

  • Initiate the reaction by adding the substrate, this compound 3-phosphate (or [1-²H]this compound 3-phosphate).

  • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of the Kinetic Isotope Effect

The KIE is determined by comparing the reaction rates obtained with the non-deuterated (kH) and deuterated (kD) substrates.

Procedure:

  • Measure the initial rates of the enzymatic reaction under identical conditions for both the non-deuterated and deuterated this compound 3-phosphate over a range of substrate concentrations.

  • Determine the kinetic parameters Vmax and Km for both substrates by fitting the data to the Michaelis-Menten equation.

  • The KIE on Vmax is calculated as the ratio Vmax(H)/Vmax(D).

  • The KIE on Vmax/Km is calculated as the ratio --INVALID-LINK--/--INVALID-LINK--.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the biochemical context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis start This compound nhc NHC Catalysis + D2O start->nhc product [1-2H]this compound nhc->product enzyme GAPDH reaction Reaction Mixture enzyme->reaction substrates NAD+ Arsenate (Deuterated) G3P substrates->reaction spectro Spectrophotometry (340 nm) reaction->spectro rates Initial Rates spectro->rates kinetics Vmax and Km rates->kinetics kie KIE Calculation (kH/kD) kinetics->kie

A streamlined workflow for KIE studies.

Glycolysis_Pathway F6P Fructose-6-phosphate F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH PEP Phosphoenolpyruvate BPG->PEP ... PYR Pyruvate PEP->PYR

References

A Comparative Guide to D-Glucose and DL-Glyceraldehyde in Glycation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-glucose and DL-glyceraldehyde in the context of in vitro glycation studies. Understanding the differences in their reactivity, the types of advanced glycation end-products (AGEs) they form, and their impact on cellular signaling is crucial for designing and interpreting experiments in the fields of aging, diabetes, and neurodegenerative disease research.

Introduction to Glycation

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, atherosclerosis, and Alzheimer's disease.

D-glucose, the primary circulating sugar in the body, is the most commonly studied glycating agent. However, other highly reactive carbonyl species, such as DL-glyceraldehyde, a metabolic intermediate of both glucose and fructose metabolism, are gaining increasing attention due to their potent glycating activity.

Comparative Analysis of D-Glucose and DL-Glyceraldehyde in Glycation

This section details the key differences in the performance of D-glucose and DL-glyceraldehyde in glycation studies, supported by experimental data.

Reaction Kinetics and Reactivity

DL-glyceraldehyde is a significantly more potent glycating agent than D-glucose. This heightened reactivity is attributed to the higher proportion of its open-chain aldehyde form in solution compared to the cyclic hemiacetal form of D-glucose. While precise kinetic data for direct comparison is limited, studies consistently demonstrate the accelerated formation of AGEs with glyceraldehyde. For instance, the glycolytic intermediate glyceraldehyde-3-phosphate, which exists almost entirely in its open-chain form, results in over 200 times more glycated protein compared to equimolar amounts of glucose[1]. The rate of modification of lysine residues by glyceraldehyde has been shown to be substantially faster than that of glyoxal, another reactive dicarbonyl[2].

ParameterD-GlucoseDL-GlyceraldehydeReference
Relative Reactivity LowerSignificantly Higher[1]
Predominant Form in Solution Cyclic (Hemiacetal)Higher proportion of open-chain (Aldehyde)
AGE Formation Rate SlowRapid[2]
Formation of Advanced Glycation End-products (AGEs)

Both D-glucose and DL-glyceraldehyde lead to the formation of a variety of AGEs. However, the specific types and quantities of these products can differ.

  • Common AGEs: Both sugars can lead to the formation of well-characterized non-fluorescent AGEs such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), as well as fluorescent cross-linking AGEs like pentosidine.

  • Glyceraldehyde-Specific AGEs: DL-glyceraldehyde is a precursor to a specific class of toxic AGEs (TAGEs), including glyceraldehyde-derived pyridinium (GLAP). GLAP has been identified as a specific AGE derived from glyceraldehyde and has been shown to induce oxidative stress[3]. Other glyceraldehyde-derived AGEs include argpyrimidine (ArgP) and methylglyoxal-derived hydroimidazolone (MG-H1)[3].

Advanced Glycation End-product (AGE)Formation from D-GlucoseFormation from DL-Glyceraldehyde
Nε-(carboxymethyl)lysine (CML) YesYes
Nε-(carboxyethyl)lysine (CEL) YesYes
Pentosidine YesYes
Glyceraldehyde-derived pyridinium (GLAP) NoYes
Argpyrimidine (ArgP) Indirectly via metabolitesYes
Methylglyoxal-derived hydroimidazolone (MG-H1) Indirectly via metabolitesYes
Impact on Protein Structure and Function

Glycation by both D-glucose and DL-glyceraldehyde can lead to significant alterations in protein structure and function. These changes include:

  • Protein Cross-linking: The formation of AGEs can create covalent cross-links between and within protein molecules, leading to aggregation and loss of function.

  • Conformational Changes: Glycation can alter the secondary and tertiary structure of proteins, potentially exposing new epitopes or masking active sites.

  • Loss of Enzymatic Activity: For enzymes, glycation can lead to a reduction or complete loss of catalytic activity.

Due to its higher reactivity, DL-glyceraldehyde generally induces these structural and functional changes more rapidly and at lower concentrations than D-glucose.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in glycation studies involving D-glucose and DL-glyceraldehyde.

In Vitro Glycation of Bovine Serum Albumin (BSA)

Objective: To induce the formation of AGEs on a model protein in a controlled laboratory setting.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • DL-Glyceraldehyde

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium azide (NaN₃)

  • Dialysis tubing (10 kDa MWCO)

  • Sterile microcentrifuge tubes or glass vials

Protocol for D-Glucose:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL (or as required) stock solution of BSA in 0.1 M PBS (pH 7.4).

    • Prepare a 1 M stock solution of D-glucose in sterile water.

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water to inhibit microbial growth.

  • Incubation:

    • In a sterile container, combine the BSA stock solution, D-glucose stock solution to achieve the desired final concentration (e.g., 50 mM, 100 mM), and sodium azide to a final concentration of 0.02%.

    • Prepare a control sample containing BSA and sodium azide in PBS without D-glucose.

    • Incubate all samples at 37°C for a specified period (e.g., 1 to 8 weeks), with gentle agitation.[4]

  • Termination and Dialysis:

    • After the incubation period, terminate the reaction by extensively dialyzing the samples against 0.1 M PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted glucose and other small molecules.

    • Store the glycated BSA (AGE-BSA) and control BSA at -20°C or -80°C until further analysis.

Protocol for DL-Glyceraldehyde:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL (or as required) stock solution of BSA in 0.1 M PBS (pH 7.4).

    • Prepare a 500 mM stock solution of DL-glyceraldehyde in sterile water.

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water.

  • Incubation:

    • In a sterile container, combine the BSA stock solution, DL-glyceraldehyde stock solution to achieve the desired final concentration (e.g., 50 mM), and sodium azide to a final concentration of 0.02%.

    • Prepare a control sample containing BSA and sodium azide in PBS without DL-glyceraldehyde.

    • Incubate all samples at 37°C for a shorter period compared to glucose due to its higher reactivity (e.g., 24 to 72 hours).

  • Termination and Dialysis:

    • Follow the same termination and dialysis procedure as described for the D-glucose protocol.

Quantification of AGEs by Fluorescence Spectroscopy

Objective: To measure the formation of fluorescent AGEs.

Principle: Many AGEs possess intrinsic fluorescence, which can be quantified to assess the overall extent of glycation.

Protocol:

  • Sample Preparation:

    • Dilute the glycated and control protein samples to a standard concentration (e.g., 1 mg/mL) in PBS (pH 7.4).

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer or a microplate reader.

    • Set the excitation wavelength to approximately 370 nm and the emission wavelength to approximately 440 nm.[5][6] These wavelengths are commonly used for total fluorescent AGEs, though optimal wavelengths may vary depending on the specific AGEs formed.

    • Record the fluorescence intensity of the samples.

    • Subtract the fluorescence of the control (non-glycated) protein from the glycated samples to determine the specific fluorescence of the AGEs.

Analysis of Specific AGEs by HPLC-MS/MS

Objective: To identify and quantify specific AGEs like CML and CEL.

Protocol Overview:

  • Protein Hydrolysis:

    • The protein samples are subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break them down into their constituent amino acids and AGE-adducts.

  • Sample Cleanup:

    • The hydrolysates are typically purified using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • The purified samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separation is typically achieved on a C18 or HILIC column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of CML, CEL, and other target AGEs, often using isotopically labeled internal standards for accurate quantification.

Signaling Pathways Affected by Glycation

AGEs exert their pathological effects in part by interacting with cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs, including those derived from glyceraldehyde, to RAGE triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS RAGE->ROS Activation MAPK MAPK RAGE->MAPK NF_kB NF_kB RAGE->NF_kB JAK_STAT JAK_STAT RAGE->JAK_STAT ROS->NF_kB Activation Gene_Expression Gene_Expression MAPK->Gene_Expression NF_kB->Gene_Expression JAK_STAT->Gene_Expression Inflammation Inflammation Apoptosis Apoptosis Gene_Expression->Inflammation Pro-inflammatory Cytokines Gene_Expression->Apoptosis Pro-apoptotic Factors

Caption: AGE-RAGE Signaling Pathway.

The binding of AGEs to RAGE activates several downstream signaling pathways, including:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response, leading to the expression of pro-inflammatory cytokines.

  • JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is also involved in inflammation and immune responses.

Activation of these pathways ultimately leads to increased oxidative stress (generation of Reactive Oxygen Species - ROS), a chronic inflammatory state, and apoptosis, all of which contribute to the cellular damage observed in diseases associated with AGE accumulation.

Experimental Workflow for Comparing Glycating Agents

G Start Start Protein_Selection Select Protein (e.g., BSA) Start->Protein_Selection Glycating_Agent Select Glycating Agent (D-Glucose or DL-Glyceraldehyde) Protein_Selection->Glycating_Agent Incubation In Vitro Incubation (Controlled Temp, Time, pH) Glycating_Agent->Incubation Dialysis Dialysis to Remove Unreacted Sugars Incubation->Dialysis Analysis Analysis of Glycated Protein Dialysis->Analysis Fluorescence Fluorescence Spectroscopy (Total Fluorescent AGEs) Analysis->Fluorescence HPLC_MS HPLC-MS/MS (Specific AGEs, e.g., CML, CEL) Analysis->HPLC_MS SDS_PAGE SDS-PAGE (Protein Aggregation) Analysis->SDS_PAGE End End Fluorescence->End HPLC_MS->End SDS_PAGE->End

Caption: In Vitro Glycation Workflow.

Conclusion

In glycation studies, the choice of glycating agent has a profound impact on the experimental timeline and the specific molecular species generated. DL-glyceraldehyde serves as a potent tool for accelerating the formation of AGEs and for studying the effects of highly reactive carbonyl species and TAGEs. D-glucose, while less reactive, remains the physiologically relevant standard for modeling chronic hyperglycemia. A thorough understanding of their distinct chemical and biological properties is essential for researchers in this field.

References

A Comparative Guide to Validated HPLC Methods for D-Glyceraldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-glyceraldehyde is crucial in various applications, from studying metabolic pathways to quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated methods, highlighting their key chromatographic parameters and performance characteristics.

Parameter Method 1: Ion-Exchange Chromatography with UV and RI Detection Method 2: Ion-Exchange Chromatography with DAD Method 3: Reversed-Phase with Pre-column Derivatization
Column Aminex HPX-87C (300 mm × 7.8 mm)[1]Ion-exchange 8% cross-linked calcium sulfonated divinylbenzene-styrene resin[2]C18 Column (e.g., Cadenza CD-C18)
Mobile Phase 5 mM Sulfuric Acid[1][3]3 mM Sulfuric Acid[2][4]Acetonitrile:Water Gradient
Flow Rate 0.5 mL/min[1][2][3][4]0.5 mL/min[2][4]1.0 mL/min
Column Temperature 60 - 70 °C[1][2][3][4]70 °C[2][4]Ambient
Detection UV (210 nm) and Refractive Index (RI)[1][2][4][5]Diode Array Detector (DAD) at 300 nm for glyceraldehyde[6][7][8]UV/Vis or Fluorescence Detector (after derivatization)[9]
Linearity (Range) 0.5 to 10 mg/mL[2][10]0.1 mM to 5 mMDependent on derivatizing agent
Correlation Coefficient (r²) > 0.99[2][10]> 0.999> 0.99
LOD Not explicitly stated for glyceraldehyde aloneNot explicitly stated for glyceraldehyde aloneLowered significantly by derivatization[9]
LOQ Not explicitly stated for glyceraldehyde aloneNot explicitly stated for glyceraldehyde aloneLowered significantly by derivatization[9]
Precision (RSD%) < 5%≤ 4.73%< 2%
Accuracy (Recovery %) 90 - 110%[4](91 ± 4)% to (109.5 ± 0.5)%[8]98 - 102%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in the comparison.

Method 1: Ion-Exchange Chromatography with UV and RI Detection

This method is suitable for the simultaneous analysis of glycerol and its oxidation products, including glyceraldehyde.[2][4]

  • Standard Preparation: Prepare stock solutions of this compound in the mobile phase (5 mM H₂SO₄). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 10 mg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter. For samples in alkaline media, acidification is required to protect the column.[6]

  • Chromatographic Conditions:

    • Column: Aminex HPX-87C (300 mm × 7.8 mm)

    • Mobile Phase: 5 mM Sulfuric Acid

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 70 °C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm and Refractive Index detector. The RI detector temperature should be maintained at 30 °C.[4]

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Method 2: Ion-Exchange Chromatography with DAD

This method offers enhanced specificity by utilizing a Diode Array Detector (DAD) for quantification.[6][7][8]

  • Standard and Sample Preparation: Follow the same procedure as in Method 1, preparing standards and samples in the appropriate mobile phase (e.g., 70:30 H₂SO₄ (10 mM) and acetonitrile).[8]

  • Chromatographic Conditions:

    • Column: Ion-exchange 8% cross-linked calcium sulfonated divinylbenzene-styrene resin

    • Mobile Phase: 70:30 H₂SO₄ (10 mM) and acetonitrile[8]

    • Flow Rate: 0.26 mL/min[8]

    • Column Temperature: 34 °C[8]

    • Injection Volume: 20 µL[8]

    • Detection: DAD, with a specific wavelength of 300 nm for glyceraldehyde quantification.[8]

  • Analysis: Perform the analysis as described in Method 1. The use of DAD allows for the monitoring of the entire UV-Vis spectrum of the peak, confirming its identity.

Method 3: Reversed-Phase with Pre-column Derivatization

For samples with low concentrations of this compound or complex matrices, pre-column derivatization can significantly enhance sensitivity and selectivity.[9] 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.

  • Derivatization Reagent Preparation: Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).

  • Standard and Sample Derivatization:

    • To a known volume of standard or sample, add an excess of the DNPH reagent.

    • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 60 °C for 30 minutes).

    • Quench the reaction if necessary and dilute the mixture with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection: UV/Vis detector at the wavelength of maximum absorbance for the this compound-DNPH derivative (e.g., ~360 nm).

  • Analysis: Inject the derivatized standards and samples. Quantify using the calibration curve prepared from the derivatized standards.

Mandatory Visualization

To provide a clear overview of the procedural steps involved in validating an HPLC method for this compound analysis, the following workflow diagram is presented.

HPLC_Validation_Workflow start Start: Method Development Objective method_selection Select HPLC Method (e.g., Ion-Exchange, RP-derivatization) start->method_selection instrument_prep Prepare HPLC System (Column, Mobile Phase, Detector) method_selection->instrument_prep standard_prep Prepare Standards & QC Samples instrument_prep->standard_prep linearity Linearity & Range standard_prep->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity / Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness system_suitability Define System Suitability Criteria robustness->system_suitability validation_report Compile Validation Report system_suitability->validation_report end Validated Method Ready for Routine Use validation_report->end

Caption: Workflow for HPLC Method Validation.

References

The Building Blocks of Life: A Comparative Guide to Prebiotic Sugar Formation from D-Glyceraldehyde and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the prebiotic origins of essential biomolecules is a cornerstone of biochemistry and a potential key to novel therapeutic pathways. This guide provides an objective comparison of D-glyceraldehyde and formaldehyde in the context of prebiotic sugar synthesis, supported by experimental data and detailed methodologies.

The formose reaction, a plausible pathway for the abiotic formation of sugars, has long been a subject of intense scientific scrutiny. This complex network of reactions, typically initiated from formaldehyde, is believed to be a potential source of the carbohydrate building blocks necessary for the emergence of life. However, the reaction's notorious lack of specificity, often yielding a complex and intractable mixture of products, has led researchers to investigate the roles of key intermediates, such as this compound, as alternative or supplementary starting points for more controlled sugar synthesis.[1][2] This guide delves into the distinct roles of this compound, a three-carbon aldose, and formaldehyde, a one-carbon aldehyde, in the prebiotic synthesis of sugars, offering a comparative analysis of their performance based on available experimental data.

Quantitative Comparison of Product Yields

The following table summarizes the quantitative data from various studies on prebiotic sugar formation, highlighting the differences in product distribution when starting with formaldehyde versus glyceraldehyde-related compounds. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, the reaction conditions are provided for context.

Starting Material(s)Catalyst/ConditionsKey Products and YieldsReference
Formaldehyde (1 M)NaOH (pH 12.5), 80°C, 1 hGlucose (79.3 mol% of sugar yield), Mannose, Xylose. Overall sugar yield was 0.003% of total mass.[1]
Formaldehyde (0.5 M)Hydrothermal (200°C, 100 bar)Complex mixture of monosaccharides, with smaller sugars being major products and lower yields of hexoses.[3]
DL-Glyceraldehyde & GlycolaldehydePhosphate bufferRibose and Fructose[4]
Formaldehyde & DihydroxyacetonePhosphate buffer3-Pentulose (40% yield), Erythrulose (45% yield)[4]
Glycolaldehyde & GlyceraldehydeSynthetic Schreibersite mineralTetroses and Hexoses[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for prebiotic sugar synthesis starting from formaldehyde and glyceraldehyde, based on methodologies described in the literature.

Protocol 1: The Classic Formose Reaction from Formaldehyde

This protocol is based on the classical Butlerov reaction, which uses an alkaline solution and a divalent metal catalyst.[1][2]

Materials:

  • Formaldehyde solution (e.g., 1 M)

  • Calcium hydroxide (Ca(OH)₂)

  • Distilled water

  • Hydrochloric acid (for quenching the reaction)

  • Reaction vessel (e.g., sealed glass reactor)

  • Heating and stirring apparatus

  • Analytical equipment (e.g., GC-MS, HPLC) for product analysis

Procedure:

  • Prepare a 1 M aqueous solution of formaldehyde in a reaction vessel.

  • Add a catalytic amount of calcium hydroxide.

  • Seal the vessel and heat the solution to a specified temperature (e.g., 80°C) with continuous stirring.

  • Monitor the reaction for a color change to yellow or brown, which indicates the formation of sugars and their subsequent degradation products.[1]

  • After a predetermined time (e.g., 1 hour), quench the reaction by cooling the vessel and acidifying the solution with hydrochloric acid.

  • Derivatize the products as necessary for analysis (e.g., trimethylsilylation for GC-MS).

  • Analyze the product mixture using chromatography to identify and quantify the sugars and other organic molecules formed.

Protocol 2: Sugar Synthesis from Glyceraldehyde and Glycolaldehyde

This protocol outlines a method for the synthesis of sugars from three- and two-carbon precursors, which can offer greater selectivity.[4]

Materials:

  • DL-Glyceraldehyde

  • Glycolaldehyde

  • Phosphate buffer (e.g., pH 7)

  • Distilled water

  • Reaction vessel

  • Incubator or water bath

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Prepare a solution of DL-glyceraldehyde and glycolaldehyde in a neutral aqueous medium, such as a phosphate buffer.

  • Incubate the reaction mixture at a controlled temperature for a specified duration.

  • Periodically take aliquots from the reaction mixture for analysis.

  • Analyze the samples directly using HPLC to identify and quantify the formation of specific sugars like ribose and fructose.

Signaling Pathways and Experimental Workflows

To visually represent the chemical pathways and logical relationships in prebiotic sugar formation, the following diagrams are provided in the DOT language for Graphviz.

Formose_Reaction_Pathway cluster_formaldehyde Formose Reaction Initiation cluster_autocatalysis Autocatalytic Cycle cluster_products Product Mixture F1 Formaldehyde (CH₂O) GA Glycolaldehyde (C₂H₄O₂) F1->GA F1->GA F2 Formaldehyde (CH₂O) F2->GA Gly This compound (C₃H₆O₃) GA->Gly + Formaldehyde GA->Gly DHA Dihydroxyacetone (C₃H₆O₃) Gly->DHA Isomerization Pent Pentose (e.g., Ribose) Gly->Pent + Glycolaldehyde Complex Complex Mixture of Sugars (Trioses, Tetroses, Pentoses, Hexoses) Gly->Complex Tet Tetrose (C₄H₈O₄) DHA->Tet + Formaldehyde DHA->Pent + Glycolaldehyde Byproducts Side Products (e.g., Carboxylic Acids) DHA->Byproducts Tet->GA Retro-Aldol (releases 2x Glycolaldehyde) Hex Hexose (e.g., Glucose) Pent->Hex + Formaldehyde Pent->Complex Hex->Complex

Caption: The Formose Reaction Pathway.

The diagram above illustrates the central role of formaldehyde in initiating the formose reaction, leading to the formation of glycolaldehyde. This compound then emerges as a key intermediate in the autocatalytic cycle that propagates the formation of a complex mixture of higher-order sugars.

Experimental_Workflow cluster_formaldehyde_exp Formaldehyde Protocol cluster_glyceraldehyde_exp Glyceraldehyde Protocol F_Start Start: 1M Formaldehyde Solution F_React Reaction: + Ca(OH)₂ Heat (e.g., 80°C) F_Start->F_React F_Quench Quench: Cool & Acidify F_React->F_Quench F_Analyze Analysis: Derivatization & GC-MS F_Quench->F_Analyze G_Start Start: Glyceraldehyde & Glycolaldehyde in Phosphate Buffer G_React Reaction: Incubate at Controlled Temperature G_Start->G_React G_Analyze Analysis: HPLC G_React->G_Analyze

Caption: Experimental Workflow Comparison.

This diagram contrasts the typical experimental workflows for prebiotic sugar synthesis starting from formaldehyde versus a mixture of glyceraldehyde and glycolaldehyde, highlighting the key steps from reaction setup to product analysis.

Concluding Remarks

While formaldehyde serves as the foundational C1 building block in the canonical formose reaction, its prebiotic synthesis of sugars is often hampered by low yields and a lack of selectivity.[1] this compound, as a C3 intermediate, presents a more advanced entry point into the sugar formation pathway.[2] Research suggests that initiating sugar synthesis from glyceraldehyde, particularly in combination with other small sugars like glycolaldehyde and in the presence of specific catalysts, may offer a more controlled route to biologically relevant sugars such as ribose and fructose.[4] The choice between these starting materials in experimental prebiotic chemistry will depend on the specific research question, with formaldehyde being fundamental to understanding the origins of the formose reaction, and this compound offering a pathway to explore more selective and potentially higher-yielding sugar syntheses. Further research into direct comparative studies under identical prebiotic conditions is warranted to fully elucidate the relative efficiencies and product distributions of these two crucial molecules in the synthesis of the sugars of life.

References

Safety Operating Guide

Proper Disposal of D-Glyceraldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to proper chemical waste disposal protocols. This guide provides essential safety and logistical information for the disposal of D-glyceraldehyde, tailored for researchers, scientists, and drug development professionals.

This compound, a simple aldose sugar, is a common intermediate in carbohydrate metabolism. While not classified as a hazardous substance for transport, it is recognized as causing skin, eye, and respiratory irritation.[1] Therefore, its disposal requires careful management to protect personnel and the environment. The primary directive for the disposal of this compound is to follow local, state, and federal regulations, which generally mandate disposal through an approved waste disposal plant.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat to prevent skin and eye contact.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any mists or vapors.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and personal clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]

  • Handling: Wash hands thoroughly after handling. Avoid breathing any fumes and minimize dust generation.[1]

Step-by-Step Disposal Plan

The standard and required method for this compound disposal is through your institution's hazardous waste program. For small quantities, a laboratory neutralization procedure can be employed to convert the aldehyde to a less hazardous substance before collection.

Standard Disposal Procedure:
  • Waste Segregation: Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.[3]

  • Containerization: Use a designated and compatible hazardous waste container. The container must be in good condition, with a secure screw cap.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and any relevant hazard information.[3]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.[3]

  • Waste Pickup: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department. This is often done through an online system.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets.

PropertyValue
Molecular Formula C₃H₆O₃
Molecular Weight 90.08 g/mol [1]
Appearance Colorless to light yellow viscous liquid[1]
Flash Point 113°C[1]
Storage Temperature 2-8°C[1]

Experimental Protocol: Neutralization of Small Quantities of this compound via Oxidation

For small quantities of this compound waste, an oxidation reaction can be performed to convert it to the less reactive glyceric acid. This procedure should be carried out by trained personnel in a controlled laboratory setting, such as a chemical fume hood.[2]

Materials:

  • This compound waste solution

  • Potassium permanganate (KMnO₄) solution (0.1 M)

  • Sulfuric acid (H₂SO₄) (1 M)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) within a secondary container

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a suitable reaction vessel equipped with a stir bar.[2]

  • Acidification: Slowly add 1 M sulfuric acid to the solution while stirring until the pH is approximately 3. This creates an acidic environment necessary for the oxidation reaction.[2]

  • Oxidation: While stirring vigorously, slowly add 0.1 M potassium permanganate solution dropwise. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation of glyceraldehyde is complete.[2]

  • Quenching Excess Oxidant: If a strong purple color from excess potassium permanganate persists, add a small amount of sodium bisulfite to quench it. Add the sodium bisulfite until the purple color disappears.[2]

  • Neutralization: Check the pH of the final solution. Neutralize the solution by adding a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.[2]

  • Final Disposal: The resulting solution, now primarily containing glyceric acid salts, should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

D_Glyceraldehyde_Disposal_Workflow cluster_prep Preparation & Assessment cluster_small_quantity Small Quantity Disposal cluster_large_quantity Standard Disposal cluster_final_disposal Final Disposal start This compound Waste Generated assess Assess Quantity of Waste start->assess neutralize Perform Neutralization (Oxidation to Glyceric Acid) assess->neutralize Small Quantity segregate Segregate Waste assess->segregate Large or Standard Quantity collect_neutralized Collect Neutralized Waste in Labeled Hazardous Container neutralize->collect_neutralized store Store in Satellite Accumulation Area collect_neutralized->store containerize Place in Labeled Hazardous Waste Container segregate->containerize containerize->store request_pickup Request EHS Pickup store->request_pickup end Disposed by Approved Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use and disposal of D-glyceraldehyde, a key carbohydrate in various biological studies. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

When working with this compound, a systematic approach to safety is crucial. The following personal protective equipment (PPE) and handling procedures should be strictly followed to minimize exposure and ensure safe laboratory operations.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant safety glasses with side shields or goggles are mandatory to protect against accidental splashes.[1] A face shield may be appropriate when handling larger quantities or when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended, with a minimum thickness of 0.11 mm, providing a breakthrough time of at least 480 minutes for full contact.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1][3] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.
Respiratory Protection Not Generally RequiredRespiratory protection is typically not required when handling this compound in a well-ventilated area.[2] However, if dusts or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[2][4]

Handling Procedures:

Proper handling techniques are essential to prevent contamination and accidental exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5][2]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage and Disposal Plans

Proper storage and a clear disposal plan are critical for maintaining the chemical's integrity and ensuring environmental safety.

Storage:

ParameterRecommendationRationale
Temperature Long-term: -20°C[6] Short-term: 2-8°C[1][6]Minimizes chemical degradation and potential polymerization.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]This compound is susceptible to oxidation.[6]
Container Tightly sealed, light-resistant container.[1][6]Protects from moisture, oxygen, and light, which can cause degradation.[6]

Disposal:

This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3]

  • Waste Segregation: Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.[3]

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical.[3] The label should include the full chemical name ("this compound"), concentration, and relevant hazard information.[3]

  • Collection: Once the waste container is full, securely seal it and move it to a designated satellite accumulation area for pickup by the institution's Environmental Health and Safety (EHS) department.[3]

Experimental Protocol: Neutralization of this compound Waste for Disposal

For small quantities of this compound waste, a laboratory neutralization protocol can be employed to convert the aldehyde to the less hazardous glyceric acid before collection. This procedure should be performed by trained personnel in a chemical fume hood.[5]

Materials:

  • This compound waste solution

  • Potassium permanganate (KMnO₄) solution (0.1 M)

  • Sulfuric acid (H₂SO₄) (1 M)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) within a secondary container

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a suitable reaction vessel with a stir bar.[5]

  • Acidification: Slowly add 1 M sulfuric acid to the solution while stirring until the pH is approximately 3.[5] This creates the necessary acidic environment for the oxidation reaction.

  • Oxidation: While stirring vigorously, add 0.1 M potassium permanganate solution dropwise. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation of glyceraldehyde to glyceric acid is complete.[5]

  • Quenching Excess Oxidant: If a strong purple color persists, add a small amount of sodium bisulfite to quench the excess potassium permanganate. Continue adding until the purple color disappears.[5]

  • Neutralization: Check the pH of the final solution. Neutralize the solution by adding a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.[5]

  • Final Disposal: The resulting solution, now primarily containing glyceric acid salts, should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound. Note that occupational exposure limits have not been established by major regulatory agencies.

PropertyValueSource(s)
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Colorless to light yellow viscous liquid or syrup[1]
Melting Point 145 °C[5]
Boiling Point 140-150 °C (at 0.8 mmHg)[5]
Flash Point 113 °C
Density 1.455 g/cm³
OSHA PEL No data available
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation - Assess Hazards (SDS) - Don appropriate PPE handling Handling - Work in well-ventilated area - Avoid contact and inhalation prep->handling spill Accidental Spill handling->spill if spill occurs waste_gen Waste Generation handling->waste_gen spill_response Spill Response - Evacuate if necessary - Absorb with inert material - Collect for disposal spill->spill_response spill_response->waste_gen disposal Disposal - Segregate waste - Use labeled, sealed container - Store in satellite area waste_gen->disposal ehs_pickup EHS Waste Pickup disposal->ehs_pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.